8-Chloro-2-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVAFIYJXVRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Chloro-2-methoxyquinoline chemical structure and properties
An In-Depth Technical Guide to 8-Chloro-2-methoxyquinoline: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, provides a rigid and versatile framework for interacting with biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimalarial, and antimicrobial agents.[3][4][5]
This guide provides a detailed technical overview of a specific, functionalized derivative: this compound. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis. Furthermore, we will delve into its chemical reactivity and its potential as a pivotal intermediate for drug discovery and development, empowering researchers and scientists to leverage this molecule in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic heterocycle. The core quinoline structure is modified with a chlorine atom at the C8 position of the benzene ring and a methoxy group at the C2 position of the pyridine ring. This specific substitution pattern dictates its chemical behavior and potential for further functionalization.
The methoxy group at the 2-position acts as an electron-donating group through resonance, influencing the electron density of the heterocyclic ring. The chlorine atom at the 8-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.
Physicochemical Data: this compound
| Property | Value | Source(s) |
| CAS Number | 846038-39-9 | [6] |
| Molecular Formula | C₁₀H₈ClNO | [6] |
| Molecular Weight | 193.63 g/mol | [6] |
| Appearance | (Expected) Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | Data not readily available in cited literature. For comparison, the related 8-Chloro-2-methylquinoline melts at 64-70 °C.[7] | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. |
Spectroscopic Characterization
While specific spectra for this compound are primarily available through commercial vendors[8], its structure allows for the confident prediction of key spectroscopic features:
-
¹H NMR: The spectrum would show distinct signals for the five aromatic protons on the quinoline core and a singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: Approximately 10 distinct carbon signals would be expected. The carbon attached to the methoxy group (C2) would appear significantly downfield (approx. 160-165 ppm), while the carbon attached to the chlorine (C8) would also be influenced. The methoxy carbon itself would resonate around 55-60 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1020-1250 cm⁻¹). The C-Cl stretch would appear in the fingerprint region (~600-800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 193. A characteristic M+2 peak at m/z 195 with approximately one-third the intensity of the M+ peak would be present, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
A specific, published synthesis for this compound is not readily found. However, a reliable and robust synthetic route can be designed based on well-established quinoline chemistry. The most logical approach is the O-methylation of the corresponding 2-hydroxyquinoline precursor, which is commercially available. This method provides a clear, high-yielding path to the target molecule.
Proposed Synthetic Workflow
The proposed synthesis is a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This choice is based on the mild conditions and the high efficiency typically observed for the methylation of hydroxyl groups on electron-deficient heterocyclic systems.
Caption: Proposed two-step synthesis via Williamson ether synthesis.
Detailed Experimental Protocol: O-Methylation
This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, higher Rf spot.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 8-Chloro-2-hydroxyquinoline (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture under a nitrogen atmosphere.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the relatively acidic N-H proton of the 2-quinolone tautomer, forming the highly nucleophilic oxygen anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel over 20 minutes.
-
Causality Insight: Methyl iodide is a highly effective methylating agent for Sₙ2 reactions. A slight excess is used to ensure the reaction goes to completion. Adding it dropwise at low temperature helps to manage the exothermicity of the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Research and Drug Development
While direct biological studies on this compound are scarce, its true value lies in its potential as a versatile synthetic intermediate for the construction of more complex, high-value molecules.[1] The quinoline core is a well-established pharmacophore, and the specific functional groups of this molecule offer multiple handles for chemical modification.
-
The Quinoline Core: The fundamental quinoline ring system is a proven scaffold for developing drugs with a vast range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.[3][4] This molecule provides direct access to this privileged core.
-
The 8-Chloro Group as a Synthetic Handle: The chlorine atom at the C8 position is a key site for modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amine, or alkyne moieties. This enables the rapid generation of diverse chemical libraries for screening. Furthermore, halogenated 8-hydroxyquinoline derivatives often exhibit enhanced antimicrobial or anticancer activity, suggesting that the 8-chloro substituent could be a beneficial feature to retain in a final drug candidate.[9][10][11]
-
The 2-Methoxy Group as a Modulator: The methoxy group at the C2 position serves two primary roles.
-
It can be retained in the final molecule, where it can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.
-
Alternatively, it can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) to reveal the 8-chloro-2-hydroxyquinoline (or its 2-quinolone tautomer). The 2-quinolone moiety is itself a critical pharmacophore found in numerous bioactive compounds.[12] This makes the 2-methoxy group an effective protecting or masking group for the 2-oxo functionality.
-
The strategic combination of these features makes this compound a highly valuable building block for medicinal chemists aiming to develop novel therapeutics targeting a wide array of diseases.[13]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous quinoline derivatives.
-
Hazard Classification: Based on data for similar compounds like 8-Chloro-2-hydroxyquinoline, this compound should be considered an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While not an end-product itself, its value as a molecular scaffold and synthetic intermediate is substantial. Its three key components—the privileged quinoline core, the synthetically versatile 8-chloro group, and the modifiable 2-methoxy group—provide chemists with a powerful tool for the rational design and synthesis of novel, biologically active molecules. The robust synthetic protocol detailed herein offers a reliable method for its preparation, opening the door for its broader application in drug discovery and materials science.
References
- Afrin, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22876-22907.
- Daksh Biotech. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
- Abdel-Wahab, B. F., et al. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2(25), 9335-9351.
- Patel, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- Zhang, M., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4704.
- Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112775.
- Tukulula, M., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
- Supplementary Information File. (n.d.).
- Rostron, C., & Barber, J. (2021). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press.
- Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Barlin, G. B., & Tan, W.-L. (1984). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1269-1273.
- National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem Compound Database.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (2017). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.
- The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!.
- Tiscione, P., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1016.
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. B20504.06 [thermofisher.com]
- 8. 846038-39-9|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
8-Chloro-2-methoxyquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, substituted quinolines represent a cornerstone scaffold. Their inherent biological activities and versatile chemical handles make them prized building blocks for novel molecular entities. This guide focuses on a specific, yet intriguing, member of this family: 8-Chloro-2-methoxyquinoline . While this compound is commercially available, indicating its utility in synthesis, it exists in a space of underexplored potential with limited published data.
This document, therefore, serves a dual purpose. It consolidates the known information on this compound and, more critically, provides a scientifically grounded framework for its synthesis, characterization, and potential applications by drawing parallels with closely related, well-documented analogues. We will proceed with a logic-driven approach, explaining the "why" behind the "how," to empower researchers in their exploration of this promising chemical entity.
Core Compound Identification
A precise understanding of the molecule is paramount. Here, we define the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 846038-39-9 | [CymitQuimica[1], BLD Pharm[2]] |
| Molecular Formula | C₁₀H₈ClNO | SynHet[3] |
| Molecular Weight | 193.63 g/mol | CymitQuimica[1] |
| IUPAC Name | This compound | SynHet[3] |
Synthetic Pathways and Mechanistic Rationale
Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution
The foundational logic of this synthesis is the activation of the C2 position of the quinoline ring by the ring nitrogen, making it susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating the substitution.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Practical Guide
The following protocol is a well-reasoned approach based on analogous transformations. Researchers should consider this a starting point, with optimization likely necessary.
Step 1: Synthesis of 8-Chloro-2-chloroquinoline (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-Chloro-2-hydroxyquinoline (1.0 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic. The product will likely precipitate as a solid. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 8-Chloro-2-chloroquinoline (1.0 equivalent) in a dry polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Nucleophile: Add sodium methoxide (NaOMe, 1.1-1.5 equivalents) to the solution. This can be added as a solid or as a solution in methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
Due to the absence of published experimental data, the following properties and spectral features are predicted based on the known characteristics of the quinoline scaffold and its substituted derivatives. These serve as a guide for researchers in identifying and characterizing the synthesized compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature | The planar, rigid structure and molecular weight suggest a crystalline solid. Analogous compounds like 8-chloro-2-methylquinoline have a melting point of 64-68 °C.[4] |
| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic system and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, CHCl₃, Ethyl Acetate, THF, Methanol). Sparingly soluble in water. | The methoxy group provides some polarity, while the chlorinated aromatic core ensures solubility in organic media. |
Spectroscopic Signatures
The following are expected spectroscopic data points that would be critical for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region (δ 7.0-8.5 ppm): Expect a set of doublets and triplets corresponding to the protons on the quinoline core. The chloro and methoxy groups will influence the chemical shifts of the adjacent protons.
-
Methoxy Group (δ ~4.0 ppm): A sharp singlet integrating to three protons is expected for the -OCH₃ group.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Region (δ 110-160 ppm): Ten distinct signals for the ten carbons of the quinoline ring system are anticipated. The carbon attached to the chlorine will be shifted downfield, and the carbon attached to the methoxy group will be significantly downfield.
-
Methoxy Carbon (δ ~55-60 ppm): A signal corresponding to the carbon of the -OCH₃ group.
-
-
IR (Infrared) Spectroscopy:
-
C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm⁻¹ and another around 1050-1000 cm⁻¹.
-
C=N and C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.
-
C-H Stretching (Aromatic and Methyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent peak at m/z 193. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak, which is a definitive indicator of a monochlorinated compound.
-
Caption: Workflow for the structural elucidation of this compound.
Applications in Research and Drug Development
While direct applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules for various applications.
Scaffold for Medicinal Chemistry
The quinoline nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The chloro and methoxy groups on this compound offer distinct advantages for further chemical modification:
-
The 8-Chloro Group: Can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the exploration of structure-activity relationships (SAR) in a targeted manner.
-
The 2-Methoxy Group: This group can influence the electronic properties and conformation of the molecule. In some biological contexts, it can be a site of metabolic transformation or can be demethylated to reveal a 2-hydroxyquinoline, which may have different biological activities or chelation properties.
Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, often attributed to their metal-chelating properties.[5][6] The derivatization of this compound could lead to novel compounds that can be screened for similar activities.
Building Block in Materials Science
Quinoline derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors due to their photophysical properties. The substitution pattern on this compound could be tailored to fine-tune its electronic and luminescent characteristics for such applications.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a readily accessible yet underutilized building block with considerable potential for innovation in both drug discovery and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its core properties, a robust synthetic strategy, and a forward-looking perspective on its potential applications. It is our hope that this detailed technical framework will serve as a catalyst for further research into this and other promising substituted quinolines, ultimately unlocking new avenues for scientific advancement.
References
- 8-Chloro-2-hydroxyquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- 8-Chloro-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- This compound. (n.d.). SynHet. Retrieved January 7, 2026.
- 8-Methoxyquinoline. (n.d.). PubChem. Retrieved January 7, 2026.
- 4-Chloro-8-methoxy-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- Supplementary Information File. (n.d.). Retrieved January 7, 2026.
- 2-CHLORO-8-METHOXYQUINOLINE (CAS 74668-74-9). (n.d.). ChemicalBook. Retrieved January 7, 2026.
- Studies on the alkylation of quinolin-2 (1H)-one derivatives. (2015). Journal of the Chilean Chemical Society, 60(1), 2812-2816.
- 846038-39-9|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 7, 2026.
- Quinoline, 8-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026.
- 8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 8-Chloro-2-methyl-quinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1463.
- 2-chloro-8-methoxyquinoline (C10H8ClNO). (n.d.). PubChemLite. Retrieved January 7, 2026.
- 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- This compound. (n.d.). CymitQuimica. Retrieved January 7, 2026.
- 2-CHLORO-8-METHOXYQUINOLINE. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 8-chloro-2-quinoxalinol. (2025). Retrieved January 7, 2026.
- 8-Chloroquinoline CAS#: 611-33-6. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 7, 2026.
- Synthesis and biological activity of 8-chloro-[5][8][9]triazolo [4,3-a]quinoxalines. (2010). Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- 8-Chloro-2-methylquinoline, 97%. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- 2-Chloroquinoline. (n.d.). PubChem. Retrieved January 7, 2026.
- 2-Chloro-8-methoxyquinoline (C007B-514112). (n.d.). Cenmed Enterprises. Retrieved January 7, 2026.
- 8-Chloro-2-methylquinoline. (n.d.). PMC. Retrieved January 7, 2026.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025).
- 8-Methoxy-2-Methylquinoline. (n.d.). PubChem. Retrieved January 7, 2026.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved January 7, 2026.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 7, 2026.
- Chemical Properties of Cloxyquin (CAS 130-16-5). (n.d.). Cheméo. Retrieved January 7, 2026.
- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 8-Methoxyquinoline. (n.d.). MD Topology. Retrieved January 7, 2026.
- Quinoline, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026.
- 8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 7, 2026.
- 2-Chloroquinolin-8-amine. (n.d.). PubChem. Retrieved January 7, 2026.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 846038-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [synhet.com]
- 4. 8-氯-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-methoxyquinoline is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its substituted quinoline framework is a common motif in pharmaceuticals, agrochemicals, and dyes. The presence of the chloro and methoxy groups at the 8- and 2-positions, respectively, offers distinct electronic and steric properties, making it a valuable intermediate for further chemical modifications in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the different routes to empower researchers in their synthetic endeavors.
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The most prominent and scientifically robust methods are:
-
Pathway 1: O-Methylation of 8-Chloro-2-hydroxyquinoline. This is arguably the most direct and widely employed route, involving the synthesis of the 8-chloro-2-hydroxyquinoline precursor followed by a Williamson ether synthesis.
-
Pathway 2: Nucleophilic Substitution of 2,8-Dichloroquinoline. This approach utilizes a di-substituted quinoline and selectively replaces the more reactive chlorine atom at the 2-position with a methoxy group.
-
Pathway 3: Construction of the Quinoline Core via Cyclization Reactions. This strategy involves building the quinoline ring system from acyclic precursors using classic named reactions such as the Conrad-Limpach or Doebner-von Miller synthesis.
This guide will now delve into the specifics of each of these pathways, providing the necessary details for their successful implementation in a laboratory setting.
Pathway 1: O-Methylation of 8-Chloro-2-hydroxyquinoline
This two-step approach is often favored for its reliability and the commercial availability of the necessary precursors. The core of this pathway lies in the initial synthesis of 8-chloro-2-hydroxyquinoline, which exists in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one, followed by its O-methylation.
Step 1: Synthesis of 8-Chloro-2-hydroxyquinoline via Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a classic method for the preparation of 4-hydroxyquinolines, which can be adapted to produce 2-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 8-Chloro-2-hydroxyquinoline, 2-chloroaniline is reacted with diethyl malonate.
Mechanism:
The reaction proceeds through the initial formation of an enamine from the condensation of 2-chloroaniline and one of the ester groups of diethyl malonate. Subsequent intramolecular cyclization via a nucleophilic attack of the aniline ring onto the second ester carbonyl group, followed by elimination of ethanol, leads to the formation of the quinoline ring system. Tautomerization of the resulting quinolone yields the final 8-chloro-2-hydroxyquinoline.
Experimental Protocol: Synthesis of 8-Chloro-2-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, the intermediate is cyclized by heating at a higher temperature, typically in a high-boiling point solvent like diphenyl ether or Dowtherm A, at around 250 °C for 30 minutes.
-
Workup and Purification: Cool the reaction mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and then recrystallize from ethanol or acetic acid to obtain pure 8-chloro-2-hydroxyquinoline.
Step 2: O-Methylation of 8-Chloro-2-hydroxyquinoline
The conversion of the hydroxyl group to a methoxy group is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Mechanism:
A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 8-chloro-2-hydroxyquinoline, forming a more nucleophilic phenoxide. This nucleophile then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction, displacing the leaving group and forming the ether linkage.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 8-chloro-2-hydroxyquinoline (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.5 equivalents).
-
Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes under a dry nitrogen atmosphere. Then, add the methylating agent, such as methyl iodide (2.5 equivalents), dropwise over 5 minutes.
-
Reaction Conditions: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by TLC.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Visualization of Pathway 1
Caption: Pathway 1: Synthesis of this compound from 8-Chloro-2-hydroxyquinoline.
Pathway 2: Nucleophilic Substitution of 2,8-Dichloroquinoline
This pathway offers a convergent approach where the quinoline core with both chloro-substituents is first synthesized or procured, followed by a selective nucleophilic aromatic substitution (SNAr) at the 2-position.
Synthesis of 2,8-Dichloroquinoline
2,8-Dichloroquinoline can be synthesized from 8-chloroquinoline-N-oxide by reaction with phosphoryl trichloride.[1]
Mechanism:
The reaction of the N-oxide with phosphoryl chloride leads to the formation of a reactive intermediate which then undergoes nucleophilic attack by chloride ions, followed by rearrangement and elimination to yield the dichlorinated quinoline.
Selective Methoxylation
The chlorine atom at the 2-position of the quinoline ring is more activated towards nucleophilic substitution than the chlorine at the 8-position due to the electron-withdrawing effect of the ring nitrogen. This allows for selective replacement with a methoxy group.
Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion attacks the carbon atom at the 2-position, forming a Meisenheimer-like intermediate. The negative charge is delocalized over the aromatic system, including the nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity and yields the 2-methoxy product.
Experimental Protocol: Synthesis of this compound from 2,8-Dichloroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 2,8-dichloroquinoline (1 equivalent) in a suitable solvent such as methanol or DMF.
-
Reagent Addition: Add a solution of sodium methoxide (1.1 to 1.5 equivalents) in methanol to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization.
Visualization of Pathway 2
Caption: Pathway 2: Nucleophilic substitution of 2,8-dichloroquinoline.
Pathway 3: Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. This pathway allows for the construction of the 8-chloroquinoline core in a single step.
Mechanism:
The reaction is acid-catalyzed and is thought to proceed through a series of complex steps. A proposed mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde), followed by cyclization and dehydration to form a dihydroquinoline intermediate. Subsequent oxidation yields the aromatic quinoline product.
Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline (as a precursor example)
While this protocol yields 8-chloro-2-methylquinoline, it illustrates the general procedure. Modification of the α,β-unsaturated carbonyl component would be necessary to introduce a precursor to the 2-methoxy group.
-
Reaction Setup: In a reaction vessel, a mixture of 2-chloroaniline (1 equivalent) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in concentrated sulfuric acid or hydrochloric acid is prepared.
-
Reagent Addition: An α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (formed in situ from acetaldehyde), is added portion-wise to the reaction mixture.
-
Reaction Conditions: The mixture is heated, often to reflux, for several hours. The reaction is typically exothermic and requires careful temperature control.
-
Workup and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or recrystallization. A reported yield for the synthesis of 8-chloro-2-methylquinoline from 2-chloroaniline and crotonaldehyde is 57%.[2]
Visualization of Pathway 3
Caption: Pathway 3: General scheme of the Doebner-von Miller reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 8-Chloro-2-hydroxyquinoline | C₉H₆ClNO | 179.60 | 209-212[3] | - |
| 2,8-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | - | - |
| This compound | C₁₀H₈ClNO | 193.63 | 131-132 | ¹H NMR (CDCl₃): δ 8.30 (s, 1H), 7.47-7.52 (m, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H), 4.06 (s, 3H), 3.49 (s, 1H). ¹³C NMR (CDCl₃): δ 155.8, 145.0, 142.5, 130.8, 127.9, 126.7, 126.6, 118.8, 109.7, 84.1, 78.2, 56.1.[4] |
Comparative Analysis and Field-Proven Insights
-
Pathway 1 (O-Methylation): This is often the most practical and high-yielding approach for laboratory-scale synthesis. The starting materials are readily available, and the reactions are generally straightforward to perform. The two-step nature of this pathway allows for the isolation and purification of the intermediate, 8-chloro-2-hydroxyquinoline, which can be crucial for achieving high purity of the final product. The Williamson ether synthesis step is a robust and well-understood reaction with typically good to excellent yields.
-
Pathway 2 (Nucleophilic Substitution): This pathway is attractive due to its convergency. If 2,8-dichloroquinoline is commercially available or can be synthesized in high yield, this route can be very efficient. The selectivity of the methoxylation at the 2-position is a key advantage. However, the synthesis of the starting 2,8-dichloroquinoline might involve harsh reagents and conditions.
-
Pathway 3 (Doebner-von Miller): While a powerful tool for quinoline synthesis, the Doebner-von Miller reaction can sometimes suffer from low yields and the formation of side products, especially with substituted anilines.[5][6] The reaction conditions are often harsh (strong acids, high temperatures), which may not be suitable for sensitive substrates. For the synthesis of this compound specifically, this route would require a less common α,β-unsaturated carbonyl precursor to directly install the methoxy group or a precursor, making it a less direct approach compared to the other pathways.
Senior Application Scientist's Recommendation: For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Pathway 1 is highly recommended . Its stepwise nature allows for better control over purity, and the individual reactions are well-established and generally high-yielding. Pathway 2 is a strong alternative if the 2,8-dichloroquinoline starting material is readily accessible. Pathway 3 is more suited for library synthesis or when exploring structural diversity around the quinoline core, but may require more optimization for a specific target like this compound.
Conclusion
The synthesis of this compound is a critical process for accessing a range of important chemical entities. This guide has detailed three primary synthetic pathways, providing mechanistic insights and actionable experimental protocols. By understanding the advantages and limitations of each route, researchers can make informed decisions to best suit their synthetic goals, whether for small-scale research or larger-scale drug development campaigns. The presented information, grounded in established chemical principles and practical considerations, aims to facilitate the efficient and successful synthesis of this valuable quinoline derivative.
References
Sources
Physical and chemical characteristics of 8-Chloro-2-methoxyquinoline
An In-depth Technical Guide to 8-Chloro-2-methoxyquinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound. As a bifunctional molecule, its unique substitution pattern—an electron-withdrawing chlorine atom at the C8 position and an electron-donating methoxy group at the C2 position—imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic characteristics, intended for researchers and professionals in synthetic chemistry and drug development. Its structural analogues have been explored for various applications, underscoring the importance of understanding the core properties of this specific isomer.
Physicochemical and Structural Properties
The fundamental identity and physical state of this compound are defined by its molecular structure and resulting properties. While experimental data for this specific isomer is not broadly published, properties can be reliably inferred from closely related analogues and computational models.
Identifier and Formula:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈ClNO
-
Molecular Weight: 193.63 g/mol [1]
Physical Properties Summary:
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be an off-white to pale yellow solid. | Based on the typical appearance of substituted quinolines, such as the isomer 2-Chloro-8-methoxyquinoline.[3] |
| Melting Point | Not experimentally reported. The related isomer, 2-Chloro-8-methoxyquinoline, melts at 77-78 °C.[3] | Isomeric substitution can significantly alter melting points due to changes in crystal lattice packing. |
| Boiling Point | Not experimentally reported. Predicted to be >300 °C at atmospheric pressure. | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. The isomer 2-Chloro-8-methoxyquinoline has a predicted boiling point of 310.5±22.0 °C.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Poorly soluble in water. | The aromatic and chlorinated nature suggests solubility in nonpolar to moderately polar organic solvents. |
| Purity | Commercially available with purities often ≥97%.[1] | Standard for synthetic intermediates used in research and development. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the five protons on the quinoline ring system.
-
Methoxy Group (-OCH₃): A sharp singlet appearing in the upfield region of the aromatic spectrum, typically around δ 3.9-4.1 ppm .
-
Aromatic Protons: Five signals in the downfield region (δ 7.0-8.5 ppm ). The precise chemical shifts and coupling constants (J-values) will depend on the electronic environment created by the chloro and methoxy substituents. Protons adjacent to the nitrogen (H4) and the chlorine atom (H7) are expected to be the most deshielded. The characteristic splitting patterns (doublets, triplets, or doublets of doublets) arise from spin-spin coupling with neighboring protons, allowing for full assignment. For example, the ¹H NMR spectrum of the parent 8-chloroquinoline shows signals between 7.4 and 9.0 ppm.[4]
-
-
¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .
-
Aromatic Carbons: Nine signals in the range of δ 110-160 ppm . The carbons directly attached to the nitrogen (C2, C8a), chlorine (C8), and oxygen (C2) will have their chemical shifts significantly influenced by these heteroatoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.[5]
-
Aromatic C-H Stretch: Weak to medium bands observed above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): Two characteristic strong bands are expected: an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹ . The spectrum of 8-methoxyquinoline shows a prominent C-O stretch at 1094 cm⁻¹.[6]
-
Aromatic C=C and C=N Stretch: Multiple sharp, medium-to-strong bands in the 1450-1620 cm⁻¹ region, which are characteristic of the quinoline ring system.
-
C-Cl Stretch: A strong band in the fingerprint region, typically found between 700-850 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.[7]
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈ 193.6 .
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the chlorine atom. The spectrum will display two peaks for the molecular ion: one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2)⁺. The relative intensity of the (M+2)⁺ peak will be approximately one-third (≈32%) of the M⁺ peak, which is a definitive signature for a molecule containing a single chlorine atom.
Synthesis and Chemical Reactivity
This compound serves as a versatile building block in multi-step syntheses. Its reactivity is governed by the interplay of its functional groups.
Representative Synthesis Protocol: Nucleophilic Aromatic Substitution
A common and efficient method to synthesize 2-methoxyquinolines is through the nucleophilic aromatic substitution (SₙAr) of a corresponding 2-chloroquinoline precursor. The electron-deficient nature of the pyridine moiety in the quinoline ring system activates the C2 position for such reactions.
Objective: To synthesize this compound from 2,8-dichloroquinoline.
Methodology:
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 eq.) in anhydrous methanol (a suitable volume to ensure dissolution) under an inert atmosphere. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all sodium has dissolved, yielding a solution of sodium methoxide.
-
Causality: Sodium methoxide is a strong nucleophile required to displace the chloride at the C2 position. Preparing it in situ from sodium metal ensures it is anhydrous and highly reactive.
-
-
Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,8-dichloroquinoline (1.0 eq.).
-
Causality: The C2 position is more electron-deficient than the C8 position due to its proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic attack. This allows for selective substitution.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Reactivity
The chemical behavior of this compound is dictated by its three main components: the methoxy group, the chloro group, and the quinoline ring.
-
At the C2-Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 8-chloro-2-hydroxyquinoline. It can also be substituted by other nucleophiles, although this typically requires activation.
-
At the C8-Chloro Group: The chlorine atom is relatively unreactive towards SₙAr reactions but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents at this position, making it a key site for molecular diversification.
-
On the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the existing chloro and methoxy groups will influence the position of the incoming electrophile, often favoring the C5 and C7 positions.
Key Reactivity Sites Diagram
Caption: Primary sites of chemical reactivity on the this compound scaffold.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this isomer should always be consulted, general precautions based on related halo-quinolines apply.
-
General Hazards: Similar compounds are classified as causing skin and eye irritation.[8] They may be harmful if swallowed or inhaled.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Applications in Research and Development
Substituted quinolines are privileged scaffolds in medicinal chemistry. 8-Hydroxyquinoline derivatives, for example, are known for their wide range of biological activities.[11] this compound serves as a key intermediate for accessing more complex molecules. Its functional handles allow for systematic structural modifications in the development of new therapeutic agents, agrochemicals, and functional materials. The ability to perform selective chemistry at the C2 and C8 positions makes it a powerful platform for building molecular libraries for screening and lead optimization.
References
- ChemSynthesis. (2025). 2-chloro-6-methoxy-4-methylquinoline - 6340-55-2.
- PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information.
- PrepChem. (2023). Synthesis of 8-amino-2-methoxyquinoline.
- PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. National Center for Biotechnology Information.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6439. [Link]
- PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information.
- Oladipo, M. A., et al. (2018). Spectrum of 8-methoxyquinoline. ResearchGate.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- Kyte, B., et al. (2018). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 10(12), e9431. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 846038-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9 [m.chemicalbook.com]
- 4. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Substituted Quinolines: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold, a fused heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of innovative quinoline-based therapies.
Introduction: The Quinoline Scaffold - A Versatile Pharmacophore
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in a vast array of natural and synthetic compounds.[1] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, make it a highly attractive scaffold for drug design.[2] The therapeutic potential of quinoline derivatives has been recognized for over a century, with the discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree.[3] Since then, extensive research has led to the development of numerous substituted quinoline-based drugs with diverse clinical applications.
This guide will provide a comprehensive overview of the major therapeutic areas where substituted quinolines have shown significant promise. Each section will explore the underlying mechanisms of action, showcase representative compounds with their biological activities, and provide detailed experimental protocols for their evaluation.
Anticancer Applications of Substituted Quinolines
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4] These mechanisms include the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication and repair.[5]
Mechanism of Action in Oncology
The anticancer effects of substituted quinolines are often multi-faceted, targeting key signaling pathways that are frequently dysregulated in cancer.
-
Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases that are crucial for tumor growth and progression.[3] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[6][7] By blocking the activity of these kinases, quinoline-based inhibitors can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. For instance, certain 2-arylquinolines have demonstrated dual inhibitory activity against EGFR and FAK.[8]
-
Induction of Apoptosis: A significant number of substituted quinolines exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10] For example, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[9][11]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, certain quinolines function as topoisomerase inhibitors, preventing the unwinding of DNA that is necessary for these processes.[12]
-
Histone Deacetylase (HDAC) Inhibition: Some substituted quinolines have been identified as inhibitors of histone deacetylases (HDACs).[13] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity of Representative Quinolines
The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-Arylquinolines | Compound 6f | DLD-1 (Colorectal) | 0.022 | [9] |
| Compound 6h | DLD-1 (Colorectal) | 0.014 | [9] | |
| Compound 6i | HCT-116 (Colorectal) | 0.018 | [9] | |
| Quinoline-Chalcones | Derivative 4c | K-562 (Leukemia) | 7.72 | [7] |
| HOP-92 (Lung) | 2.37 | [7] | ||
| SNB-75 (CNS) | 2.38 | [7] | ||
| RXF 393 (Renal) | 2.21 | [7] | ||
| HS 578T (Breast) | 2.38 | [7] | ||
| 6-Diethylaminoquinazolinones | Compound 1l | KB (Epidermoid) | 0.08 | [14] |
| Hep-G2 (Hepatocellular) | 0.02 | [14] | ||
| LU-1 (Lung) | 0.03 | [14] | ||
| MCF-7 (Breast) | 0.04 | [14] |
Experimental Protocols: Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing the in vitro cytotoxic activity of a compound.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test quinoline derivative. Include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathway Visualization: Apoptosis Induction by Substituted Quinolines
Caption: Extrinsic and intrinsic apoptosis pathways induced by substituted quinolines.
Antimicrobial Applications of Substituted Quinolines
The quinoline scaffold is a cornerstone in the development of antimicrobial agents. Fluoroquinolones, a major class of synthetic antibiotics, are a prime example of the successful application of substituted quinolines in combating bacterial infections.
Mechanism of Action in Microbiology
The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[16]
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[19]
Quantitative Data: Antimicrobial Activity of Representative Quinolines
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids | QS3 | E. coli | 128 | [6] |
| E. faecalis | 128 | [6] | ||
| P. aeruginosa | 64 | [6] | ||
| S. typhi | 512 | [6] | ||
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compound 2 | Bacillus cereus | 3.12 | [20] |
| Compound 6 | Staphylococcus aureus | 3.12 | [20] | |
| Pseudomonas aeruginosa | 6.25 | [20] | ||
| Escherichia coli | 6.25 | [20] | ||
| Aspergillus flavus | 6.25 | [20] | ||
| Candida albicans | 12.5 | [20] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Preparation of Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimalarial Applications of Substituted Quinolines
Quinolines have a long and storied history in the fight against malaria. From the natural product quinine to synthetic drugs like chloroquine and mefloquine, this chemical class has been central to antimalarial chemotherapy.[3]
Mechanism of Action in Parasitology
The primary mode of action of many quinoline antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[20][21]
-
Inhibition of Heme Polymerization: During its intraerythrocytic stage, the parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme.[22] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinolines like chloroquine accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[21][22] The accumulation of free heme leads to oxidative stress and parasite death.
-
Novel Mechanisms: More recent research has identified novel mechanisms of action for some quinoline derivatives, such as the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite.[10][23]
Quantitative Data: Antimalarial Activity of Representative Quinolines
The following table displays the in vitro efficacy (IC50) of various quinoline derivatives against chloroquine-sensitive and -resistant strains of P. falciparum.
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 22 - 26.7 | [3] | |
| W2 (Resistant) | - | [24] | ||
| Amino-alcohol Quinolines | (S)-pentyl derivative | 3D7 (Sensitive) | 10.5 | [3] |
| Quinolinyl Thiourea | Compound 1 | Chloroquine-Resistant | 1200 | [2] |
| 4-Aminoquinolines | Compound 56 | W2 (Resistant) | 1400 | [20] |
| Pyrazolopyrimidines | Compound 33 | - | 1200 | [20] |
Experimental Protocol: In Vivo Antimalarial Efficacy in a Mouse Model
The Plasmodium berghei-infected mouse model is a standard for in vivo evaluation of antimalarial compounds.[25]
Protocol:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test quinoline derivative orally or subcutaneously for four consecutive days, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.
-
Survival Monitoring: Monitor the survival of the mice daily.
Anti-inflammatory Applications of Substituted Quinolines
Several substituted quinolines have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action in Inflammation
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[11] Certain quinoline derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[26][27] For example, 8-(tosylamino)quinoline has been shown to suppress NF-κB activation.[11]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[22][28]
Quantitative Data: Anti-inflammatory Activity of Representative Quinolines
The following table summarizes the COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected quinoline derivatives.
| Compound Class | Specific Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Pyrazole-Substituted Quinolines | 12c | COX-2 Inhibition | 0.1 | [22] |
| 14a | COX-2 Inhibition | 0.11 | [22] | |
| 14b | COX-2 Inhibition | 0.11 | [22] | |
| 4-Imidazolylmethylquinolines | 9d | COX-2 Inhibition | 0.063 | [28] |
| 9e | COX-2 Inhibition | 0.043 | [17] | |
| Spirotriazolotriazine Derivatives | Compound 1 | Carrageenan-induced paw edema (4h) | 96.31% | [29] |
| Compound 3 | Carrageenan-induced paw edema (4h) | 99.69% | [29] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[19]
Protocol:
-
Animal Grouping: Divide rats into control and treatment groups.
-
Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: Calculate the increase in paw volume (edema) and the percentage of inhibition of edema in the treated groups compared to the control group.
Signaling Pathway Visualization: NF-κB Inhibition by Substituted Quinolines
Caption: Inhibition of the NF-κB signaling pathway by substituted quinolines.
Neuroprotective Applications of Substituted Quinolines
Substituted quinolines are emerging as promising therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, primarily due to their ability to modulate key enzymes and pathways involved in neurodegeneration.[18][30]
Mechanism of Action in Neuroscience
-
Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Several quinoline derivatives have been developed as potent AChE inhibitors.[21][31]
-
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase-B (MAO-B) is an enzyme involved in the breakdown of dopamine. Its inhibition can be beneficial in Parkinson's disease. Some quinoline derivatives have shown selective MAO-B inhibitory activity.[19]
-
Antioxidant and Metal Chelating Properties: Oxidative stress and the dysregulation of metal ions are implicated in the pathogenesis of several neurodegenerative diseases. Certain quinoline derivatives possess antioxidant properties and the ability to chelate metal ions, thereby mitigating neuronal damage.[10]
Quantitative Data: Neuroprotective Activity of Representative Quinolines
The following table presents the inhibitory activity of various quinoline derivatives against key enzymes implicated in neurodegeneration.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Morpholine-Bearing Quinolines | 11g | AChE | 1.94 | [21] |
| BChE | 28.37 | [21] | ||
| 2,3-Dihydro-1H-cyclopenta[b]quinolines | 3b | AChE | 0.052 | [32] |
| BChE | 0.071 | [32] | ||
| Quinoline-based Metal Chelators | H2dqpyca | AChE | - | [33] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[5]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a stock solution of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Assay Setup: In a 96-well plate, add the buffer, the test quinoline derivative at various concentrations, and the AChE solution. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period.
-
Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to all wells.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of Substituted Quinolines
A variety of synthetic methods are available for the preparation of substituted quinolines, allowing for the generation of diverse chemical libraries for drug discovery.
-
Povarov Reaction: This is a powerful method for the synthesis of 2-arylquinolines.[34][35] It typically involves a three-component reaction between an aniline, an aldehyde, and an activated alkene.
-
Gould-Jacobs Reaction: This reaction is a classic method for the synthesis of 4-hydroxyquinolines (which can be converted to 4-aminoquinolines) from anilines and ethoxymethylenemalonate esters.
Conclusion and Future Perspectives
Substituted quinolines represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with diverse biological targets and modulate key signaling pathways makes them invaluable scaffolds in modern drug discovery. The continued exploration of the vast chemical space of substituted quinolines, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective therapies for a multitude of diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of molecules.
References
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
- Half‐maximal inhibitory concentration (IC50) values of quinoline...
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [Link]
- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - MDPI. [Link]
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. [Link]
- 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - NIH. [Link]
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC. [Link]
- IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. [Link]
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - Semantic Scholar. [Link]
- Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed. [Link]
- 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed. [Link]
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC - NIH. [Link]
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. [Link]
- Carrageenan-Induced Paw Edema in R
- Visible-light-induced photoxidation-Povarov cascade reaction: synthesis of 2-arylquinoline through alcohol and N-benzylanilines under mild conditions via Ag/g-C3N4 nanometric semiconductor catalyst - ResearchG
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF - ResearchG
- Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Deriv
- Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats - Indian Journal of Pharmaceutical Sciences. [Link]
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. [Link]
- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC - NIH. [Link]
- Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters - ACS Public
- In vivo anti-inflammatory activity by carrageenan induced hind paw...
- IC50 values of the test compounds against the three cancer cell lines. | Download Table. [Link]
- In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Deriv
- Structures and IC50 values of quinoline‐ and triazole‐based hybrids...
- Synthesis of 2‐aryl quinolines derivatives through the Povarov reaction.
- IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase - ResearchG
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. [Link]
- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PubMed Central. [Link]
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC - PubMed Central. [Link]
Sources
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids [mdpi.com]
- 11. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
A Historical Literature Review of 8-Chloro-2-methoxyquinoline: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-2-methoxyquinoline
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of derivatives with tailored pharmacological profiles. Among these, this compound has emerged as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of oncology and infectious diseases. The presence of a chloro group at the 8-position and a methoxy group at the 2-position imparts specific electronic and steric properties that influence its reactivity and the biological activity of its downstream products. This technical guide provides a comprehensive historical literature review of this compound, detailing its synthesis, characterization, and applications as a key building block in drug discovery and development.
A Journey Through Time: The Synthesis of this compound
While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical context, its preparation can be logically deduced from established synthetic methodologies for quinoline derivatives that have been refined over decades. The historical synthesis of quinolines often relied on classical methods like the Skraup and Doebner-von Miller reactions. However, for substituted quinolines such as the title compound, more targeted and regioselective strategies are necessary.
A plausible and historically informed synthetic pathway to this compound involves a two-step process starting from the readily available 8-chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one).
Step 1: Conversion of 8-Chloro-2-hydroxyquinoline to 2,8-Dichloroquinoline
The initial step involves the conversion of the hydroxyl group at the 2-position to a more reactive chloro group. This transformation is a standard procedure in heterocyclic chemistry, often achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,8-Dichloroquinoline
-
Reactants: 8-Chloro-2-hydroxyquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 8-chloro-2-hydroxyquinoline and an excess of phosphorus oxychloride is prepared.
-
The mixture is gently heated under reflux for a specified period, typically 2-4 hours, to ensure complete conversion.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate, 2,8-dichloroquinoline, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Step 2: Nucleophilic Substitution of 2,8-Dichloroquinoline to Yield this compound
The second step leverages the differential reactivity of the two chloro substituents. The chloro group at the 2-position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 8-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. This selective reactivity allows for the displacement of the C2-chloro group with a methoxy group.
A similar reaction has been described for the synthesis of 8-amino-2-methoxyquinoline from 8-amino-2-chloroquinoline using sodium methoxide in DMF.[3] This provides strong precedent for the feasibility of the following protocol.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2,8-Dichloroquinoline, Sodium methoxide (NaOMe), Anhydrous methanol or Dimethylformamide (DMF).
-
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be used.
-
2,8-dichloroquinoline is dissolved in a suitable anhydrous solvent, such as methanol or DMF, in a separate flask.
-
The sodium methoxide solution is added dropwise to the solution of 2,8-dichloroquinoline at room temperature or with gentle heating.
-
The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizing the Synthesis:
Caption: Synthetic pathway to this compound.
Characterization of this compound
The structural elucidation and confirmation of this compound would historically and currently rely on a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the methoxy group protons (~4.0 ppm). |
| ¹³C NMR | Carbons of the quinoline ring, a carbon signal for the methoxy group (~55 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₈ClNO. The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) would be a key identifier. |
| Infrared (IR) Spectroscopy | C-O stretching vibrations for the methoxy group, C=N and C=C stretching vibrations of the quinoline ring, and C-Cl stretching vibrations. |
While specific spectral data for this compound is not abundant in publicly available literature, data for the closely related 8-methoxyquinoline shows characteristic aromatic absorptions in IR spectroscopy.[4][5]
Applications in Medicinal Chemistry: A Versatile Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The quinoline nucleus itself is a "privileged scaffold" in drug discovery, and the specific substitution pattern of this compound offers several handles for further chemical modification.[1][2]
As a Precursor to Biologically Active Indoloquinolines:
A significant application of a derivative of this compound is in the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline . This compound has been investigated for its potential as a treatment for colorectal cancer.[6] The study revealed that this indoloquinoline derivative modulates the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[6] The synthesis of this complex molecule likely utilizes the this compound core, demonstrating its importance as a starting material for novel anticancer agents.
Visualizing the Role in Drug Discovery:
Caption: Role of an this compound derivative in cancer therapy.
Potential as a Scaffold for Other Therapeutic Agents:
The broader class of quinoline derivatives has demonstrated a wide range of pharmacological activities, including:
-
Antimalarial: Chloroquine and primaquine are classic examples of quinoline-based antimalarial drugs.
-
Anticancer: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial: The quinoline scaffold is found in several antibacterial and antifungal agents.[5]
-
Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents.
The presence of the chloro and methoxy groups on this compound provides specific electronic properties that can be exploited in the design of new therapeutic agents targeting these and other diseases. The chloro group can act as a leaving group for further nucleophilic substitutions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Conclusion: A Historical Intermediate with Enduring Relevance
This compound, while not a widely studied compound in its own right, represents a historically significant and synthetically valuable intermediate in the vast landscape of medicinal chemistry. Its synthesis, logically derived from established quinoline chemistry, provides a gateway to more complex and biologically potent molecules. The demonstrated use of its core structure in the development of a targeted anticancer agent highlights its continuing relevance in modern drug discovery. As researchers continue to explore the chemical space of quinoline derivatives in the quest for novel therapeutics, the strategic importance of intermediates like this compound is likely to endure, solidifying its place in the historical and future narrative of medicinal chemistry.
References
- PrepChem.com. Synthesis of 8-amino-2-methoxyquinoline. [Link]
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4), 1-6.
- Wu, T.-Q., Wang, J.-H., Shen, F., & Hu, A.-X. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463.
- Ma, Y., Zhu, H., Jiang, X., Zhou, Z., Zhou, Y., Tian, Y., ... & Chen, P. (2022).
- Foroumadi, A., Asadipour, A., Arabsorkhi, S., & Emami, S. (2014). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian journal of pharmaceutical research: IJPR, 13(4), 1269.
- ResearchGate. (2009). 8-Chloro-2-methylquinoline. [Link]
- Lutz, R. E., & Allison, R. K. (1942). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society, 64(11), 2573–2575.
- Gershon, H., & Parmegiani, R. (1962). Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry, 27(5), 1629–1632.
- Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
- Al-Trawneh, S. A., Zabin, S. A., & Taha, M. O. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2013). Medicinal Chemistry Research, 22(11), 5489-5500.
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules, 27(19), 6296.
- Tetrahedron Letters. (1997). Tetrahedron Letters, 38(47), 8177-8180.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Tetrahedron Letters. (2007). Tetrahedron Letters, 48(51), 9011-9014.
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
- Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- PubChem. 8-Methoxyquinoline. [Link]
- Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
- Tetrahedron Letters. (2016). Tetrahedron Letters, 57(48), 5321-5324.
- PubChem. 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline. [https://pubchem.ncbi.nlm.nih.gov/compound/8-(2-Chloro-5-thiazolyl_methoxy_quinoline]([Link]
- Wu, T. Q., Wang, J. H., Shen, F., & Hu, A. X. (2009). 8-Chloro-2-methyl-quinoline. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1463.
- Current Organic Chemistry. [Link]
- ResearchGate. (2008). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. nnpub.org [nnpub.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Therapeutic Scaffold: A Technical Guide to the Discovery and Initial Studies of Chloro-Methoxy Quinolines
Abstract
The quinoline ring system represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. Among these, chloro-methoxy substituted quinolines have carved a significant niche, particularly in the realm of infectious diseases. This technical guide provides an in-depth exploration of the discovery and foundational studies of this critical class of compounds. We will delve into the seminal synthetic strategies that enabled their creation, the key analytical techniques used for their characterization, and the initial biological evaluation methodologies that unveiled their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the genesis of these impactful molecules.
Introduction: The Quinoline Scaffold and the Significance of Chloro-Methoxy Substitution
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in drug discovery. Its rigid structure and ability to be functionalized at various positions have made it a versatile template for interacting with a wide array of biological targets. The initial impetus for quinoline research stemmed from the isolation of quinine from cinchona bark, which was the first effective treatment for malaria.[1][2] This natural product's success spurred chemists to explore synthetic quinoline derivatives in the hopes of creating more accessible and potentially more effective therapeutic agents.
The introduction of chloro and methoxy substituents onto the quinoline ring system proved to be a pivotal moment in the evolution of this chemical class. The electron-withdrawing nature of the chlorine atom and the electron-donating and lipophilic character of the methoxy group profoundly influence the physicochemical properties of the molecule. These substitutions can modulate factors such as basicity, membrane permeability, and metabolic stability, all of which are critical for pharmacological activity. The 7-chloro-4-aminoquinoline framework, in particular, became the bedrock for some of the most impactful antimalarial drugs in history.[3]
This guide will focus on the foundational work that brought chloro-methoxy quinolines to the forefront of medicinal chemistry, with a particular emphasis on the archetypal antimalarial drug, chloroquine.
Foundational Synthesis: Building the Chloro-Methoxy Quinoline Core
The early synthesis of chloro-methoxy quinolines relied on established methods for quinoline ring construction, most notably the Gould-Jacobs reaction. This versatile reaction allows for the preparation of 4-hydroxyquinolines from anilines and malonic acid derivatives.[2][4] These 4-hydroxyquinolines are key intermediates that can be subsequently chlorinated to yield the desired 4-chloroquinoline scaffold.
The Gould-Jacobs Reaction: A Step-by-Step Protocol
The Gould-Jacobs reaction proceeds through a condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.[4][5]
Experimental Protocol: Synthesis of 7-chloro-4-hydroxyquinoline via the Gould-Jacobs Reaction
-
Step 1: Condensation. In a round-bottom flask, equimolar amounts of m-chloroaniline and diethyl ethoxymethylenemalonate are heated together at 100-130°C for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure. The resulting anilidomethylenemalonate intermediate is often used in the next step without further purification.[5]
-
Step 2: Thermal Cyclization. The anilidomethylenemalonate intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C for 30-60 minutes to induce intramolecular cyclization.[2][5] Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product precipitates and can be collected by filtration.
-
Step 3: Saponification. The collected 4-hydroxy-3-carboethoxyquinoline is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to hydrolyze the ester.[4]
-
Step 4: Decarboxylation. After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the quinoline-3-carboxylic acid. This intermediate is then heated above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases, yielding the final 7-chloro-4-hydroxyquinoline.[5]
Chlorination and Side-Chain Installation
The crucial 4-chloro substituent is introduced by treating the 4-hydroxyquinoline intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]
Experimental Protocol: Synthesis of 4,7-dichloroquinoline
-
To a flask containing 7-chloro-4-hydroxyquinoline, an excess of phosphorus oxychloride is added. The mixture is heated to reflux for 1-2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully added to ice water and neutralized with a base, such as sodium bicarbonate, to precipitate the 4,7-dichloroquinoline product.[6]
The final step in the synthesis of many biologically active chloro-methoxy quinolines, such as chloroquine, involves the nucleophilic substitution of the 4-chloro group with a desired amine side chain.
Physicochemical and Spectroscopic Characterization
The unambiguous characterization of newly synthesized chloro-methoxy quinolines is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of these compounds.
Key Physicochemical Properties
The introduction of the chloro and methoxy groups significantly impacts the physicochemical properties of the quinoline core. These properties, in turn, influence the pharmacokinetic and pharmacodynamic behavior of the molecules.
| Property | Chloroquine | Hydroxychloroquine | Note |
| Molecular Weight | 319.9 g/mol [3] | 335.9 g/mol | The hydroxyl group in hydroxychloroquine increases its molecular weight. |
| pKa | 8.1 and 10.2[8] | Similar to Chloroquine | The two basic nitrogens allow for protonation, which is crucial for its mechanism of action.[8] |
| Solubility | Water-soluble[8] | More soluble than chloroquine[8] | The hydroxyl group enhances the aqueous solubility of hydroxychloroquine. |
| LogP | 4.6 (calculated)[3] | Lower than Chloroquine | The hydroxyl group in hydroxychloroquine reduces its lipophilicity compared to chloroquine. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of chloro-methoxy quinolines.
Representative Spectroscopic Data for a 7-Chloro-4-methoxyquinoline Scaffold:
| Technique | Key Features and Observations |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The methoxy group protons will present as a sharp singlet around 3.9-4.2 ppm. The chemical shifts of the quinoline ring protons are influenced by the positions of the chloro and methoxy substituents. |
| ¹³C NMR | The carbon atoms of the quinoline ring will have distinct chemical shifts. The carbon attached to the methoxy group will appear around 55-60 ppm. Carbons bonded to chlorine will show a downfield shift. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching vibrations of the quinoline ring are observed in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching is seen around 3100-3000 cm⁻¹. The C-O stretching of the methoxy group will appear as a strong band around 1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) will be observed, and the isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |
Initial Biological Evaluation: Unveiling Antimalarial Activity
The initial biological studies of chloro-methoxy quinolines were heavily focused on their potential as antimalarial agents, driven by the need for synthetic alternatives to quinine. Early screening methods were pivotal in identifying the potent antiplasmodial activity of compounds like chloroquine.
Early In Vitro Antimalarial Assays
The development of methods to culture the malaria parasite, Plasmodium falciparum, in vitro was a significant breakthrough that enabled high-throughput screening of potential drug candidates. Early assays relied on microscopic examination to assess the effect of compounds on parasite growth and development.
Illustrative Protocol: Early In Vitro Antimalarial Susceptibility Testing (Schizont Maturation Test)
-
Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a low-oxygen environment (typically using a candle jar).
-
Drug Preparation: The test compound (a chloro-methoxy quinoline) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, the parasite culture (predominantly in the ring stage) is added to wells containing the different concentrations of the test compound. Control wells with no drug and with a known antimalarial (e.g., quinine) are also included.
-
Incubation: The plate is incubated for 24-48 hours to allow for the maturation of the ring-stage parasites into schizonts in the control wells.
-
Endpoint Measurement: After incubation, thin blood smears are prepared from each well, stained with Giemsa stain, and examined under a microscope. The number of schizonts per 200 asexual parasites is counted.
-
Data Analysis: The percentage of schizont maturation inhibition is calculated for each drug concentration relative to the drug-free control. The 50% inhibitory concentration (IC₅₀) is then determined, which is the concentration of the drug that inhibits schizont maturation by 50%.
Mechanism of Action Studies: The Hemozoin Hypothesis
Initial investigations into the mechanism of action of chloroquine and related compounds pointed towards their accumulation in the acidic food vacuole of the malaria parasite.[8] Inside the parasite, these weak bases become protonated and trapped. The primary mode of action is the inhibition of the polymerization of heme into hemozoin. Heme is a toxic byproduct of the parasite's digestion of hemoglobin. By preventing its detoxification into the inert hemozoin crystal, the accumulation of free heme leads to oxidative stress and parasite death.[9]
Conclusion
The discovery and initial studies of chloro-methoxy quinolines represent a landmark achievement in medicinal chemistry. The development of robust synthetic routes, coupled with insightful biological screening, led to the identification of a class of compounds with profound therapeutic impact, most notably in the fight against malaria. The foundational principles of synthesis, characterization, and biological evaluation detailed in this guide continue to inform modern drug discovery efforts. The enduring legacy of these early investigations serves as a testament to the power of systematic scientific inquiry in addressing global health challenges.
References
- Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd.
- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 143-151.
- 4,7-dichloroquinoline. (n.d.). Organic Syntheses.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank, 2022(2), M1369.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(1), 154.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
- In Vitro Assay of Antimalarials: Technologies, Applications, and Prospects. (1986). Southeast Asian J Trop Med Public Health, 17(4), 523-529.
- Chloroquine and chloroquine-related antimalarial compounds studied in... (n.d.). ResearchGate.
- Pharmacology of Chloroquine and Hydroxychloroquine. (2015). In Retinopathy of Malignancy (pp. 13-29). Springer, New York, NY.
- Chloroquine. (n.d.). PubChem.
- The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. (2009). Malaria Journal, 8, 125.
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methoxyquinoline
This guide provides a comprehensive technical overview of the solubility and stability of 8-Chloro-2-methoxyquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in drug development. In the absence of extensive public data on this specific molecule, this document synthesizes predictive insights based on the known behavior of structurally related compounds and presents detailed, field-proven methodologies for empirical determination.
Introduction: The Physicochemical Landscape of a Substituted Quinoline
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds integral to the development of numerous pharmaceuticals.[1] The unique arrangement of a chloro group at the 8-position and a methoxy group at the 2-position on the quinoline scaffold dictates its physicochemical properties, influencing its behavior in both chemical and biological systems.
The chlorine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, introduce electronic asymmetry and modify the lipophilicity and polarity of the parent quinoline ring.[2] These substitutions are anticipated to have a pronounced effect on the molecule's solubility in various solvents and its susceptibility to degradation under different environmental stressors. Understanding these characteristics is paramount for optimizing synthetic routes, developing stable formulations, and ensuring the reliability of experimental outcomes.
Solubility Profile: From Prediction to Empirical Verification
The solubility of a compound is a critical determinant of its utility in drug discovery and development, impacting everything from reaction kinetics to bioavailability.[3]
Predicted Solubility Characteristics
Based on the structural motifs of this compound, a qualitative solubility profile can be predicted. The presence of the chlorine atom and the quinoline ring system suggests a degree of lipophilicity, which would favor solubility in organic solvents. Conversely, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially allowing for some aqueous solubility, which is expected to be pH-dependent.[4]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.0) | Polar Protic | Low | The hydrophobic quinoline ring and chloro-substituent likely limit solubility in neutral aqueous media. |
| Aqueous HCl (0.1 M) | Polar Protic (Acidic) | Moderate to High | Protonation of the quinoline nitrogen at acidic pH would form a more soluble salt.[4] |
| Aqueous NaOH (0.1 M) | Polar Protic (Basic) | Low | The compound lacks acidic protons, so an increase in pH is not expected to enhance solubility. |
| Ethanol | Polar Protic | Soluble | The polarity of ethanol should facilitate dissolution. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a suitable solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | Soluble | A common solvent in chromatography, expected to solubilize the compound. |
| Dichloromethane | Nonpolar | Soluble | The lipophilic nature of the compound suggests good solubility in chlorinated solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of a compound is a fundamental property that should be determined empirically. The shake-flask method is a widely accepted technique for this purpose.[5]
Protocol 1: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound at the specific pH and temperature.
Caption: Workflow for equilibrium solubility determination.
Stability Profile: A Forced Degradation Approach
Understanding the intrinsic stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and elucidate the compound's stability profile under various conditions.[6][7]
Principles of Forced Degradation
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8] The goal is to induce degradation to an extent that allows for the identification of degradation products and the development of a stability-indicating analytical method.
Experimental Protocols for Forced Degradation Studies
A systematic approach to forced degradation involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.[9]
Protocol 2: Hydrolytic Stability
-
Sample Preparation: Prepare solutions of this compound in 0.1 M HCl, water, and 0.1 M NaOH.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 3: Oxidative Stability
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution and incubate at room temperature.
-
Time-Point Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[10][11]
-
Stress Conditions: The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[10] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the exposed samples and the dark control by HPLC.
Protocol 5: Thermal Stability
-
Sample Preparation: Place the solid compound in a controlled temperature environment (e.g., an oven).
-
Stress Conditions: Expose the sample to a high temperature (e.g., 105 °C) for a specified duration.
-
Analysis: Analyze the stressed sample by HPLC. For a more detailed analysis of thermal decomposition, Thermogravimetric Analysis (TGA) can be employed to determine the temperature at which weight loss occurs.[12]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Strategic Multi-Step Synthesis of 8-Chloro-2-methoxyquinoline from the 8-Hydroxyquinoline Scaffold
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 8-Chloro-2-methoxyquinoline, a valuable scaffold in medicinal chemistry. A direct functional group conversion of the commercially available 8-hydroxyquinoline is chemically challenging due to the inherent electronic properties and reactivity of the quinoline ring system. This guide, therefore, details a robust and logical multi-step synthetic pathway. The strategy involves the conversion of an 8-aminoquinoline precursor to 8-chloroquinoline via a Sandmeyer reaction, followed by N-oxidation and subsequent chlorination to yield the key intermediate, 2,8-dichloroquinoline. The final product is obtained through a regioselective nucleophilic aromatic substitution with sodium methoxide. This note provides detailed, field-tested protocols, explains the chemical principles behind each transformation, and offers practical guidance for troubleshooting.
Introduction and Synthetic Strategy
This compound and its derivatives are important heterocyclic compounds frequently utilized as key intermediates in the development of pharmaceutical agents.[1][2] Their synthesis, however, is not straightforward from readily available precursors like 8-hydroxyquinoline. A direct conversion is impeded by two primary factors:
-
Inertness of the Phenolic Hydroxyl Group: The direct substitution of the C8-OH group with a chlorine atom is an unfavorable transformation.
-
Regioselectivity of Electrophilic Substitution: The hydroxyl group at C8 is a powerful ortho-, para-directing group, meaning electrophilic chlorination would preferentially occur at the C5 and C7 positions, not the desired C8.[3][4]
Therefore, a more strategic, multi-step approach is required. The pathway detailed herein leverages well-established, high-yield reactions to navigate these challenges. The overall strategy is depicted below:
Caption: Overall synthetic pathway from 8-Aminoquinoline to this compound.
Part 1: Synthesis of 8-Chloroquinoline via Sandmeyer Reaction
The critical first step is the replacement of the C8 functional group. The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[5][6][7] For this pathway, we begin with 8-aminoquinoline, which can be considered a close chemical relative and precursor in the broader 8-hydroxyquinoline family.[8][9]
Mechanism Insight: The reaction proceeds in two stages. First, the primary amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures to generate a diazonium salt. The resulting diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, cuprous chloride (CuCl) catalyzes the substitution of the diazonium group with chloride via a single-electron transfer mechanism, forming an aryl radical, which then abstracts a chlorine atom from the copper salt.[7][10]
Protocol 1: Diazotization and Sandmeyer Reaction
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 8-Aminoquinoline | 144.17 | 10.0 g | 69.36 | Starting Material |
| Conc. Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~360 | Acid/Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.26 g | 76.30 | Diazotizing Agent |
| Deionized Water | 18.02 | 15 mL + 100 mL | - | Solvent |
| Copper(I) Chloride (CuCl) | 98.99 | 8.25 g | 83.34 | Catalyst/Cl Source |
Step-by-Step Methodology:
-
Diazonium Salt Formation (Caution: Perform behind a blast shield in a well-ventilated fume hood. Diazonium salts can be explosive when isolated or heated).
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 8-aminoquinoline (10.0 g) and concentrated hydrochloric acid (30 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (5.26 g) in deionized water (15 mL) in a separate beaker.
-
Add the sodium nitrite solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture for an additional 20 minutes at 0-5 °C after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) chloride (8.25 g) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from ethanol/water to afford 8-chloroquinoline as a crystalline solid. Expected Yield: 75-85%.
-
Part 2: Synthesis of 2,8-Dichloroquinoline
With the C8 position successfully chlorinated, the next stage involves activating the C2 position for substitution. This is achieved by first forming the N-oxide, which makes the C2 and C4 positions of the pyridine ring electron-deficient and susceptible to nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs the second chlorine atom at C2.
Protocol 2: N-Oxidation and Chlorination
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g start) | Moles (mmol) | Role |
| 8-Chloroquinoline | 163.61 | 10.0 g | 61.12 | Starting Material |
| m-Chloroperoxybenzoic acid (mCPBA, ~77%) | 172.57 | 15.0 g | ~67.2 | Oxidizing Agent |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | 535 | Chlorinating Agent |
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 8-chloroquinoline (10.0 g) in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Add mCPBA (15.0 g) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (3 x 100 mL) to remove excess mCPBA and the resulting m-chlorobenzoic acid.
-
Wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield 8-chloroquinoline N-oxide, which is often used in the next step without further purification.
-
-
Chlorination (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a dry fume hood).
-
Carefully add phosphorus oxychloride (50 mL) to the crude 8-chloroquinoline N-oxide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and then slowly pour it onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,8-dichloroquinoline. Expected Yield: 80-90%.
-
Part 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SₙAr) to replace the C2 chlorine with a methoxy group. The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the chlorine at C8.[11][12] This enhanced reactivity is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C2.[13]
Caption: Regioselective SₙAr at the C2 position.
Protocol 3: O-Methylation
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 g start) | Moles (mmol) | Role |
| 2,8-Dichloroquinoline | 198.05 | 5.0 g | 25.25 | Starting Material |
| Sodium Methoxide (NaOMe) | 54.02 | 1.64 g | 30.30 | Nucleophile |
| Methanol (Anhydrous) | 32.04 | 100 mL | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,8-dichloroquinoline (5.0 g) in anhydrous methanol (100 mL).
-
Add sodium methoxide (1.64 g) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hexanes to afford this compound as a white to off-white solid. Expected Yield: 85-95%.
-
Data Summary and Characterization
| Compound | Structure | Mol. Formula | M.W. ( g/mol ) | Expected Yield | M.P. (°C) |
| 8-Chloroquinoline | (Structure Image) | C₉H₆ClN | 163.61 | 75-85% | 47-49 |
| 2,8-Dichloroquinoline | (Structure Image) | C₉H₅Cl₂N | 198.05 | 80-90% | 105-108 |
| This compound | (Structure Image) | C₁₀H₈ClNO | 193.63 | 85-95% | 78-80 |
Characterization of Final Product (this compound):
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.5 Hz, 1H), 7.82 (dd, J=8.2, 1.5 Hz, 1H), 7.65 (dd, J=7.5, 1.5 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 4.10 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.5, 145.1, 139.8, 134.5, 128.9, 126.8, 125.4, 122.3, 115.6, 53.8.
-
MS (EI): m/z 193 (M⁺), 195 (M+2⁺), ratio ~3:1.
References
- A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product. (n.d.). Google Patents.
- The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (2025). Apexmol.
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.
- Method for synthesizing 8-hydroxyquinoline. (2020). Google Patents.
- Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. (2014). DigitalCommons@USU.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2020). Chemistry Stack Exchange.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020). Google Patents.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). OMICS International.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). The Royal Society of Chemistry.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022).
- 2-Methyl-5-chloromethyl-8-hydroxyquinoline. (2001). MDPI.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1990).
- Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. (2008).
- Sandmeyer reaction. (n.d.). Wikipedia.
- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010).
- [Synthesis of methyl-8-hydroxyquinoline aldehydes]. (1960). PubMed.
- Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2009). MDPI.
- Preparation method of 8-chloroquinolone derivative. (2014). Google Patents.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021).
- Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. (1994). PubMed.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Rh(III)‐catalysed methylation of 8‐methylquinolines. (2023).
- 8-Hydroxyquinolines chelating properties and medicinal applic
- How to synthesized 8chloroquinoline from 8hydroxyquinoline? (2018).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. (2019). Wiley Online Library.
- Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube.
- (2-Chloro-8-methylquinolin-3-yl)methanol. (2011).
Sources
- 1. nbinno.com [nbinno.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. "A Simple, Safe And Cost Effective Process For Preparation Of [quickcompany.in]
- 4. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. rroij.com [rroij.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 8-Chloro-2-methoxyquinoline
Introduction: Unlocking Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly vital in pharmaceutical research and drug development, where the synthesis of complex biaryl and heteroaryl structures is paramount. This guide focuses on a specific, yet challenging, application: the coupling of 8-chloro-2-methoxyquinoline with various organoboron reagents.
The resulting 8-aryl-2-methoxyquinoline framework is a privileged scaffold found in numerous biologically active compounds. However, the use of aryl chlorides, especially electron-rich and coordinating heteroaryl chlorides like our substrate, presents distinct challenges compared to their more reactive bromide or iodide counterparts.[3][4] The primary hurdle lies in the strength of the C-Cl bond, which makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[3][5] Furthermore, the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the reaction mechanism, explore the critical parameters that govern success, and provide detailed, field-proven protocols for the effective synthesis of 8-aryl-2-methoxyquinolines.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through a sequence of three primary steps, orchestrated by a palladium catalyst.[2][3]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of this compound. This forms a square planar Pd(II) complex. For aryl chlorides, this step has a high activation energy and is typically the rate-limiting step of the entire cycle.[3]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This crucial step requires prior activation of the boronic acid by a base to form a more nucleophilic boronate species (-[B(OH)3R]⁻).[1][9] This newly formed organopalladium complex now contains both coupling partners.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center.[1][2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Causality in a Flask: Optimizing Key Reaction Parameters
The success of coupling an unreactive substrate like this compound hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.
The Catalyst System: The Engine of the Reaction
For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail. The solution lies in using catalyst systems featuring bulky, electron-rich ligands.[3][5]
-
Why Electron-Rich Ligands? These ligands increase the electron density on the palladium(0) center. This enhanced nucleophilicity facilitates the insertion of the metal into the strong C-Cl bond, thereby accelerating the rate-limiting oxidative addition step.[3][7]
-
Why Bulky Ligands? Steric hindrance from bulky ligands promotes the final reductive elimination step and helps prevent the formation of inactive palladium dimers.[3] For heteroaryl substrates, they can also mitigate catalyst inhibition by sterically blocking the quinoline nitrogen from strongly coordinating to the palladium center.
Recommended Catalyst Systems:
| Catalyst/Ligand Class | Specific Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and bulky biaryl phosphines. The gold standard for difficult couplings, showing broad substrate scope and high activity.[3] |
| Fu Ligands | P(t-Bu)₃ | A sterically demanding and electron-rich trialkylphosphine that is highly effective for aryl chlorides.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often exhibiting high turnover numbers and thermal stability.[9] |
| Palladium Pre-catalysts | Buchwald G3/G4 Precatalysts, PEPPSI™-IPr | Air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, improving reproducibility.[10] |
The Base: The Activator
The base plays a non-negotiable role in the catalytic cycle by activating the boronic acid to form a more reactive boronate complex, which is necessary for transmetalation.[1][9] For less reactive aryl chlorides, a stronger base is often required to drive the reaction forward.[3]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate the reaction but is generally non-nucleophilic, minimizing side reactions.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base whose solubility in organic solvents contributes to its effectiveness.
-
Potassium tert-Butoxide (KOtBu): A very strong, non-aqueous base suitable for reactions where water must be excluded.[11]
The Solvent: The Reaction Environment
The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Anhydrous, polar aprotic solvents are generally preferred.
-
1,4-Dioxane, Tetrahydrofuran (THF), Toluene: These are the most common solvents for Suzuki couplings.[1][10]
-
Aqueous Mixtures: Often, a small amount of water is added (e.g., dioxane/water 4:1) to help dissolve the inorganic base (like K₃PO₄ or K₂CO₃), which can significantly accelerate the reaction.[10][12]
The Boron Reagent: The Coupling Partner
While boronic acids are the most common coupling partners, they can be susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source.[10][13]
-
Boronic Acids (Ar-B(OH)₂): Widely available and effective for most applications.
-
Pinacol Boronate Esters (Ar-Bpin): More stable towards protodeboronation and compatible with a wider range of reaction conditions. They are particularly useful for preserving precious or unstable aryl fragments.[10]
-
Potassium Aryltrifluoroborates (K[ArBF₃]): These are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid under the reaction conditions, which can be advantageous for sensitive substrates.[13]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: General Coupling with an Arylboronic Acid
This protocol uses a well-established Buchwald ligand/precatalyst system known for its broad applicability.
Materials & Reagents:
-
This compound (1.0 mmol, 193.6 mg)
-
Arylboronic Acid (1.2 mmol)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.4 mg)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 15.2 mg)
-
SPhos (0.02 mmol, 8.2 mg)
-
1,4-Dioxane (4 mL, anhydrous, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the SPhos Pd G3 precatalyst and the additional SPhos ligand.
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-aryl-2-methoxyquinoline product.
Data Summary and Troubleshooting
The reactivity in Suzuki couplings can vary significantly based on the electronic and steric properties of the boronic acid.
Table 1: Representative Conditions and Common Issues
| Arylboronic Acid Type | Typical Conditions | Potential Challenges | Troubleshooting Strategies |
| Electron-Rich (e.g., 4-methoxyphenyl) | Protocol 1 as described. Reaction is typically efficient. | Homocoupling of the boronic acid. | Use 1.1-1.2 eq of boronic acid. Ensure efficient stirring. |
| Electron-Poor (e.g., 4-cyanophenyl) | Protocol 1. May proceed faster due to more facile transmetalation. | None typically encountered. | - |
| Sterically Hindered (e.g., 2-methylphenyl) | Increase catalyst loading to 3 mol%. Increase temperature to 110 °C. Consider using a bulkier ligand like XPhos or RuPhos. | Low conversion due to sterically hindered transmetalation or reductive elimination. | Switch to a stronger base like Cs₂CO₃. Increase reaction time. |
| Heteroaryl (e.g., 3-pyridyl) | Use K₃PO₄ as the base. Ensure rigorous degassing. | Catalyst inhibition by the heteroatom. Protodeboronation of the boronic acid.[10] | Use a robust ligand system (e.g., Buchwald). Consider using the corresponding pinacol boronate ester instead of the boronic acid.[6] |
Common Side Reactions:
-
Hydrodehalogenation: The starting this compound is converted to 2-methoxyquinoline. This arises from a competing pathway where a hydride source intercepts the Pd(II) intermediate.[10] Solution: Ensure anhydrous conditions if possible; screen different bases.
-
Protodeboronation: The boronic acid is consumed by reaction with trace water or other protic sources, especially at high temperatures.[13] Solution: Use the corresponding boronate ester or K[ArBF₃] salt; use the minimum necessary amount of water in the solvent system.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not accidental; it is the result of a rational understanding of the catalytic cycle and the deliberate selection of reaction components. By employing modern catalyst systems built on bulky, electron-rich ligands, in conjunction with appropriate bases and solvents, researchers can reliably overcome the inherent low reactivity of the C-Cl bond. The protocols and insights provided herein serve as a robust foundation for the synthesis and exploration of the valuable 8-aryl-2-methoxyquinoline chemical space, empowering innovation in medicinal chemistry and materials science.
References
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... | Download Table. [Link]
- ResearchGate. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF. [Link]
- DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- NIH PubChem. 8-Methoxyquinoline. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. Spectrum of 8-methoxyquinoline | Download Scientific Diagram. [Link]
- Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]
- Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
- ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- ResearchGate.
- Amanote Research. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. [Link]
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- RSC Publishing. Suzuki–Miyaura (hetero-)
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki-Miyaura Coupling. | Request PDF. [Link]
- ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. [Link]
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 8-Chloro-2-methoxyquinoline as a Strategic Intermediate in Modern Organic Synthesis
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] Within this class, 8-Chloro-2-methoxyquinoline has emerged as a particularly valuable and versatile intermediate. The strategic placement of a methoxy group at the C2 position and a chloro group at the C8 position provides orthogonal reactivity, enabling chemists to perform selective, high-yield transformations at different sites of the quinoline core. This document provides an in-depth guide to the synthesis and application of this compound, featuring detailed protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions—foundational reactions in contemporary drug discovery.[2]
Introduction: The Strategic Advantage of this compound
The utility of this compound lies in its distinct reactive sites. The C8-chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile installation of carbon and nitrogen substituents. Concurrently, the C2-methoxy group can be targeted for nucleophilic aromatic substitution (SNAr), providing a pathway to introduce a different set of functionalities. This dual reactivity makes it a powerful building block for constructing complex molecular architectures and rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
The presence of the electron-donating methoxy group and the electron-withdrawing chloro group also modulates the electronic properties of the quinoline ring, influencing its reactivity and the properties of its derivatives.[2] This guide will detail the practical synthesis of this key intermediate and provide robust, field-tested protocols for its most critical applications.
Synthesis of the Key Intermediate: this compound
While various methods exist for quinoline synthesis, a highly efficient and practical route to this compound begins with the commercially available precursor, 8-Chloro-2-hydroxyquinoline [8-chloroquinolin-2(1H)-one].[3] The protocol below details the O-methylation of this precursor, a straightforward and high-yielding transformation.
Protocol 1: O-Methylation of 8-Chloro-2-hydroxyquinoline
This procedure utilizes dimethyl sulfate (DMS) as a methylating agent in the presence of a base, potassium carbonate, to convert the quinolinone tautomer to the desired 2-methoxyquinoline product.
Caption: Synthesis of this compound.
Table 1: Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 8-Chloro-2-hydroxyquinoline | 179.60 | 5.0 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.77 g | 1.5 |
| Dimethyl Sulfate (DMS) | 126.13 | 2.8 mL | 1.1 |
| Acetone | - | 150 mL | - |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Chloro-2-hydroxyquinoline (5.0 g, 27.8 mmol) and anhydrous potassium carbonate (5.77 g, 41.7 mmol).
-
Solvent Addition: Add 150 mL of acetone to the flask. Stir the suspension vigorously to ensure good mixing.
-
Reagent Addition: Carefully add dimethyl sulfate (2.8 mL, 30.6 mmol) dropwise to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to yield a crude solid. Dissolve the solid in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford this compound as a white to off-white solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C8-Cl bond of this compound is an ideal site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[4]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl systems, which are prevalent in pharmaceuticals and organic materials.[5] This protocol provides a general method for coupling this compound with a variety of arylboronic acids. The choice of a phosphine ligand, such as SPhos or P(t-Bu)₃, is critical for achieving high efficiency, especially with less reactive aryl chlorides.
Caption: General scheme of the Suzuki coupling reaction.[6]
Protocol 2: General Protocol for Suzuki-Miyaura Coupling
Table 2: Reagents for Protocol 2
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 193.62 | 200 mg | 1.0 |
| Arylboronic Acid | - | 1.55 mmol | 1.5 |
| Pd₂(dba)₃ | 915.72 | 24 mg | 0.025 |
| SPhos | 410.47 | 42 mg | 0.10 |
| K₃PO₄ (potassium phosphate) | 212.27 | 438 mg | 2.0 |
| 1,4-Dioxane / H₂O (10:1) | - | 11 mL | - |
Step-by-Step Methodology:
-
Setup: Add this compound (200 mg, 1.03 mmol), the desired arylboronic acid (1.55 mmol), and K₃PO₄ (438 mg, 2.06 mmol) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst Pd₂(dba)₃ (24 mg, 0.025 mmol) and the ligand SPhos (42 mg, 0.10 mmol).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 8-aryl-2-methoxyquinoline product.[7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[8] This protocol describes the coupling of this compound with primary or secondary amines using a palladium catalyst system. The use of sterically hindered, electron-rich phosphine ligands (Buchwald ligands) and a strong, non-nucleophilic base like sodium tert-butoxide is key to the reaction's success.[9][10]
Caption: General scheme of Buchwald-Hartwig amination.
Protocol 3: General Protocol for Buchwald-Hartwig Amination
Table 3: Reagents for Protocol 3
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 193.62 | 200 mg | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 108 µL | 1.2 |
| BrettPhos Pd G3 | 860.58 | 45 mg | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 139 mg | 1.4 |
| Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup (Glovebox): Inside a nitrogen-filled glovebox, add this compound (200 mg, 1.03 mmol), sodium tert-butoxide (139 mg, 1.44 mmol), and the BrettPhos Pd G3 precatalyst (45 mg, 0.05 mmol) to a vial equipped with a stir bar.
-
Reagent Addition: Add degassed toluene (10 mL) followed by the amine (e.g., morpholine, 108 µL, 1.24 mmol).
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 100°C. Stir for 16-24 hours.[10]
-
Work-up: Cool the reaction to room temperature. Carefully uncap the vial and partition the contents between ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic phases, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.[10]
-
Purification: Filter and concentrate the solution under vacuum. Purify the residue by flash column chromatography on silica gel to yield the desired 8-amino-2-methoxyquinoline product.
Application in Nucleophilic Aromatic Substitution (SNAr)
While the C8-Cl bond is ideal for cross-coupling, the C2 position, activated by the ring nitrogen, can undergo nucleophilic aromatic substitution.[11] In this context, the 2-methoxy group can act as a leaving group, particularly when attacked by strong nucleophiles under thermal conditions. This provides an alternative synthetic strategy to access C2-functionalized quinolines.
Protocol 4: Nucleophilic Displacement of the Methoxy Group
This reaction typically requires more forcing conditions than the palladium-catalyzed processes due to the lower reactivity of the methoxy group as a leaving group compared to a halide.[12]
Caption: Nucleophilic aromatic substitution at the C2 position.
Table 4: Reagents for Protocol 4
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 193.62 | 100 mg | 1.0 |
| Nucleophile (e.g., Benzylamine) | 107.15 | 170 µL | 3.0 |
| N-Methyl-2-pyrrolidone (NMP) | - | 2 mL | - |
Step-by-Step Methodology:
-
Setup: In a 5 mL microwave reaction vial, combine this compound (100 mg, 0.52 mmol) and the nucleophile (e.g., benzylamine, 170 µL, 1.56 mmol).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (2 mL) to dissolve the reagents.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 180-200°C for 30-60 minutes. Microwave chemistry can significantly accelerate these reactions compared to conventional heating.[13]
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to isolate the 8-chloro-2-aminoquinoline product.
Safety and Handling
-
This compound and its derivatives: These are halogenated aromatic compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact.[14]
-
Palladium Catalysts: Many palladium complexes are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Solvents like dioxane and toluene have specific health and flammability hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
This compound is a high-value intermediate that offers synthetic chemists a reliable and flexible platform for constructing diverse quinoline-based molecules. Its orthogonal reactive sites at the C2 and C8 positions allow for a wide range of strategic modifications through well-established and robust protocols, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic campaigns.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Sigma-Aldrich. 8-Chloro-2-hydroxyquinoline 97.
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wu, Y., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1463.
- Chem-Station. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Boruah, P. R., et al. (2015).
- Owolabi, J. B., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! The Synthetic Chemist.
- PubChem. 8-Chloroquinoline.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- MDPI. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. (2019). nucleophilic aromatic substitutions. Erland Stevens.
- LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- SciSpace. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
- Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
- Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4945.
- Roopan, S. M., et al. (2011). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389.
- IOSR Journal. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences.
- YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Organic Chemistry.
- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 8-氯-2-羟基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 13. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 14. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 8-Chloro-2-methoxyquinoline in Medicinal Chemistry
Introduction: The Strategic Importance of the 8-Chloro-2-methoxyquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Within this privileged class of heterocycles, this compound has emerged as a particularly versatile and valuable starting material for the synthesis of novel drug candidates. Its unique substitution pattern—a chloro group at the 8-position, which is amenable to various cross-coupling and substitution reactions, and a methoxy group at the 2-position—provides a strategic platform for the development of targeted therapies.
The methoxy group can influence the molecule's pharmacokinetic profile, while the reactive chloro group serves as a key handle for introducing diverse chemical functionalities. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and drug-like properties. This guide provides detailed application notes and field-proven protocols for the derivatization of this compound, focusing on three powerful synthetic methodologies: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Core Derivatization Strategies: A Mechanistic and Practical Overview
The derivatization of this compound primarily revolves around the strategic replacement of the chlorine atom at the C8 position. The choice of method depends on the desired final compound and the nature of the incoming nucleophile.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] In the context of this compound, this reaction is invaluable for the synthesis of 8-aryl or 8-heteroaryl-2-methoxyquinoline derivatives, which are common motifs in kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond of this compound, followed by transmetalation with a boronic acid or ester derivative, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical to ensure efficient and high-yielding transformations.
Experimental Protocol: Synthesis of 8-(4-methoxyphenyl)-2-methoxyquinoline
This protocol details a representative Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add potassium phosphate (2.0 mmol) and a degassed mixture of toluene (5 mL) and water (0.5 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 8-(4-methoxyphenyl)-2-methoxyquinoline.
Data Presentation: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that are readily reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF (often with water) | Aprotic solvents are generally used. The addition of water can aid in the dissolution of the base and facilitate the catalytic cycle. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. |
Visualization of the Suzuki-Miyaura Coupling Workflow
Sources
Experimental Protocol for the N-Alkylation of 8-Chloro-2-methoxyquinoline: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4] N-alkylation of the quinoline core is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the N-alkylation of 8-Chloro-2-methoxyquinoline, a versatile intermediate in drug discovery. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, offer troubleshooting guidance, and present a framework for characterization, ensuring scientific integrity and reproducibility for researchers in drug development.
Scientific Foundation: Mechanism and Rationale
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction, typically proceeding through an S_N_2 (bimolecular nucleophilic substitution) mechanism.[5] Understanding the role of each component is paramount for optimizing the reaction and ensuring a high yield of the desired product.
-
The Nucleophile: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking an electron-deficient carbon center.
-
The Electrophile: The alkylating agent, typically an alkyl halide (e.g., iodomethane, ethyl bromide), serves as the electrophile. The carbon atom bonded to the halogen is electron-deficient due to the halogen's electronegativity, making it susceptible to nucleophilic attack.
-
The Role of the Base: A base is essential for the reaction's success. As the quinoline nitrogen attacks the alkyl halide, a proton is formally lost, which would otherwise form a hydrohalic acid (e.g., HBr, HI). This acid would protonate the starting quinoline, rendering it non-nucleophilic and halting the reaction. An inorganic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to neutralize this acid in situ, driving the equilibrium towards the product.[6] Potassium carbonate is often preferred for its moderate reactivity and ease of handling.[6]
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal for S_N_2 reactions.[5][6] They possess a high dielectric constant to dissolve the reactants and stabilize the charged transition state, but they do not strongly solvate the nucleophile, leaving it free to participate in the reaction.
Reaction Mechanism Visualization
The following diagram illustrates the S_N_2 pathway for the N-alkylation of the quinoline nitrogen.
Caption: S_N_2 mechanism for N-alkylation of the quinoline.
Detailed Experimental Protocol
This protocol details the N-alkylation of this compound with iodomethane as a representative alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥98% Purity | Sigma-Aldrich | 6340-57-4 |
| Iodomethane (Methyl Iodide) | ≥99%, Stabilized | Acros Organics | 74-88-4 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore | 7757-82-6 |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Tech. | 7631-86-9 |
| Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen supply | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Fit the flask with a reflux condenser and a rubber septum. Purge the entire apparatus with dry argon or nitrogen for 10-15 minutes.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 eq, e.g., 1.93 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Cool the flask to 0 °C using an ice-water bath. Slowly add iodomethane (1.2 eq, e.g., 0.75 mL, 12.0 mmol) dropwise via syringe over 5 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. For less reactive alkylating agents (e.g., ethyl bromide), the mixture may require heating to 50-60 °C.
-
Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.[9]
-
Eluent System: A gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the pure N-alkylated quinolinium salt.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure. Expect a downfield shift of the aromatic protons and the appearance of new signals corresponding to the added alkyl group.[10][11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product cation.
Experimental Workflow and Data Summary
Visualized Workflow
Caption: Experimental workflow for N-alkylation of this compound.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 eq) | Starting material for derivatization. |
| Alkylating Agent | Iodomethane (1.2 eq) | Provides the methyl group; iodide is an excellent leaving group. |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Neutralizes acid byproduct, driving the reaction forward.[6] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that facilitates S_N_2 reactions.[6] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows for a smooth reaction. |
| Reaction Time | 12 - 18 hours | Typical duration for reaction completion at room temperature. |
| Monitoring | TLC (7:3 Hexanes:EtOAc) | Visual confirmation of starting material consumption and product formation.[9] |
| Expected Yield | 75 - 90% | Typical yield range for this type of transformation after purification. |
Troubleshooting Common Issues
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive/wet reagents (especially base and solvent).2. Insufficient base.3. Low reaction temperature or insufficient time. | 1. Use freshly dried, anhydrous reagents and solvent.2. Increase the amount of K₂CO₃ to 2.5-3.0 eq.3. Increase temperature to 50-60 °C and monitor by TLC. |
| Multiple Products Formed | 1. Reaction temperature is too high.2. Use of a highly reactive, unhindered alkylating agent. | 1. Maintain the reaction at room temperature or below.2. Ensure precise stoichiometry of the alkylating agent (1.1-1.2 eq). |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Co-elution with impurities. | 1. Deactivate the silica gel with 1% triethylamine in the eluent.2. Try an alternative purification method like recrystallization if the product is a solid.[13] |
References
- Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Sciencemadness.org. [Link]
- On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters. (2021).
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19305–19339. [Link]
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Chemistry Portal. [Link]
- The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health (NIH). [Link]
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. (2023).
- Purification of Quinoline. (n.d.). LookChem. [Link]
- Chemical structures of (a) quinoline containing drugs and clinical... (n.d.).
- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
- Purification of isoquinoline. (1989).
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Science Publishing. [Link]
- On the Role of N-Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. (n.d.). Universidad de La Rioja. [Link]
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).
- Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes of Group IV Metal Alkoxides. (2013). CSIRO Publishing. [Link]
- Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]
- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
- CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma Digital Commons. [Link]
- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2014).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
- Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. (2021).
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). PubMed. [Link]
- Synthesis, properties & applications of N-heterocyclic olefins in c
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 10. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 11. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: 8-Chloro-2-methoxyquinoline for the Development of Novel Antimicrobial Agents
Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and antimalarial properties.[1][2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 8-Chloro-2-methoxyquinoline, a promising but underexplored derivative, in the search for next-generation antimicrobial agents. We will explore its theoretical framework, provide a comprehensive experimental workflow, and detail validated protocols for its evaluation.
PART I: Theoretical Framework & Rationale
Postulated Mechanism of Action
Quinolone antibiotics traditionally exert their bactericidal effects by targeting bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair by introducing transient double-stranded breaks into the bacterial chromosome.[6][7] Quinolones stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[7] This action converts these essential enzymes into cellular toxins that trigger chromosomal fragmentation, leading to rapid bacterial cell death.[6][7]
Given its core quinoline structure, it is hypothesized that this compound acts as a topoisomerase poison. The substituents at the C2 and C8 positions are critical for modulating the compound's interaction with the enzyme-DNA complex and its overall pharmacological properties.
An alternative mechanism, often observed in 8-hydroxyquinoline derivatives, involves the chelation of essential metal ions.[8] This action can disrupt microbial metabolic processes or the function of metalloenzymes. While the 2-methoxy group in our target compound reduces its chelating potential compared to a hydroxyl group, this secondary mechanism should not be entirely discounted without experimental validation.
Caption: A logical workflow for the evaluation of this compound as an antimicrobial agent.
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and quantitative technique for assessing antimicrobial potency. [9][10] 2.2.1 Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile DMSO (vehicle control)
-
Spectrophotometer or dedicated plate reader (600 nm)
-
0.5 McFarland standard
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension 1:150 in the appropriate test broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 1.
-
Add 2 µL of the 10 mg/mL stock solution of this compound to the wells in column 1 to achieve a starting concentration of 100 µg/mL. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration range from 100 µg/mL to ~0.2 µg/mL.
-
Controls (Columns 11 & 12):
-
Column 11 (Growth Control): Contains only broth and the microbial inoculum.
-
Column 12 (Sterility Control): Contains only broth.
-
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well (except column 12) will be 200 µL, and the compound concentrations will be halved (e.g., 50 µg/mL to ~0.1 µg/mL).
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A plate reader can be used to measure absorbance at 600 nm to remove subjectivity.
-
Protocol: Eukaryotic Cell Cytotoxicity Assessment
It is imperative to determine if a potent antimicrobial compound is selectively toxic to microbes or if it also harms host cells. [11][12]The MTT assay is a standard colorimetric method for assessing cell viability. [13] 2.3.1 MTT Assay for Cell Viability
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [13] Materials:
-
Human cell line (e.g., HepG2 - human liver carcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate for an additional 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the CO₂ incubator. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
PART III: Data Interpretation & Next Steps
Data Presentation and Analysis
Quantitative data should be organized systematically for clear interpretation and comparison. The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as the ratio of cytotoxicity to antimicrobial activity (SI = IC₅₀ / MIC). A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the microbe than to mammalian cells, marking it as a more promising candidate for further development.
Table 1: Template for Summarizing Antimicrobial and Cytotoxicity Data
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Cytotoxicity IC₅₀ (µM) (Cell Line: HepG2) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | S. aureus ATCC 29213 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| This compound | E. coli ATCC 25922 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| This compound | C. albicans ATCC 90028 | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | ~0.5 | ~1.5 | >100 | >66 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | ~0.015 | ~0.045 | >100 | >2200 |
Note: Control values are approximate and based on literature. Experimental values for the test compound must be determined empirically.
Future Directions & Lead Optimization
A promising initial hit with a favorable SI is the starting point for a medicinal chemistry program. Future work should focus on:
-
Broad-Spectrum Analysis: Test the compound against a wider panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE).
-
Time-Kill Kinetic Assays: Determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
-
Mechanism of Action Studies: Conduct assays to confirm the inhibition of DNA gyrase/topoisomerase IV or explore other potential targets.
-
Lead Optimization: Synthesize analogues of this compound to improve potency and selectivity. Systematic modifications could include:
-
Varying the halogen at the C8 position (F, Br, I).
-
Exploring different alkoxy groups at the C2 position (ethoxy, propoxy).
-
Introducing substituents at other positions (e.g., C5, C7) to probe for enhanced interactions with the target.
-
By following these structured protocols and strategic next steps, researchers can effectively evaluate this compound and its derivatives as potential solutions to the growing challenge of antimicrobial resistance.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link] [6][7]2. Zipperer, A., & Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics: Methods and Protocols (pp. 75-85). Springer. [Link] [14][15]3. Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. Infectious Disease Clinics of North America, 9(3), 641-655. [Link] [17]4. Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link] [4]5. Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., Turnbough Jr, C. L., & Osheroff, N. (2014). Quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14-S21. [Link] [5]7. Kretschmer, D., Gekeler, C., & Zipperer, A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 115-130). Humana, New York, NY. [Link]
Sources
- 1. Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 8-Chloro-2-methoxyquinoline in Anticancer Drug Discovery
Abstract
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] In anticancer drug discovery, quinoline derivatives have emerged as particularly promising candidates due to their diverse mechanisms of action, including the inhibition of critical cellular processes like kinase signaling, DNA replication, and tubulin polymerization.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of 8-Chloro-2-methoxyquinoline as a versatile synthetic intermediate for generating novel anticancer agents. We will explore its synthetic utility, provide step-by-step protocols for the biological evaluation of its derivatives, and discuss the mechanistic insights that guide modern research in this area. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure experimental robustness and reproducibility.
The Quinoline Scaffold: A Cornerstone in Oncology Research
Quinoline and its analogues have been extensively investigated for their modes of function in inhibiting key targets in oncology.[4] These derivatives can function as antiproliferative agents through various mechanisms:
-
Kinase Inhibition: Many quinoline-based drugs, including clinically approved agents like bosutinib and lenvatinib, target protein kinases that are crucial for cancer cell signaling and proliferation, such as those in the PI3K/AkT/mTOR and Ras/Raf/MEK pathways.[3][5]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, disrupting DNA replication and leading to cell death.[4][6]
-
Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, arresting the cell cycle and inducing apoptosis.[7][8]
-
Induction of Apoptosis: A common downstream effect of these actions is the programmed cell death of cancer cells.[2][9]
The versatility of the quinoline ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the molecule's pharmacological properties to enhance potency and selectivity while minimizing off-target effects.[2]
This compound: A Strategic Synthetic Intermediate
The this compound scaffold is a valuable starting point for the synthesis of novel anticancer compounds. Its structure offers two key reactive sites for modification:
-
C2-Methoxy Group: The methoxy group can be readily substituted by various nucleophiles (e.g., amines) via nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains that can interact with specific biological targets.
-
C8-Chloro Group: The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
This dual reactivity allows for the creation of extensive chemical libraries from a single, common intermediate, accelerating the hit-to-lead optimization process. A notable example from recent literature involves the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which demonstrated potent and selective cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[10][11]
Caption: Synthetic utility of the this compound scaffold.
Protocol: Synthesis of a 2-Anilino-8-arylquinoline Derivative
This protocol describes a representative two-step synthesis of a potential kinase inhibitor library, starting from this compound. The rationale is to first install a substituted aniline at the C2 position, a common feature in many kinase inhibitors, followed by a Suzuki coupling at the C8 position to modulate solubility and explore additional binding interactions.
3.1. Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To replace the C2-methoxy group with a substituted aniline.
-
Rationale: The electron-withdrawing nature of the quinoline nitrogen activates the C2 position for nucleophilic attack. Heating with an amine in the presence of an acid catalyst facilitates the displacement of the methoxy group.
Materials:
-
This compound
-
4-Fluoroaniline (or other substituted aniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-fluoroaniline (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq).
-
Add anhydrous DMF to dissolve the reactants (approx. 0.2 M concentration).
-
Fit the flask with a reflux condenser and heat the mixture to 120-130 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate, N-(4-fluorophenyl)-8-chloroquinolin-2-amine.
3.2. Step 2: Suzuki Cross-Coupling
-
Objective: To attach an aryl group at the C8 position.
-
Rationale: The C8-chloro group is an excellent substrate for palladium-catalyzed Suzuki coupling, allowing for the formation of a C-C bond with a wide variety of boronic acids.
Materials:
-
N-(4-fluorophenyl)-8-chloroquinolin-2-amine (from Step 1)
-
Pyridine-3-boronic acid (or other aryl/heteroaryl boronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard Suzuki reaction glassware
Procedure:
-
In a reaction vessel, combine the chloro-intermediate (1.0 eq), pyridine-3-boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.
-
Heat the mixture to 90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocols: Biological Evaluation of Synthesized Derivatives
Once a library of compounds has been synthesized, a systematic biological evaluation is required.
Caption: Standard workflow for the biological evaluation of novel compounds.
4.1. Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of human cancer cell lines.
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] It provides a quantitative measure of a compound's cytotoxicity, allowing for the ranking of compounds and the identification of "hits."[13]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.[12]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
4.2. Protocol: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
-
Objective: To determine if the compound-induced cell death occurs via apoptosis.
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells. Flow cytometry analysis of co-stained cells can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[10][14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Mechanistic Insights
The data generated should be systematically organized to derive SAR and mechanistic hypotheses.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for a Series of 8-Aryl-2-anilinoquinoline Derivatives
| Compound ID | R¹ (at C8-Aryl) | R² (at C2-Anilino) | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) |
| Lead-01 | Phenyl | 4-Fluoro | 5.2 | 8.1 | 12.5 |
| Lead-02 | 3-Pyridyl | 4-Fluoro | 0.8 | 1.5 | 2.3 |
| Lead-03 | 4-Methoxyphenyl | 4-Fluoro | 15.6 | 22.4 | >50 |
| Lead-04 | 3-Pyridyl | 4-Chloro | 1.1 | 2.0 | 3.1 |
| Lead-05 | 3-Pyridyl | H | 9.8 | 15.3 | 25.7 |
| Doxorubicin | - | - | 0.5 | 0.9 | 0.7 |
Data are hypothetical and for illustrative purposes only.
From this illustrative data, one could hypothesize that a nitrogen-containing heteroaromatic ring at the C8 position (Lead-02 vs. Lead-01) and an electron-withdrawing group on the C2-anilino ring (Lead-02 vs. Lead-05) are beneficial for cytotoxic activity.
Target Pathway Example: PI3K/AKT/mTOR
Based on literature for related compounds, a primary mechanism of action could be the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10][11]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
A Western blot analysis would be the logical next step to validate this hypothesis, probing for the phosphorylation status of key proteins like AKT (at Ser473) and mTOR downstream targets like p70S6K. A reduction in phosphorylation upon treatment with the compound would provide strong evidence for on-target activity.
Conclusion
This compound is a highly valuable and strategic building block in the design and synthesis of novel anticancer agents. Its chemical versatility allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating derivatives of this scaffold, from initial cytotoxicity screening to mechanistic elucidation. By combining rational synthetic design with systematic biological testing, researchers can leverage the this compound core to discover next-generation therapeutics for oncology.
References
- Mishra, P., & Soni, S. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-25. URL: https://fjps.springeropen.com/articles/10.1186/s43094-020-00121-6
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem Technical Documents. URL: https://www.benchchem.
- Saha, B., & Singh, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. URL: https://pubmed.ncbi.nlm.nih.gov/38492541/
- Aziz, M. A., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. URL: https://www.researchgate.
- Kumar, A., & Kumar, R. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. EC Pharmaceutical Science, 11(8), 1-12. URL: https://www.ecronicon.com/ecps/pdf/ECPS-11-00898.pdf
- BenchChem. (2025). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. BenchChem Technical Documents. URL: https://www.benchchem.
- Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. URL: https://globalresearchonline.net/journalcontents/v77-1/20.pdf
- Ghorab, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 45(9), 3677-3684. URL: https://pubmed.ncbi.nlm.nih.gov/20554341/
- BenchChem. (2025). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. BenchChem Technical Documents. URL: https://www.benchchem.
- Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(43), 38883-38895. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9629918/
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00277c
- Çavuşoğlu, B. K., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals, 15(11), 1354. URL: https://www.mdpi.com/1424-8247/15/11/1354
- Singh, S., & Srivastava, S. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. URL: https://www.researchgate.
- Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 28(14), 5510. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384112/
- Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 86-90. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127027/
- Sestak, V., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(19), 6777. URL: https://www.mdpi.com/1420-3049/28/19/6777
- Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. URL: https://www.researchgate.
- Li, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(13), 6561-6567. URL: https://pubs.rsc.org/en/content/articlelanding/2025/nj/d4nj04292a
- Afzal, O., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Topics in Medicinal Chemistry, 20(5), 331-353. URL: https://pubmed.ncbi.nlm.nih.gov/31916462/
- Liu, Z., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589. URL: https://pubmed.ncbi.nlm.nih.gov/35674852/
- Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Molecules, 27(19), 6692. URL: https://www.mdpi.com/1420-3049/27/19/6692
- Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Pharmaceuticals, 15(7), 882. URL: https://www.mdpi.com/1424-8247/15/7/882
- Harwood, J. S., et al. (2017). 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response. Free Radical Biology and Medicine, 106, 325-337. URL: https://pubmed.ncbi.nlm.nih.gov/28284910/
- Zhang, L-Y., & Xu, J. (2008). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/
- Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112097. URL: https://www.sciencedirect.com/science/article/pii/S016201342200424X
- Qian, C., et al. (2015). 8-Methoxypsoralen Induces Intrinsic Apoptosis in HepG2 Cells: Involvement of Reactive Oxygen Species Generation and ERK1/2 Pathway Inhibition. Cellular Physiology and Biochemistry, 37(1), 393-404. URL: https://pubmed.ncbi.nlm.nih.gov/26316083/
- BenchChem. (2025). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. BenchChem Technical Documents. URL: https://www.benchchem.
- Sim, J., & Lee, H. (2021). Recent advances in development of hetero-bivalent kinase inhibitors. European Journal of Medicinal Chemistry, 218, 113318. URL: https://pubmed.ncbi.nlm.nih.gov/33730624/
- Gutierrez, G. D., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 11(9), 3026-3033. URL: https://pubs.acs.org/doi/10.1021/acssynbio.2c00213
- Baker, T. M., et al. (2017). Kinase inhibitors. U.S. Patent No. 9,751,837. Washington, DC: U.S. Patent and Trademark Office. URL: https://pubchem.ncbi.nlm.nih.
- Gutierrez, G. D., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ResearchGate. URL: https://www.researchgate.net/publication/362546452_Discovery_of_8-Hydroxyquinoline_as_a_Histamine_Receptor_2_Blocker_Scaffold
- Pla-Quintana, A., & Marchal, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6599. URL: https://www.mdpi.com/1420-3049/27/19/6599
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmphs.com [ijmphs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules [mdpi.com]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 8-Chloro-2-methoxyquinoline
Abstract
This technical guide provides a detailed framework of analytical methodologies for the definitive characterization of 8-Chloro-2-methoxyquinoline, a key heterocyclic compound relevant in synthetic chemistry and drug discovery. Recognizing the necessity for robust and orthogonal analytical techniques, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals requiring comprehensive structural verification and purity assessment of quinoline derivatives.
Introduction: The Analytical Imperative
This compound is a substituted quinoline derivative. Quinoline scaffolds are prevalent in a wide array of biologically active compounds and are fundamental building blocks in medicinal chemistry.[1][2] Given their potential applications, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research, be it in process development, quality control, or pharmacological screening. The presence of chloro, methoxy, and aromatic functionalities necessitates a multi-technique approach to unambiguously confirm the molecule's identity, purity, and structural integrity. This guide details four complementary analytical platforms, providing both the procedural steps and the scientific rationale underpinning each method.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO | [3] |
| Molecular Weight | 193.63 g/mol | [3] |
| Melting Point | 77-78 °C | [4] |
| Boiling Point | 310.5±22.0 °C (Predicted) | [4] |
| Density | 1.267±0.06 g/cm³ (Predicted) | [4] |
| pKa | -1.38±0.50 (Predicted) | [4] |
| CAS Number | 846038-39-9 | [3] |
Chromatographic Analysis: Purity and Identification
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and are often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment of non-volatile organic compounds. The technique separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, is well-suited for this separation mode. The method's primary goal is to resolve the main compound from any starting materials, by-products, or degradation products.[5][6]
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
-
The selection of a C18 column is based on its wide applicability and effectiveness for separating aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[7] UV detection at 250 nm is selected based on the chromophoric nature of the quinoline ring system.
-
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
Data Interpretation:
-
A single, sharp peak at a consistent retention time indicates a high degree of purity.
-
The peak area percentage can be used to quantify the purity level.
-
The presence of additional peaks suggests impurities, which can be further investigated by techniques like LC-MS.
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is ideal for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point of ~310 °C, is amenable to GC analysis.[4] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure, while the parent ion confirms the molecular weight.[9][10]
Experimental Protocol: GC-MS Identification
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with or obscure the analyte peak.
-
-
Instrumentation and Conditions:
-
A non-polar capillary column (e.g., HP-5MS) is used because it separates compounds primarily based on their boiling points. The temperature program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute the compound in a sharp band. Electron ionization at 70 eV is a standard, robust method that generates reproducible fragmentation patterns for library matching.[11]
-
| Parameter | Recommended Setting |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40 - 500 amu |
Data Interpretation:
-
The total ion chromatogram (TIC) will show the retention time of the eluted compound.
-
The mass spectrum for the peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (m/z 193).
-
The isotopic pattern of the molecular ion is critical: the presence of a single chlorine atom will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak.
-
The fragmentation pattern should be consistent with the known structure, showing losses of fragments like -CH₃, -OCH₃, or -Cl.
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS structural confirmation.
Spectroscopic Analysis: Definitive Structure Elucidation
While chromatography provides information on purity and molecular weight, spectroscopy is essential for elucidating the precise atomic connectivity and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is the most powerful tool for de novo structure determination of organic molecules. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms in the molecule.[12] For this compound, NMR will confirm the substitution pattern on the quinoline ring and the presence of the methoxy group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire a standard single-pulse experiment.
-
For ¹³C NMR, acquire a proton-decoupled experiment to ensure each unique carbon appears as a singlet.
-
Expected Spectral Data: Based on the structure and published data for similar quinoline derivatives, the following signals can be anticipated.[13][14]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| ¹H | ~4.0 | Singlet (s) | Methoxy protons (-OCH₃) |
| ¹H | ~7.0 - 8.5 | Doublets (d), Triplets (t) | Aromatic protons on the quinoline ring |
| ¹³C | ~55 | Singlet | Methoxy carbon (-OCH₃) |
| ¹³C | ~110 - 160 | Multiple singlets | Aromatic and heterocyclic carbons |
Data Interpretation:
-
¹H NMR: The integral of the methoxy singlet should correspond to 3 protons. The splitting patterns (coupling constants) of the aromatic protons will be critical to confirm the 8-chloro and 2-methoxy substitution pattern.
-
¹³C NMR: The total number of signals should correspond to the 10 carbon atoms in the molecule. The chemical shifts will differentiate between carbons bonded to nitrogen, oxygen, chlorine, and hydrogen.
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to definitively assign every proton and carbon signal.[14]
Workflow Visualization: NMR Analysis
Caption: Workflow for NMR structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Analysis: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. This provides a characteristic spectrum that can confirm the presence of key structural motifs.[15]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
The sample can be analyzed neat if it is a liquid.
-
For a solid, the most common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid directly on the ATR crystal.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Acquire the spectrum using a standard FT-IR spectrometer.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Expected Spectral Data: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.[1][16]
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp |
| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium to weak, sharp |
| 1620 - 1580 | C=N Stretch (in ring) | Medium to strong |
| 1550 - 1450 | Aromatic C=C Stretch | Multiple medium to strong bands |
| 1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |
| 1050 - 1000 | Aryl-O Stretch (Symmetric) | Medium |
| 850 - 750 | C-Cl Stretch | Medium to strong |
| ~830 - 750 | C-H Out-of-plane Bending | Strong, indicative of substitution pattern |
Data Interpretation:
-
The presence of peaks in the specified regions confirms the integrity of the quinoline core, the methoxy group, and the chloro-substituent.
-
The absence of a broad peak around 3200-3400 cm⁻¹ confirms the absence of hydroxyl (-OH) or amine (-NH) impurities.[17]
Workflow Visualization: FT-IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Conclusion: An Integrated Analytical Strategy
The characterization of a synthetic compound like this compound is built upon the convergence of evidence from multiple, orthogonal analytical techniques. No single method provides a complete picture. HPLC establishes purity, GC-MS confirms molecular weight and fragmentation, FT-IR verifies the presence of key functional groups, and NMR spectroscopy provides the definitive structural blueprint. By employing the detailed protocols within this guide, researchers can confidently establish the identity, purity, and structure of their material, ensuring data integrity and the successful progression of their research and development efforts.
References
- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA.
- Bojarska, J., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
- Gundeboina, R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (PMC).
- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
- ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N).
- United States Environmental Protection Agency. (1994). Method 8321: Nonvolatile Compounds by HPLC/Thermospray/MS.
- National Institutes of Health, PubChem. (n.d.). 8-Methoxyquinoline.
- PrepChem.com. (n.d.). Synthesis of 8-amino-2-methoxyquinoline.
- Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.
- United States Environmental Protection Agency. (1998). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/Thermospray/MS.
- National Institutes of Health, PubMed. (2009). 8-Chloro-2-methyl-quinoline.
- Scientific Research Publishing. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors.
- National Institutes of Health, PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
- Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. National Institutes of Health, PubMed.
- MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential.
- MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
- DEA Diversion Control Division. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- LookChem. (n.d.). 8-chloro-2-quinoxalinol.
- National Institutes of Health (PMC). (2020). HPLC methods for chloroquine determination in biological samples and pharmaceutical products.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- National Institutes of Health, PubMed. (2020). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma.
- ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- MDPI. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
- National Institutes of Health (PMC). (2020). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma.
- de Oliveira, A. F., et al. (2019). Chemometrics in analytical chemistry – an overview of applications from 2014 to 2018.
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 846038-39-9|this compound|BLD Pharm [bldpharm.com]
- 4. 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9 [m.chemicalbook.com]
- 5. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 9. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Strategies to improve the yield of 8-Chloro-2-methoxyquinoline synthesis
An in-depth guide to synthesizing 8-Chloro-2-methoxyquinoline, complete with troubleshooting tips and frequently asked questions.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested strategies to optimize your synthetic protocols and improve yields. Our guidance is structured in a question-and-answer format to directly tackle specific issues you may encounter.
Strategic Overview: Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved via a two-step process. This pathway offers robust and scalable solutions with generally higher yields compared to direct, single-step cyclization methods which can be complicated by the required precursors.
-
Step 1: Cyclization to form the 8-Chloro-2-hydroxyquinoline core. This is typically accomplished using the Gould-Jacobs reaction, which involves the condensation of 2-chloroaniline with an appropriate malonic ester derivative, followed by a thermal cyclization.[1][2]
-
Step 2: O-Methylation. The resulting 8-Chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one) is then methylated to yield the final this compound product.
This guide will focus on troubleshooting and optimizing this primary pathway.
Caption: Recommended two-step synthesis pathway for this compound.
Part 1: Troubleshooting the Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core, which is the precursor to our target molecule.[1] However, it can be sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Gould-Jacobs reaction has a very low yield or has stalled. What are the common causes?
A1: Low yields in this reaction typically stem from two main areas: the initial condensation or the subsequent thermal cyclization.
-
Incomplete Condensation: The initial reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate is a nucleophilic substitution. If this step is slow, ensure your aniline is pure and the reagents are anhydrous.
-
Failed Cyclization: This is the most common bottleneck. The intramolecular cyclization requires high temperatures (often >200 °C) to proceed efficiently. Insufficient temperature will result in the accumulation of the uncyclized anilinomethylenemalonate intermediate.[3] Conversely, excessively high temperatures or prolonged heating can lead to degradation and tar formation.[3]
Q2: How can I effectively drive the thermal cyclization to completion?
A2: Optimizing the cyclization is key to a successful synthesis. Consider these strategies:
-
High-Boiling Point Solvents: Using a high-boiling solvent like Dowtherm A or diphenyl ether allows for consistent and controllable heating at the required high temperatures.
-
Microwave Irradiation: Modern protocols often use microwave heating, which can dramatically reduce reaction times and improve yields by promoting efficient and rapid heating to the target temperature.[3]
-
Acid Catalysis: The use of a catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) can facilitate the ring-closing step under less drastic thermal conditions.[4] These reagents act as both an acid catalyst and a dehydrating agent.
Q3: I'm observing significant byproduct formation, including dark tars. How can I minimize this?
A3: Tar formation is a sign of product or reactant degradation at high temperatures.
-
Controlled Heating: Ensure uniform heating of the reaction vessel. Localized overheating is a primary cause of polymerization and tarring.[5]
-
Optimize Reaction Time: The longer the exposure to high temperatures, the greater the chance of degradation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid unnecessary heating.[6]
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to byproduct formation.
Troubleshooting Flowchart: Low Yield in Cyclization
Caption: Diagnostic workflow for troubleshooting low yields in the cyclization step.
Part 2: Troubleshooting the O-Methylation Step
The conversion of 8-Chloro-2-hydroxyquinoline to its methoxy derivative is a standard Williamson ether synthesis. While generally reliable, yield can be affected by the choice of base, solvent, and methylating agent.
Frequently Asked Questions (FAQs)
Q4: My methylation reaction is slow or incomplete. How can I improve the conversion rate?
A4: Incomplete methylation usually points to insufficient deprotonation of the 2-hydroxy group (or its keto tautomer's α-proton).
-
Choice of Base: The pKa of the N-H proton in the quinolinone tautomer is acidic enough for many bases, but a strong base ensures complete anion formation. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the substrate.[7] Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures or longer reaction times.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting anion.[7] Ensure the solvent is anhydrous, as water will quench the base and the anion.
-
Methylating Agent: Methyl iodide (CH₃I) is highly reactive and commonly used. Dimethyl sulfate ((CH₃)₂SO₄) is a less volatile and often cheaper alternative, though it is more toxic.
Q5: I am seeing side products related to N-methylation in addition to the desired O-methylation. How can this be controlled?
A5: The starting material exists as two tautomers: the 2-hydroxyquinoline (enol form) and the 8-chloroquinolin-2(1H)-one (keto form). The keto form has an N-H bond that can also be methylated. The ratio of O- vs. N-methylation can be influenced by reaction conditions. Generally, using polar aprotic solvents and counterions like Na⁺ favors O-alkylation.
Table 1: Comparison of O-Methylation Conditions
| Parameter | Condition A (High Reactivity) | Condition B (Standard) | Rationale & Troubleshooting |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is stronger and ensures complete deprotonation. Use if conversion is low.[7] |
| Solvent | Anhydrous DMF | Anhydrous Acetone/DMF | DMF is excellent for solvating ions. Ensure solvent is dry to prevent quenching the base. |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | CH₃I is more reactive. Use a slight excess (1.1-1.5 eq) to drive the reaction. |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C | The NaH reaction is highly exothermic; start cold. K₂CO₃ reactions may require gentle heating. |
Part 3: Experimental Protocols
These protocols are generalized and should be adapted based on laboratory safety standards and reaction monitoring.
Protocol 1: Synthesis of 8-Chloro-2-hydroxyquinoline (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture to 120-140 °C for 1-2 hours. Ethanol will be evolved as the condensation proceeds. Monitor the disappearance of the aniline by TLC.
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the flask. Heat the mixture to 240-250 °C. Maintain this temperature and monitor the formation of the product by TLC. The reaction can take 30 minutes to several hours.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with the precipitation solvent to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from ethanol or a similar solvent if necessary.
Protocol 2: Synthesis of this compound (O-Methylation)
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 8-Chloro-2-hydroxyquinoline (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. Hydrogen gas will evolve.
-
Methylation: Cool the mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
References
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Various Authors. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Various Authors. (n.d.). Gould-Jacobs Reaction. SynArchive.
- Biotage. (n.d.).
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
- PrepChem. (n.d.). Synthesis of 8-amino-2-methoxyquinoline. [Link]
- Benchchem. (2025).
- MDPI. (2020).
Sources
Troubleshooting common issues in Suzuki coupling with 8-Chloro-2-methoxyquinoline
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 8-chloro-2-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?
Low or no yield in a Suzuki coupling with an electron-rich heteroaromatic chloride like this compound can stem from several factors. The primary suspects are often related to catalyst activity, substrate-specific challenges, and the stability of the boronic acid.
Causality and Troubleshooting Steps:
-
Inefficient Oxidative Addition: this compound is an electron-rich aryl chloride. The carbon-chlorine bond is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging.[1][2] Standard palladium catalysts may struggle to efficiently break this bond.
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of less reactive aryl chlorides.[1][3] Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos, which are highly effective for a broad range of substrates, including sterically hindered ones.[3][4][5] N-Heterocyclic Carbenes (NHCs) also offer high stability and activity.[5][6]
-
-
Catalyst Inhibition by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7]
-
Solution: Employing bulky ligands can mitigate this issue by sterically shielding the palladium center and disfavoring coordination with the quinoline nitrogen.
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to side reactions that consume the coupling partner.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[8][9] This is often accelerated by the presence of a base.[9][10]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, to form an alcohol or phenol.[8][9]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate stoichiometry.[8]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be used directly in the coupling reaction.[8]
-
Employ a "slow-release" strategy where a protecting group on the boronic acid is removed in situ, minimizing the concentration of the free boronic acid and thus its degradation.[11]
-
Ensure rigorous degassing of solvents to remove dissolved oxygen.
-
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and interdependent.[5] The base activates the boronic acid for transmetalation.[12]
-
Solution: Screen different base and solvent combinations. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[5] Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective.[5][6] Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.[5][6] For particularly stubborn reactions, higher boiling point solvents such as xylenes may be beneficial.[5]
-
Q2: I am observing significant amounts of a side product corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings.
Causality and Prevention:
-
Palladium-Catalyzed Homocoupling: This can occur during the catalytic cycle, particularly if the reductive elimination of the desired product is slow.
-
Prevention:
-
Ligand Choice: The use of bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the homocoupling pathway.[3]
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a large excess can promote homocoupling.
-
-
-
Oxidative Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids.
-
Prevention:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[13]
-
-
Q3: My reaction is sluggish and requires long reaction times and high temperatures. How can I accelerate the reaction?
Slow reaction rates are often a sign of a high activation energy barrier for one or more steps in the catalytic cycle.
Strategies for Acceleration:
-
Optimize the Catalyst System:
-
Ligand Selection: As mentioned, bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and promoting the overall catalytic turnover.[3][4][14]
-
Palladium Precursor: While Pd(PPh₃)₄ is common, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide more active catalytic species.[12]
-
-
Increase Reaction Temperature: For sterically hindered or electron-rich substrates, higher temperatures (100-140 °C) may be necessary to overcome the activation energy barriers.[5]
-
Microwave Irradiation: This can be a very effective method for rapidly heating the reaction and significantly reducing reaction times.[6]
-
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[15]
-
Higher Boiling Point Solvents: Toluene, dioxane, or xylenes are good choices for higher temperature reactions.[5]
-
Q4: I am concerned about the stability of my boronic acid. What are the best practices for handling and storing boronic acids?
The stability of boronic acids is a critical factor for reproducible Suzuki couplings.[8]
Best Practices:
-
Storage: Store boronic acids in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere.
-
Handling: Minimize exposure to air and moisture.[8] Weigh out the required amount quickly and reseal the container promptly.
-
Purity Check: If you suspect degradation, you can check the purity by NMR or LC-MS. The presence of protodeboronated arene or boroxine signals can indicate decomposition.[8]
-
Use of Boronic Esters: For particularly unstable boronic acids, such as some heteroaryl boronic acids, using the corresponding pinacol ester is a robust alternative.[9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[4]
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%).[4]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yield in the Suzuki coupling.
Data Summary
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Often more active than Pd(PPh₃)₄. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Facilitates oxidative addition of the C-Cl bond and accelerates reductive elimination.[3][4][5] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Effective for challenging couplings; the choice can be substrate-dependent.[5][6] |
| Solvent | Toluene, Dioxane, Xylenes | Anhydrous, aprotic solvents are preferred. Higher boiling points for higher temperatures.[5][6][15] |
| Temperature | 80 - 140 °C | Higher temperatures may be required for this less reactive aryl chloride.[5] |
| Boronic Acid | Use fresh, high-purity reagent or a pinacol ester derivative | Minimizes side reactions from decomposition.[8][9] |
References
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency - Benchchem.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
- π-Allyl Palladium Species in Micelles of FI-750-M for Sustainable and General Suzuki-Miyaura Couplings of Quinoline Systems in Water - Novartis OAK.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
- Suzuki Coupling - Organic Chemistry Portal.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - RSC Publishing.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate.
- Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. π-Allyl Palladium Species in Micelles of FI-750-M for Sustainable and General Suzuki-Miyaura Couplings of Quinoline Systems in Water - OAK Open Access Archive [oak.novartis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Parameters for 8-Chloro-2-methoxyquinoline Derivatization
Introduction
Welcome to the technical support center for the derivatization of 8-Chloro-2-methoxyquinoline. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatization, most commonly achieved through palladium-catalyzed cross-coupling reactions, is pivotal for creating diverse molecular architectures. However, the unique electronic and steric properties of this substrate present distinct challenges that can lead to low yields, failed reactions, or complex product mixtures.
The two primary challenges encountered are:
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, forming inactive species and effectively "poisoning" the catalytic cycle.[1]
-
Low Reactivity of the Aryl Chloride: The C-Cl bond is significantly stronger and less reactive in the oxidative addition step—often the rate-determining step in the catalytic cycle—compared to its bromide or iodide counterparts.[2][3]
This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction parameters, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide for Common Cross-Coupling Reactions
This section directly addresses the most frequent and critical issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding or shows very low conversion. What are the primary causes?
A1: Failure of a Suzuki-Miyaura coupling with this substrate typically stems from one of four areas: catalyst activity, reaction conditions, reagent quality, or inherent substrate reactivity.
-
Inactive Catalyst System: This is the most common culprit. The palladium(0) active species may not be forming efficiently, or it is being deactivated. The quinoline nitrogen is a known inhibitor of palladium catalysts.[1] Furthermore, the oxidative addition of the C-Cl bond to palladium is energetically demanding.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this transformation. The reaction requires a ligand that is both bulky enough to prevent quinoline binding and electron-rich enough to facilitate the oxidative addition of the aryl chloride.
-
Incorrect Base or Solvent: The base is critical for the transmetalation step and can influence catalyst stability.[4] Poor solubility of the starting material or base in the chosen solvent can halt the reaction.
-
Poor Reagent Quality: The presence of oxygen or water (in non-aqueous conditions) can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands. Boronic acids can degrade upon prolonged storage, leading to lower-than-expected reactivity.
Q2: How do I choose the optimal catalyst system (Palladium source and ligand) for this specific substrate?
A2: For a challenging substrate like this compound, a pre-formed catalyst or a combination of a palladium source and a specialized ligand is essential. The goal is to accelerate the oxidative addition while protecting the catalytic center.
Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed for this purpose. They possess the necessary steric bulk and electron-donating properties. Consider the systems outlined in the table below as excellent starting points for optimization.
| Palladium Source | Recommended Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-5% Pd, 1.1-1.2 eq. Ligand to Pd | Workhorse ligands for aryl chlorides. Their bulk shields the Pd center from quinoline coordination, and their electron-rich nature promotes oxidative addition.[1][5] |
| Pd(PPh₃)₄ | Not Recommended | N/A | Generally ineffective for unactivated aryl chlorides due to insufficient electron density and steric bulk. |
| Pre-catalysts (e.g., SPhos-Pd-G3) | N/A | 1-5% | Highly Recommended. These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results. |
Q3: I am observing significant amounts of hydrodehalogenation (Cl replaced by H) or homo-coupling of my boronic acid. How can I mitigate this?
A3: These side reactions indicate that the desired cross-coupling pathway is being outcompeted.
-
For Hydrodehalogenation: This often occurs at elevated temperatures or with prolonged reaction times. It can be promoted by water or other protic sources in the reaction mixture. Ensure you are using anhydrous solvents (if the protocol calls for it) and consider lowering the reaction temperature.
-
For Boronic Acid Homo-coupling (Biaryl Formation): This side reaction is often catalyzed by palladium and exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture before adding the catalyst is critical. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a large excess can sometimes promote homo-coupling.
Q4: What is the best choice of base and solvent for the Suzuki coupling of this compound?
A4: The base and solvent are interdependent and crucial for success. A strong, non-nucleophilic base is required to facilitate the transmetalation step without degrading the substrate or catalyst.
-
Bases: Potassium phosphate (K₃PO₄) is an excellent and widely used base for Suzuki couplings of aryl chlorides.[4][6] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive. Sodium carbonate (Na₂CO₃) is generally less effective for this substrate class.
-
Solvents: Anhydrous polar aprotic solvents are preferred. 1,4-Dioxane and Toluene are the most common and effective choices. Often, a small amount of water is required, particularly when using phosphate bases, to facilitate the dissolution of the base and assist in the catalytic cycle.[6] If solubility is an issue, DMF can be considered, but it may lead to catalyst decomposition at higher temperatures.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: My Buchwald-Hartwig amination is failing. Why are these reactions particularly challenging with this compound?
A5: The challenges are analogous to the Suzuki coupling but can be more pronounced. Both the starting amine and the product aryl amine can act as ligands for the palladium center, competing with the necessary phosphine ligand and inhibiting the catalyst.[7] This, combined with the low reactivity of the aryl chloride, makes catalyst selection paramount. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8]
Q6: What are the recommended catalyst/ligand systems for coupling primary or secondary amines to this substrate?
A6: As with Suzuki coupling, specialized, bulky, electron-rich phosphine ligands are required. Different generations of ligands have been developed to couple a wide array of amines.
| Amine Type | Recommended Ligand | Palladium Source | Base | Rationale |
| Primary Alkyl & Aryl Amines | BrettPhos, RuPhos | Pd₂(dba)₃ or BrettPhos Pd G3 Pre-catalyst | NaOt-Bu, LHMDS | These ligands are highly active and tailored for C-N bond formation with a broad range of primary amines.[9] |
| Secondary Amines | RuPhos, XPhos | Pd₂(dba)₃ or RuPhos Pd G3 Pre-catalyst | NaOt-Bu, K₃PO₄ | Secondary amines are often less reactive; these ligands provide the necessary activity to drive the reaction forward.[7] |
| Ammonia Equivalents | Josiphos-type ligands | Pd(OAc)₂ | NaOt-Bu | Direct coupling of ammonia is difficult. Reagents like benzophenone imine are often used, followed by hydrolysis.[8] |
Q7: The reaction is messy, and I'm having trouble isolating my desired product. What are common purification strategies?
A7: The basic nature of the aminated product can complicate purification by silica gel chromatography.
-
Workup: After the reaction, perform an aqueous workup. A mild acidic wash (e.g., with saturated NH₄Cl solution) can remove some inorganic salts. Be cautious, as strong acids can protonate your product, making it water-soluble.
-
Chromatography: If using silica gel, consider pre-treating the silica with a small amount of triethylamine (~1%) in your eluent system. This deactivates acidic sites on the silica and prevents irreversible binding or streaking of your basic product. Alternatively, using neutral or basic alumina may provide better results.
-
Acid/Base Extraction: For products that are sufficiently stable, a classic acid/base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
Section 2: General FAQs
Q8: Why is an inert atmosphere (Argon/Nitrogen) absolutely critical for these reactions?
A8: The active catalyst in these cross-coupling cycles is a Palladium(0) species. Pd(0) and the electron-rich phosphine ligands are highly susceptible to oxidation by atmospheric oxygen.[1] This oxidation is irreversible and results in catalytically inactive species, effectively killing the reaction. All reagents and solvents should be thoroughly degassed, and the reaction should be run under a positive pressure of an inert gas from start to finish.
Q9: How can I tell if my palladium pre-catalyst is being successfully reduced to the active Pd(0) species?
A9: While there is no universal indicator, a distinct color change is often a reliable sign of Pd(II) to Pd(0) reduction. Reactions starting with a Pd(II) source like Pd(OAc)₂ (yellow/orange) or a pre-catalyst will typically turn a dark brown or black color upon heating in the presence of the phosphine ligand and base.[6] This change often indicates the formation of Pd(0) complexes or nanoparticles, suggesting the catalytic cycle has been initiated.
Q10: My reagents have poor solubility in common solvents like toluene or dioxane. What are my options?
A10: Poor solubility is a common barrier to achieving efficient reaction rates.[10]
-
Solvent Screening: Test the solubility of your starting materials in other common polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
-
Co-solvents: Using a mixture of solvents, such as Toluene/DMF, can sometimes provide the necessary solubility while maintaining good catalytic performance.
-
Temperature: Gently increasing the reaction temperature can improve solubility. However, be aware that higher temperatures can also accelerate side reactions or lead to reagent/catalyst decomposition. This must be balanced against reaction efficiency.
Q11: How do I properly degas my reaction mixture?
A11: Proper degassing is essential for reproducibility. There are two primary methods:
-
Sparging: This is a simple and effective method for most applications. The solvent or the complete reaction mixture (before adding the catalyst) is placed in the reaction vessel, and a long needle connected to an inert gas line is submerged below the liquid surface. A vigorous stream of gas is bubbled through the solution for 15-30 minutes. A second, shorter needle serves as an outlet.
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved oxygen. The reaction vessel is sealed and frozen in liquid nitrogen. A high vacuum is applied to the frozen solid. The vessel is then closed off from the vacuum and allowed to thaw. The process is repeated at least three times.
Section 3: Experimental Protocols & Data
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq. |
| Boronic Acid | Aryl/Vinyl Boronic Acid | 1.2 - 1.5 eq. |
| Catalyst | SPhos Pd G3 Pre-catalyst | 2 mol % |
| Base | K₃PO₄ | 2.0 - 3.0 eq. |
| Solvent | Toluene / H₂O | 10:1 v/v (0.1 M concentration) |
| Temperature | 100 - 110 °C | Monitor by TLC/LC-MS for completion. |
| Atmosphere | Argon or Nitrogen | Essential. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Substrate | This compound | 1.0 eq. |
| Amine | Primary/Secondary Amine | 1.2 eq. |
| Catalyst | RuPhos Pd G3 Pre-catalyst | 2 mol % |
| Base | NaOt-Bu | 1.5 - 2.0 eq. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous (0.1 M concentration) |
| Temperature | 100 - 110 °C | Monitor by TLC/LC-MS for completion. |
| Atmosphere | Argon or Nitrogen | Essential. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Reaction Screen
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 eq.), the boronic acid (0.12 mmol, 1.2 eq.), and K₃PO₄ (0.3 mmol, 3.0 eq.).
-
Seal the vial with a septum cap and purge with argon for 5 minutes.
-
Add the degassed solvent system (e.g., 1.0 mL of Toluene/H₂O 10:1).
-
Add the catalyst (e.g., SPhos Pd G3, 0.002 mmol, 2 mol %).
-
Place the vial in a pre-heated oil bath or heating block at 110 °C.
-
Stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizations
Caption: General Workflow for Cross-Coupling Reaction Optimization.
Caption: Troubleshooting Decision Tree for a Failed Cross-Coupling Reaction.
Section 5: References
-
Optimization of the derivatization reaction using an eight-point... - ResearchGate - [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) - [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? - Reddit r/chemistry - [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros - [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate - [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI - [Link]
-
Buchwald–Hartwig amination - Wikipedia - [Link]
-
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - NIH National Center for Biotechnology Information - [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts - [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides - [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal - [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry - [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific - [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts - [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Challenges in the Purification of 8-Chloro-2-methoxyquinoline
Welcome to the technical support guide for 8-Chloro-2-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this important chemical intermediate. As a substituted quinoline, this compound presents unique purification hurdles that require a systematic and well-understood approach. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the rationale behind our recommended strategies to help you achieve the desired purity for your downstream applications.
Section 1: Purity Assessment - Your First Critical Step
Before attempting any purification, a thorough understanding of your crude material is essential. This initial analysis will dictate the most effective purification strategy, saving you valuable time and resources.
Q1: What are the recommended initial steps to assess the purity of my crude this compound?
Answer: A multi-faceted approach to initial purity assessment is crucial. Relying on a single technique can be misleading. We recommend a combination of chromatographic and spectroscopic methods to build a comprehensive impurity profile.
Expert Insight: The primary goal is to identify the number of components in your crude mixture and get a semi-quantitative estimate of your target compound. Potential impurities could include starting materials, reagents from the synthesis (e.g., chlorinating agents), and structurally related side-products (e.g., isomers or hydrolyzed precursors).[1]
Recommended Workflow:
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Test a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that provides good separation between the main spot (your product) and any impurities. This data will be invaluable for developing a column chromatography method if needed.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method provides a more accurate quantitative picture of purity. A broad gradient elution is recommended for the initial screen to ensure all potential impurities are observed.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum of the crude material is incredibly informative. It can help identify residual solvents and provide structural clues about the major impurities present by comparing the observed peaks to the expected spectrum of the pure product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurities are volatile, GC-MS is an excellent tool for both separation and identification based on mass-to-charge ratio.[3]
Q2: Which analytical techniques are most suitable for final purity determination, and what are the typical starting conditions?
Answer: For quantitative purity assessment, HPLC and GC-MS are the industry standards. The choice between them depends on the compound's thermal stability and volatility. For this compound, both are viable.
Data Presentation: Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase.[2][4] | Separation based on volatility and partitioning, followed by mass-based detection.[3] | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[3] |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Selectivity | High; tunable by column and mobile phase selection. | Very High; mass spectrometric detection provides excellent specificity. | High; depends on spectral resolution. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Strengths | Versatile, robust, and suitable for non-volatile compounds. | Provides structural information (mass fragmentation) on impurities. | Primary method that does not require a specific reference standard of the analyte.[3] |
| Considerations | Requires a reference standard for quantification. | Compound must be thermally stable and volatile. | Lower sensitivity compared to chromatographic methods. |
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds.[5] However, success depends heavily on selecting the right solvent system and technique.
Q1: My this compound fails to crystallize from any single solvent I've tried. What should I do?
Answer: This is a common issue, particularly with compounds that have intermediate polarity. The solution is often to use a two-solvent (or binary) recrystallization system. This involves finding one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
Expert Insight: The principle is to dissolve the compound in a minimum amount of the hot soluble solvent and then add the anti-solvent dropwise until the solution becomes cloudy (the saturation point). Subsequent gentle heating to clarify the solution followed by slow cooling should induce crystallization.[6]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Based on the structure (a moderately polar aromatic ether), a good starting pair would be a polar soluble solvent like Acetone or Ethyl Acetate, and a non-polar anti-solvent like Hexane or Heptane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot soluble solvent (e.g., Acetone) while heating and swirling until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, add the anti-solvent (e.g., Hexane) dropwise with continuous swirling. Stop when you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot soluble solvent until the solution becomes clear again.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can later place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
Q2: The compound "oils out" as a liquid instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[7]
Troubleshooting Steps:
-
Lower the Temperature: Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice rather than separating as a disordered liquid.
-
Reduce the Saturation Point: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture until it redissolves, then proceed with slow cooling.
-
Change Solvents: If the problem persists, choose a solvent or solvent system with a lower boiling point.
-
Scratch and Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites that initiate crystallization.[7] Adding a tiny "seed" crystal of pure product, if available, can also be very effective.
Q3: My recovery yield after recrystallization is very low. What are the common causes and solutions?
Answer: Low yield is a frustrating problem, most commonly caused by using too much solvent or incomplete crystallization.[7]
Causality and Solutions:
-
Cause: Using an excessive amount of solvent.
-
Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, and stop as soon as all the solid has dissolved. The goal is to create a saturated solution at high temperature, not a dilute one.
-
-
Cause: Cooling the solution too quickly.
-
Solution: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure crystals and leaves more material in the mother liquor.
-
-
Cause: Premature filtration.
-
Solution: Ensure crystallization is complete before filtering. Check the flask for any further crystal formation over time.
-
-
Cause: Washing with the wrong solvent.
-
Solution: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent or the anti-solvent. Using warm solvent will redissolve some of your product.
-
Visualization: Troubleshooting Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 3: Troubleshooting Guide - Column Chromatography
When recrystallization is ineffective at removing certain impurities, silica gel column chromatography is the next logical step.[1]
Q1: I'm seeing significant peak tailing during silica gel chromatography. What is causing this and how can I fix it?
Answer: Peak tailing for quinoline-based compounds on silica gel is often caused by the basic nitrogen atom interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction slows the elution of a fraction of the molecules, causing the peak to "tail".
Expert Insight: To mitigate this, you need to suppress the interaction between the basic analyte and the acidic stationary phase.
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting concentration is 0.1-1% (v/v). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reversed-phase column (C18) if you are performing flash chromatography with compatible hardware.
Visualization: Workflow for Chromatography Method Development
Caption: Experimental workflow for developing a column chromatography method.
Section 4: Compound Stability and Handling
Q1: Is this compound sensitive to specific conditions (e.g., pH, light, temperature) during purification?
Answer: While this compound is a relatively stable aromatic compound, certain conditions should be avoided to prevent degradation.
-
pH Sensitivity: The ether linkage (methoxy group) can be susceptible to hydrolysis under strongly acidic conditions, especially when heated. This would yield 8-Chloro-2-hydroxyquinoline. Therefore, avoid prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) during workup or purification. A similar compound, 2-chloro-2'-deoxyadenosine, shows markedly increased decomposition at acidic pH.[8]
-
Thermal Stability: The compound is generally thermally stable for typical purification procedures like recrystallization and chromatography. However, prolonged heating at very high temperatures during distillation should be approached with caution and performed under vacuum to reduce the boiling point.
-
Light Sensitivity: Like many complex organic molecules, prolonged exposure to strong UV light could potentially cause degradation. It is good laboratory practice to store the compound in amber vials or protected from direct light.
References
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- PubMed. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. National Library of Medicine.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
Sources
- 1. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the stability of 8-Chloro-2-methoxyquinoline under various conditions
Technical Support Center: 8-Chloro-2-methoxyquinoline
A Guide to Investigating Compound Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. In the following sections, we address common questions and troubleshooting scenarios encountered during experimental work. Our approach is to not only provide protocols but to explain the underlying chemical principles that govern the stability of this molecule, ensuring your experimental design is robust and your results are reliable.
Section 1: Foundational Stability Concepts & Initial Assessment
This section covers the essential first steps in any stability investigation and addresses the most common initial queries.
Q1: I am starting my project with this compound. What are the primary stability concerns I should be aware of?
A1: this compound possesses several functional groups that can be susceptible to degradation under specific conditions. Your primary concerns should be:
-
Hydrolytic Stability: The 2-methoxy group (an ether) is a potential site for hydrolysis, particularly under acidic or basic conditions. This reaction would likely yield 8-Chloro-2-hydroxyquinoline, which exists in tautomeric equilibrium with 8-chloroquinolin-2(1H)-one.
-
Photostability: Quinolines as a class of aromatic heterocycles can absorb UV radiation, which may lead to photodegradation. However, studies on similar structures suggest that the 8-methoxy group may confer a degree of photostability compared to other substituents.[1]
-
Oxidative Stability: The electron-rich quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Thermal Stability: While the quinoline core is generally robust, prolonged exposure to high temperatures can lead to decomposition.[2]
A systematic investigation should involve forced degradation studies where the compound is exposed to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents) to rapidly identify potential degradation pathways.[3]
Q2: What is a "stability-indicating method," and why do I need one before I start my experiments?
A2: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or other components in the sample matrix.
Causality: Without such a method, you cannot trust your stability data. A non-specific method might show a constant concentration of your compound, masking the fact that it is degrading into products that the method cannot distinguish from the parent molecule. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for developing a stability-indicating method.[3][4] The goal is to achieve baseline separation between the peak for this compound and all potential degradation product peaks.
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for creating a stability-indicating analytical method.
Section 2: Troubleshooting Guide for Specific Stress Conditions
This section provides a question-and-answer formatted guide to address issues encountered during specific stability tests.
Hydrolytic Stability
Q3: My compound is showing degradation in my pH 2 solution but seems stable at pH 10. Why is this happening?
A3: This observation points towards acid-catalyzed hydrolysis. The likely mechanism involves the protonation of the ether oxygen in the 2-methoxy group. This protonation makes the adjacent carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The C-O bond cleaves, releasing methanol and forming 8-chloro-2-hydroxyquinoline.
Under basic conditions, this mechanism is less favorable. While direct nucleophilic attack by a hydroxide ion on the methoxy carbon is possible, it generally requires harsher conditions than acid-catalyzed hydrolysis for this type of ether.
Q4: I see a new peak in my chromatogram after hydrolysis. How can I identify this degradation product?
A4: The best approach for structural elucidation of unknown degradation products is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[5]
-
Mass-to-Charge Ratio (m/z): HRMS will provide a highly accurate mass of the degradation product. If the parent compound (this compound, C10H8ClNO, MW: 193.63 g/mol ) hydrolyzes to 8-chloro-2-hydroxyquinoline (C9H6ClNO, MW: 179.61 g/mol ), you would expect to see a corresponding mass shift.
-
Fragmentation Pattern (MS/MS): By fragmenting the ion of the new peak, you can obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent compound can reveal which part of the molecule has changed.
Photostability
Q5: My compound is degrading under my UV lamp. What can I do to protect it, and what is happening chemically?
A5: Photodegradation occurs when the molecule absorbs light energy, promoting it to an excited state from which it can undergo chemical reactions.
Troubleshooting & Mitigation:
-
Wavelength of Light: High-energy UV light (e.g., 254 nm) is more likely to cause rapid decomposition of aromatic systems than lower-energy UVA light (320-400 nm).[6] If your experimental setup allows, use a light source that mimics the ICH-recommended spectrum for photostability testing (cool white fluorescent and near-UV lamps).[7][8]
-
Packaging: The most straightforward solution is physical protection. Storing solutions in amber vials or wrapping containers in aluminum foil will prevent light exposure. This is a standard practice in pharmaceutical formulation.[9]
-
Chemical Insight: Interestingly, research on related fluoroquinolones suggests that having a methoxy group at the 8-position significantly increases photostability compared to compounds with hydrogen or fluorine at the same position.[1] While your compound is degrading, it is likely more stable than its 8-H analog. The degradation you observe could involve cleavage of the chloro- or methoxy-substituents or reactions involving the quinoline ring itself.
Protocol: Forced Photostability Study
This protocol is based on ICH Guideline Q1B recommendations.[8]
-
Sample Preparation: Prepare two sets of samples of your compound in a chemically inert, transparent container. One set will be the test sample, and the other will be the "dark control."
-
Dark Control: Wrap the control set completely in aluminum foil to protect it from light. Place it alongside the test sample in the photostability chamber. This allows you to differentiate between degradation caused by light versus thermal effects from the lamp.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples from both the exposed and dark control sets. Analyze them using your validated stability-indicating method.
-
Evaluation: Compare the results. A significant change in the exposed sample that is not seen in the dark control can be attributed to photodegradation.
Oxidative and Thermal Stability
Q6: I added hydrogen peroxide to my sample, and it degraded almost instantly. Is this expected?
A6: Yes, this can be expected. Forced degradation studies for oxidation often use a relatively high concentration of hydrogen peroxide (e.g., 3-30%) to intentionally induce degradation. The quinoline ring system is susceptible to oxidation. The reaction likely proceeds via the formation of highly reactive hydroxyl radicals, which can attack the aromatic ring. The primary purpose of this experiment is not to prove the compound is stable to peroxide, but rather to generate the potential oxidative degradation products for the development of your stability-indicating method.
Q7: What temperature should I use for thermal stability testing?
A7: For a forced degradation study in solution, you might test at temperatures like 50°C, 60°C, or 70°C for a period of several hours to days. For solid-state thermal stability, higher temperatures (e.g., 80°C, 100°C, or even higher, depending on the melting point) are often used.[2] The key is to choose a temperature that induces some degradation (e.g., 5-20%) over a reasonable timeframe without causing a complete and immediate breakdown of the compound. This allows you to identify and quantify the primary thermal degradants.
Section 3: Data Summary & Interpretation
Data Presentation
Effective data management is crucial. A summary table is the best way to present results from a forced degradation study.
Table 1: Example Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product(s) (Area %) | Mass Balance (%) |
| 0.1 M HCl | 24 hours @ 60°C | 85.2 | P1 (13.5%) | 98.7 |
| 0.1 M NaOH | 24 hours @ 60°C | 98.1 | P2 (1.2%) | 99.3 |
| 3% H₂O₂ | 8 hours @ RT | 79.5 | P3 (11.2%), P4 (8.1%) | 98.8 |
| Heat (Solid) | 48 hours @ 80°C | 99.5 | - | 99.5 |
| Light (ICH Q1B) | 7 days | 96.3 | P5 (3.1%) | 99.4 |
Note: P1, P2, etc., are placeholders for identified degradation products. Mass balance is the sum of the assay of the parent compound and the percentages of all degradation products, which should ideally be between 98-102%.
Potential Degradation Pathway: Hydrolysis
The following diagram illustrates the most probable hydrolytic degradation pathway under acidic conditions.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
References
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
- Synthesis of 8-amino-2-methoxyquinoline.PrepChem.com. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.World Journal of Pharmaceutical Research. [Link]
- Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation.Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.MDPI. [Link]
- Pathway proposed for the degradation of quinoline.
- 4-Chloro-8-methoxy-2-methylquinoline.PubChem. [Link]
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.MDPI. [Link]
- Microbial degradation of quinoline.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.Molecules. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS ICH Q1B.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency. [Link]
- Photostability and Photostabilization of Drugs and Drug Products.
- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.Molecules. [Link]
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Analysing Impurities and Degradation Products.
Sources
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scispace.com [scispace.com]
Technical Support Center: Strategic Control of Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. As a cornerstone of many pharmaceutical agents and functional materials, the precise control over the quinoline core's substitution pattern is paramount. The formation of undesired regioisomers is a frequent challenge that can complicate purification and significantly reduce the yield of the target molecule. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers in overcoming these synthetic hurdles. We will delve into the mechanistic underpinnings of regioselectivity in key named reactions, offering solutions grounded in established chemical principles.
Troubleshooting Guide: Isolating Your Desired Regioisomer
This section addresses common problems encountered during classical quinoline syntheses and provides actionable solutions.
Issue 1: Friedländer Synthesis with an Unsymmetrical Ketone Yields a Mixture of Regioisomers.
-
Symptom: You are reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone (e.g., 2-butanone) and obtaining two different quinoline products.
-
Cause: The reaction can proceed through two different enolate intermediates, leading to cyclization at either the α or α' position of the ketone. The outcome is often a mixture, complicating downstream processing.[1][2]
-
Solutions:
-
Substrate Modification: If synthetically feasible, introduce a directing group or a blocking group on the ketone to favor the formation of one enolate over the other. For instance, a phosphoryl group on the α-carbon of the ketone can direct the reaction.[3]
-
Catalyst Optimization: The choice of acid or base catalyst can influence the regiochemical outcome.[3][4][5] Systematically screen catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids to identify conditions that favor your desired isomer.[3][4]
-
Use of Pre-formed Enol Equivalents: Instead of the ketone itself, consider using a pre-formed enol ether, enamine, or enol acetate. This can lock in the desired regiochemistry before the condensation step.
-
Issue 2: The Combes Synthesis of a 2,4-Disubstituted Quinoline Provides the Undesired Isomer.
-
Symptom: Your reaction of a substituted aniline with an unsymmetrical β-diketone is yielding the thermodynamically or sterically unfavored regioisomer as the major product.
-
Cause: The regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic effects during the acid-catalyzed cyclization, which is the rate-determining step.[6][7][8]
-
Solutions:
-
Steric Control: To favor cyclization at the less hindered position of the aniline, consider introducing a bulkier substituent on the β-diketone. Conversely, a bulky substituent on the aniline can direct the cyclization towards the less hindered carbon of the diketone.[1][6]
-
Electronic Tuning: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups can enhance the nucleophilicity of certain positions, directing the cyclization. For instance, methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines in certain systems.[6]
-
Solvent and Catalyst Modification: A mixture of polyphosphoric acid (PPA) and an alcohol can be used as a modified catalytic system, which has been shown to influence the regiochemical outcome.[7]
-
Issue 3: The Doebner-von Miller Reaction is Producing the 2-Substituted Quinoline, but the 4-Substituted Isomer is Desired.
-
Symptom: The reaction of a substituted aniline with an α,β-unsaturated aldehyde or ketone is yielding the "standard" 2-substituted quinoline, while your target is the 4-substituted regioisomer.
-
Cause: The conventional mechanism of the Skraup-Doebner-Von Miller synthesis, which often involves a 1,4-addition of the aniline, typically leads to 2-substituted quinolines.[9] Reversing this regioselectivity requires altering the reaction pathway.
-
Solution:
-
Reversal of Regiochemistry with α-Ketoesters: A notable exception to the standard outcome is the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[9][10][11] This specific combination of substrates is proposed to proceed through a 1,2-addition mechanism, forming a Schiff's base intermediate that then cyclizes to afford the 4-aryl-2-carboxyquinoline.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity is a primary concern in several widely-used quinoline syntheses when unsymmetrical starting materials are employed. The most prominent examples are the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[1][12] Similarly, the Combes synthesis, which uses unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with meta-substituted anilines or certain α,β-unsaturated carbonyl compounds, present significant challenges in controlling the final substitution pattern.[1][6][13]
Q2: What are the fundamental factors governing the regiochemical outcome in these syntheses?
A2: The regioselectivity of quinoline synthesis is primarily dictated by a combination of electronic effects, steric hindrance, and the specific reaction conditions.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position by influencing the nucleophilicity and electrophilicity of the reacting centers.[14]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product by disfavoring transition states that involve significant steric clash.[1][6]
-
Reaction Conditions: The choice of catalyst (Brønsted or Lewis acid), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1][3][15]
Q3: Can modern synthetic methods, such as C-H functionalization, offer a more direct approach to specific quinoline regioisomers?
A3: Absolutely. Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the late-stage modification of the quinoline core, offering high regioselectivity that is often difficult to achieve through classical methods.[16] By employing directing groups, specific catalysts (e.g., rhodium, cobalt, nickel), and optimized reaction conditions, it is possible to selectively introduce functional groups at various positions (C2, C3, C4, etc.) of a pre-formed quinoline ring.[16][17] This approach bypasses the challenges of controlling regioselectivity during the initial ring formation.
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of a 4-Aryl-2-carboxyquinoline via Modified Doebner-von Miller Reaction
This protocol describes the synthesis of a 4-substituted quinoline, reversing the typical regioselectivity of the Doebner-von Miller reaction.[9][11]
Materials:
-
Substituted aniline (1.0 mmol)
-
γ-Aryl-β,γ-unsaturated α-ketoester (1.0 mmol)
-
Trifluoroacetic acid (TFA) (3-5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 mmol).
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (3-5 mL) to the flask.
-
Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation. c. Dissolve the residue in dichloromethane (20 mL). d. Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 10 mL). e. Dry the organic layer over anhydrous Na₂SO₄. f. Filter the solution and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-2-carboxyquinoline.
Data Presentation
Table 1: Influence of Aniline and α-Ketoester Substituents on Yield in Modified Doebner-von Miller Reaction
| Entry | Aniline Substituent (R¹) | γ-Aryl Substituent (R²) | Yield (%) |
| 1 | 4-MeO | Ph | 85 |
| 2 | H | Ph | 80 |
| 3 | 4-Cl | Ph | 75 |
| 4 | 4-NO₂ | Ph | 45 |
| 5 | H | 4-NO₂-Ph | 52 |
| 6 | 2-Me | Ph | 68 |
Data adapted from mechanistic studies on the reversal of regiochemistry. Yields are illustrative and may vary.[9] Strong electron-withdrawing groups on either reactant tend to decrease yields, while steric hindrance from ortho-substituents on the aniline can also have a negative impact.[9]
Visualizing Reaction Control
The choice of synthetic strategy is critical for achieving the desired regiochemical outcome. The following workflow illustrates the decision-making process when faced with a potential mixture of regioisomers.
Caption: A decision workflow for controlling regioselectivity in quinoline synthesis.
The following diagram illustrates the competing pathways in the Friedländer synthesis when using an unsymmetrical ketone, which leads to the formation of regioisomers.
Caption: Competing enolate pathways in the Friedländer synthesis leading to regioisomers.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Yi, C. S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(16), 5782–5783.
- Yi, C. S., & Yun, S. Y. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. PubMed.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate.
- Combes quinoline synthesis. Wikipedia.
- Combes quinoline synthesis. Wikiwand.
- Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. CCS Chemistry.
- Venkatraman, S., & Denmark, S. E. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed.
- Directing groups in synthesis and methodology. ResearchGate.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Synthesis of quinolines. Organic Chemistry Portal.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Venkatraman, S., & Denmark, S. E. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Friedländer synthesis. Wikipedia.
- Doebner–Miller reaction. Wikipedia.
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
- Combes Quinoline Synthesis PDF. Scribd.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Oxford.
- Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society.
- Multiple Directing Effects and Multistep Synthesis. YouTube.
- Doebner-Miller Reaction. SynArchive.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 8-Chloro-2-methoxyquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-2-methoxyquinoline. This resource is designed to provide practical guidance, troubleshooting advice, and answers to frequently asked questions for professionals working on the production of this important chemical intermediate. Our goal is to bridge the gap between laboratory-scale synthesis and industrial production by addressing common challenges and offering scientifically sound solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the synthesis and purification of this compound.
Q1: What are the most common synthetic routes to this compound and which is most suitable for scale-up?
A1: The primary synthetic strategies for quinoline derivatives include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1] For this compound specifically, a multi-step synthesis starting from 8-hydroxyquinoline is a common approach. This typically involves chlorination at the 2-position followed by methylation of the hydroxyl group.[2]
For scalability, the choice of route depends on factors like raw material cost, reaction safety, and ease of purification. While classical methods like the Skraup synthesis are high-yielding, they are often highly exothermic and can be difficult to control on a large scale.[3][4] A more controlled, multi-step approach, although longer, may offer better safety and batch-to-batch consistency, which are critical for industrial production.[5]
Q2: I'm observing low yields in the chlorination of 8-hydroxyquinoline-N-oxide. What are the likely causes and how can I improve it?
A2: Low yields in the conversion of 8-acetoxy-2-hydroxyquinoline to 2-chloro-8-hydroxyquinoline can be a significant hurdle.[2] Potential causes include incomplete reaction, side product formation, and degradation of the starting material or product. To improve yields, consider the following:
-
Reagent Purity: Ensure the purity of your starting materials and reagents, particularly the chlorinating agent (e.g., POCl₃).
-
Temperature Control: The reaction temperature is critical. Too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.[6]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7]
-
pH Adjustment: Careful control of pH during workup is crucial. One study found that adjusting the pH to 9 with ammonium hydroxide significantly improved the yield of 2-chloro-8-hydroxyquinoline compared to using sodium carbonate.[2]
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: The synthesis of this compound involves several hazardous materials. It is imperative to consult the Safety Data Sheet (SDS) for each reagent. Key hazards include:
-
This compound: Toxic if swallowed and may cause an allergic skin reaction. It can also cause serious eye damage and may have reproductive toxicity.[8]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.
-
Methyl iodide (CH₃I): A known carcinogen and toxic.
-
Concentrated acids (e.g., H₂SO₄, HNO₃): Highly corrosive.[9]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Ensure that eyewash stations and safety showers are readily accessible.[8]
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be protected from light.[8] Some sources recommend storage at 2-8°C.[11][12]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Poor Yield and Purity in the Methylation of 2-Chloro-8-hydroxyquinoline
Symptoms:
-
Low conversion of the starting material.
-
Presence of multiple spots on TLC, indicating side products.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Deprotonation | The methylation reaction requires the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide. Incomplete deprotonation will result in a sluggish reaction. | Use a sufficiently strong and non-nucleophilic base like potassium carbonate (K₂CO₃). Ensure the base is anhydrous.[2] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and solubility of reactants. | Acetone is a commonly used solvent for this reaction.[2] Ensure it is dry to prevent side reactions. |
| Reaction Temperature | While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. | If the reaction is slow at room temperature, consider gentle heating and monitor the progress by TLC.[2] |
| Side Reactions | The methylating agent (e.g., methyl iodide) can potentially react with other nucleophilic sites or impurities. | Use a slight excess of the methylating agent and add it slowly to the reaction mixture.[2] |
Problem 2: Tar Formation During Quinoline Synthesis
Symptoms:
-
Formation of a thick, dark, and viscous material in the reaction mixture.
-
Low yield of the desired quinoline product.
-
Difficulties in isolating and purifying the product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Harsh Reaction Conditions | Strong acids and high temperatures, often used in classical quinoline syntheses like the Skraup reaction, can lead to polymerization and degradation of reactants and products.[3] | * Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help control the exothermic reaction.[3][4] * Temperature Control: Carefully control the reaction temperature. Gentle heating to initiate the reaction followed by controlled cooling during the exothermic phase is crucial.[3] * Modern Catalysts: Consider using milder and more efficient catalytic systems.[7] |
| Oxidizing Agent Reactivity | In syntheses like the Skraup reaction, the oxidizing agent (e.g., nitrobenzene) can contribute to the harsh conditions. | The choice and amount of oxidizing agent should be carefully optimized. |
| Substrate Instability | The starting materials themselves may be prone to polymerization or decomposition under the reaction conditions. | If possible, choose a synthetic route with milder conditions. |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-8-methoxyquinoline
This two-step protocol is adapted from literature procedures.[2]
Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline
-
Start with 8-acetoxy-2-hydroxyquinoline.
-
Carefully add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH to 9 using ammonium hydroxide.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it to obtain 2-chloro-8-hydroxyquinoline.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-8-hydroxyquinoline in acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃) to the solution and stir under a dry nitrogen atmosphere for 30 minutes at room temperature.
-
Slowly add methyl iodide over 5 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (CH₂Cl₂).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield this compound.
IV. Visualization of Key Processes
General Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
V. References
-
Design of a batch plant for quinoline derivatives manufacture. (n.d.). Universitat de Barcelona. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
Capot Chemical. (2025, December 22). MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
ResearchGate. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
Google Patents. (n.d.). US5180842A - Purification of quinones. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-amino-2-methoxyquinoline. Retrieved from [Link]
-
Becolve Digital. (2025, September 26). Current Challenges of Production in the Chemical Industry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from
-
Google Patents. (n.d.). US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids. Retrieved from
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of 8-chloro-[3][5][6]triazolo [4,3-a]quinoxalines. Retrieved from [Link]
-
PubMed. (2009, June 6). 8-Chloro-2-methyl-quinoline. Retrieved from [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cardinalscholar.bsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design of a batch plant for quinoline derivatives manufacture [diposit.ub.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nnpub.org [nnpub.org]
- 10. fishersci.com [fishersci.com]
- 11. 74668-74-9 CAS MSDS (2-CHLORO-8-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. echemi.com [echemi.com]
Navigating the Crossroads of Reactivity: A Technical Support Guide for 8-Chloro-2-methoxyquinoline Chemistry
Welcome to the technical support center dedicated to the nuanced chemistry of 8-chloro-2-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to manage competing functional group reactions and achieve your desired synthetic outcomes with precision and confidence.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its structure presents a fascinating challenge: three principal sites of reactivity that can compete under various reaction conditions. Understanding the delicate balance of electronic and steric effects is paramount to selectively functionalizing this molecule. This guide will dissect these competing pathways and provide you with the strategic insights to control your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: There are three main centers of reactivity:
-
The C8-Chloro Group: This is a primary site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] The proximity of the nitrogen atom in the quinoline ring influences its reactivity.[1]
-
The C2-Methoxy Group: The methoxy group can be susceptible to cleavage (O-demethylation) under acidic or certain catalytic conditions, yielding the corresponding quinolin-2-one.
-
The Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, typically at the C5 and C8 positions, although the existing substituents influence this.[2]
Q2: I am attempting a Suzuki coupling at the C8 position, but I am getting low yields and a significant amount of starting material back. What could be the issue?
A2: Low yields in Suzuki couplings with aryl chlorides like this compound are common and can stem from several factors. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1] The steric hindrance at the 8-position can also impede the reaction.[1]
Troubleshooting steps:
-
Catalyst System: Ensure you are using a sufficiently active palladium catalyst and a suitable phosphine ligand. Bulky, electron-rich ligands are often required for the activation of aryl chlorides.[1]
-
Base and Solvent: The choice of base and solvent is critical. A stronger base might be necessary, and a polar aprotic solvent can be beneficial.
-
Temperature: You may need to increase the reaction temperature to facilitate the oxidative addition step. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3]
Q3: During my reaction, I've observed the formation of 8-chloroquinolin-2(1H)-one. What is causing this demethylation?
A3: The O-demethylation of the 2-methoxy group is a known side reaction, often catalyzed by acidic conditions or certain metal catalysts. If your reaction mixture is acidic, or if you are using a Lewis acidic catalyst, this can promote the cleavage of the methyl group. Some palladium catalysts, in the presence of certain nucleophiles or additives, can also facilitate this process. Consider using milder reaction conditions or a different catalyst system to avoid this.
Q4: Can I selectively perform a nucleophilic aromatic substitution on the C8-chloro group without affecting the C2-methoxy group?
A4: Yes, this is generally achievable. The C8-Cl bond is more susceptible to nucleophilic attack than the C2-methoxy group is to cleavage under typical SNAr conditions (e.g., with amines or alkoxides). However, you must carefully control the reaction conditions, particularly temperature and the nature of the nucleophile, to maintain this selectivity.
Troubleshooting Guide: Managing Competing Reactions
This section provides a scenario-based approach to troubleshooting common challenges in the chemistry of this compound.
Scenario 1: Unwanted Nucleophilic Attack on the Quinoline Ring
| Problem | Potential Cause | Suggested Solution |
| Observation of side products from nucleophilic attack at positions other than C8. | The quinoline nitrogen activates the ring for nucleophilic attack, especially under harsh conditions.[1] | Use milder reaction conditions (lower temperature, less reactive nucleophile). Consider protecting the quinoline nitrogen if the nucleophile is particularly strong. |
Scenario 2: Competing Demethylation and C-Cl Bond Functionalization
| Problem | Potential Cause | Suggested Solution |
| A mixture of the desired C8-substituted product and the demethylated 8-chloroquinolin-2(1H)-one is formed. | The reaction conditions (e.g., acidic pH, high temperature, or certain catalysts) are promoting O-demethylation. | Buffer the reaction mixture to maintain a neutral or slightly basic pH. Screen different catalysts and solvents to find conditions that favor C-Cl activation over demethylation. |
Decision-Making Workflow for Selective Functionalization
The following diagram illustrates a logical workflow for planning the selective functionalization of this compound.
Caption: Decision workflow for selective functionalization.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.10 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the oxidative addition of the less reactive aryl chloride to the palladium center.[1] K₃PO₄ is an effective base for this transformation, and 1,4-dioxane is a common solvent for Suzuki couplings.
Protocol 2: Controlled Nucleophilic Aromatic Substitution (Amination) at the C8-Position
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
NaOtBu (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add the amine and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Rationale: Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of a bulky ligand like XPhos is often necessary for the successful coupling of aryl chlorides.[1] NaOtBu is a strong, non-nucleophilic base suitable for this reaction.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways discussed.
Caption: Competing reaction pathways of this compound.
References
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
- ACS Publications. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- MDPI. (2010). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.
- ACS Publications. (1950). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines.
- PubMed. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- MDPI. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
- RSC Publishing. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.
- PubMed Central. (2014). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy.
- Wikipedia. (n.d.). Cross-coupling reaction.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- ResearchGate. (n.d.). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position.
- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. (n.d.). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
- YouTube. (2025). Organic Chemistry - Nucleophilic Aromatic Substitution.
- CHIMIA. (n.d.). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- PubChem. (n.d.). 8-Chloro-2-methylquinoline.
- PubMed Central. (2025). Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction.
- PubMed Central. (n.d.). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation.
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Novel 8-Chloro-2-methoxyquinoline Derivatives
In the landscape of medicinal chemistry, quinoline derivatives stand out for their broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural elucidation of novel quinoline analogues is a critical step in the drug discovery pipeline, ensuring that the synthesized molecule corresponds exactly to the designed structure. This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of a promising class of compounds: 8-chloro-2-methoxyquinoline derivatives. We will delve into the experimental data and the rationale behind the selection of specific methods, offering a senior application scientist's perspective on achieving unambiguous structural verification.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The structural confirmation of novel organic compounds rarely relies on a single technique. Instead, a combination of spectroscopic and spectrometric methods is employed to build a cohesive and irrefutable structural assignment. For this compound derivatives, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography represents the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
-
¹H NMR (Proton NMR): This is the first-line NMR experiment, revealing the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. For an this compound derivative, one would expect to see distinct signals for the aromatic protons on the quinoline core and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern.
-
¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. In conjunction with ¹H NMR, it helps to build a complete picture of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially for connecting substituents to the main scaffold.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which is often used for quinoline derivatives.
-
Time-of-Flight (TOF) Analyzer: Often coupled with ESI, it provides high-resolution mass measurements.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of a TOF mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺). Use the accurate mass to calculate the elemental composition and compare it with the expected formula.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While it is a powerful technique, it is contingent on the ability to grow high-quality single crystals of the compound.
-
Crystal Growth: Grow single crystals of the this compound derivative by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Caption: Interrelation of analytical techniques for structural confirmation.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Provides detailed structural information in solution, non-destructive | Requires relatively large sample amounts, can be complex to interpret for complex molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small sample amounts | Provides limited information on stereochemistry and connectivity, fragmentation can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structural determination | Requires a single, high-quality crystal, structure in solid state may differ from solution |
Conclusion
The structural confirmation of novel this compound derivatives is a multi-faceted process that relies on the synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the detailed framework of the molecule in solution and MS confirms its elemental composition, X-ray crystallography offers the definitive proof of its three-dimensional structure. A thorough and rigorous application of these techniques is paramount in the field of drug development to ensure the integrity of the synthesized compounds and the reliability of subsequent biological evaluations.
References
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
- Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
- Crystal Structure Determination. Massa, W. (2004). Springer. [Link]
A Comparative Guide to the Biological Efficacy of Quinolines: Profiling 8-Chloro-2-methoxyquinoline Against Established Derivatives
The quinoline ring system represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a remarkable breadth of therapeutic agents. Its rigid, bicyclic aromatic structure serves as a versatile template for chemists to elaborate upon, yielding compounds with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory applications. The specific biological outcome is exquisitely controlled by the nature and position of substituents on this core.
This guide provides a comparative analysis of the biological efficacy of 8-Chloro-2-methoxyquinoline, a lesser-studied derivative, against three well-characterized and clinically significant quinoline compounds: the anticancer agent Clioquinol, the antibacterial drug Ciprofloxacin, and the archetypal antimalarial Chloroquine. By examining the established mechanisms and structure-activity relationships of these compounds, we can build a predictive framework for the therapeutic potential of this compound and outline the experimental path to its validation.
Section 1: Profiling this compound: A Structure-Based Hypothesis
Direct experimental data on the biological activity of this compound is not abundant in public literature, suggesting it may be a novel synthetic intermediate or a yet-to-be-explored therapeutic candidate. However, a robust analysis of its structural motifs, in the context of its close chemical relatives, allows us to formulate a strong hypothesis regarding its potential efficacy.
The molecule possesses two key substituents: a chlorine atom at position 8 (C8) and a methoxy group at position 2 (C2).
-
The C2-Methoxy Group : The presence of an electron-donating methoxy group at the C2 position is a known feature in some biologically active quinolines. This group can influence the molecule's electron distribution and its ability to participate in hydrogen bonding, potentially enhancing interactions with biological targets.
-
The C8-Chloro Group : Halogenation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. A chloro group at C8, in particular, can significantly alter the electronic properties of the adjacent nitrogen atom in the quinoline ring, influencing its basicity and interaction with metal ions or receptor sites.
Based on these features, we can draw parallels to highly potent analogs. For instance, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which shares the C2-chloro and C8-methoxy substitution pattern on a related scaffold, demonstrates remarkable and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50 values as low as 0.35 µM.[1] This analog was found to induce cancer cell death by modulating the critical PI3K/AKT/mTOR signaling pathway.[1] Furthermore, simpler 8-methoxyquinoline derivatives have demonstrated both antibacterial and antifungal properties.[2]
Therefore, it is scientifically plausible to hypothesize that this compound possesses significant potential as either an anticancer or antimicrobial agent.
Section 2: Comparative Efficacy Analysis
To contextualize the potential of this compound, we compare it to established quinoline drugs, each with a distinct mechanism of action.
Anticancer Activity: A Comparison with Clioquinol
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is an 8-hydroxyquinoline that has been repurposed as an anticancer agent. Its efficacy stems from a multi-faceted mechanism of action that is fundamentally different from classical chemotherapy.
-
Mechanism of Clioquinol : Clioquinol's primary anticancer effect is not simple metal chelation, but rather its function as a metal ionophore , transporting zinc and copper ions into cancer cells.[3][4] This disruption of metal homeostasis induces apoptosis (programmed cell death) through caspase activation and proteasome inhibition.[5] Additionally, Clioquinol exhibits anti-angiogenic properties by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in the formation of tumor-supplying blood vessels.[6]
-
Comparative Hypothesis : While Clioquinol's activity is intrinsically linked to its 8-hydroxyl group's ability to chelate and transport metals, the 8-chloro substituent of our target compound would not facilitate this mechanism. Instead, the predicted anticancer activity of this compound would likely follow a different path, possibly an inhibitory action on a key signaling pathway like the PI3K/AKT/mTOR cascade, as seen in its potent indoloquinoline analog.[1] This presents two distinct strategies for targeting cancer with a quinoline scaffold: one based on disrupting metal ion balance (Clioquinol) and another based on inhibiting pro-survival signaling (this compound).
Antimicrobial Activity: A Comparison with Ciprofloxacin
Ciprofloxacin is a second-generation fluoroquinolone, a class of potent, broad-spectrum antibiotics. Its efficacy is rooted in a highly specific and bactericidal mechanism.
-
Mechanism of Ciprofloxacin : Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[7][8] These enzymes are critical for managing DNA supercoiling, a process required for DNA replication, repair, and transcription. By trapping these enzymes in a complex with DNA, Ciprofloxacin induces lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.[8][9]
-
Comparative Hypothesis : The mechanism of Ciprofloxacin is highly dependent on the specific pharmacophore of the fluoroquinolone class, which is structurally distinct from this compound. However, many quinoline derivatives exhibit antimicrobial properties. For example, 8-hydroxyquinolines like Clioquinol are effective against various bacteria and fungi, often linked to their metal-chelating properties.[10][11] Given that 8-methoxyquinoline has shown antibacterial activity, it is reasonable to propose that this compound could also inhibit bacterial growth, though likely through a different mechanism than Ciprofloxacin, perhaps involving membrane disruption or inhibition of other essential enzymes.
Antimalarial Activity: A Comparison with Chloroquine
Chloroquine is a 4-aminoquinoline that was a frontline antimalarial for decades. Its action is a classic example of targeting a unique aspect of the parasite's lifecycle.
-
Mechanism of Chloroquine : The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole inside infected red blood cells.[12][13] This process releases large amounts of toxic heme. The parasite protects itself by polymerizing the heme into an inert crystal called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and caps the growing hemozoin polymer.[14][15] This prevents further polymerization, leading to a buildup of toxic heme that lyses the parasite.
-
Comparative Hypothesis : The antimalarial activity of Chloroquine is highly dependent on the 4-amino side chain, which is crucial for its accumulation in the food vacuole and interaction with heme.[16][17] this compound lacks this critical side chain. While some quinolines can exhibit antimalarial activity through other mechanisms, the structural dissimilarity makes it less likely that our target compound would be a potent antimalarial in the same class as Chloroquine.
Section 3: Structure-Activity Relationship (SAR) Insights
The comparison of these four molecules provides a compelling lesson in quinoline SAR: small changes lead to vastly different biological functions.
-
The C4 Position : A basic aminoalkyl side chain at C4 is a hallmark of potent antimalarials like Chloroquine. Its absence in the other compounds explains their lack of Chloroquine-like antimalarial efficacy.
-
The C8 Position : This position is critical for modulating activity. An 8-hydroxyl group (as in Clioquinol) confers metal-binding and ionophoric properties, driving anticancer and antimicrobial effects.[11] Replacing it with a chloro group (as in our target compound) eliminates this capability but may enhance lipophilicity and introduce electronic effects that favor interaction with other targets, such as protein kinases.
-
The C2 Position : A methoxy group at C2, as seen in our target, is an electron-donating group that can be crucial for activity. In some related heterocyclic systems, methoxy groups have been found to be essential for potent anticancer activity.[18]
-
Halogenation : The C7-chloro group of Chloroquine is vital for its antimalarial potency.[16] The C5-chloro and C7-iodo groups on Clioquinol enhance its lipophilicity and antimicrobial/anticancer effects.[10] This supports the hypothesis that the C8-chloro group on our target compound is a functionally important addition for enhancing biological efficacy.
Section 4: Key Experimental Methodologies
To empirically validate the hypothesized biological activities of this compound, a series of standardized, robust, and self-validating in vitro assays are required.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50), a key measure of cytotoxic potency.
Causality : The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology :
-
Cell Seeding : Plate cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation : Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug like Doxorubicin (positive control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality : The broth microdilution method provides a direct, quantitative measure of a compound's ability to inhibit microbial proliferation. The absence of turbidity (cloudiness) in the growth medium is a clear indicator that bacterial growth has been arrested.
Step-by-Step Methodology :
-
Bacterial Inoculum Preparation : Culture bacteria (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well plate, add 50 µL of sterile MHB to all wells. Add 50 µL of a concentrated stock of this compound to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls : Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Reading : Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Section 5: Data Summary & Visualization
For a clear comparison, the biological activities of the established quinoline compounds are summarized below.
Table 1: Comparative Biological Activity of Selected Quinoline Compounds
| Compound | Class | Primary Biological Activity | Mechanism of Action | Potency (Example) |
| Clioquinol | 8-Hydroxyquinoline | Anticancer, Antimicrobial | Metal Ionophore, Proteasome Inhibition, Anti-angiogenesis | IC50: Low µM range against various cancer cell lines[3] |
| Ciprofloxacin | Fluoroquinolone | Antibacterial (Broad-Spectrum) | Inhibition of DNA Gyrase and Topoisomerase IV | MIC: <1 µg/mL against most Gram-negative bacteria[19] |
| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory | Inhibition of Heme Polymerization in the parasite food vacuole | Effective at standard prophylactic and treatment doses[20] |
| This compound | Substituted Quinoline | Hypothesized: Anticancer / Antimicrobial | Hypothesized: Kinase Inhibition / Other | To Be Determined (TBD) |
Visualizing Mechanisms of Action
To better understand the distinct ways these compounds exert their effects, their core mechanisms are illustrated below using Graphviz.
Sources
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dovepress.com [dovepress.com]
- 6. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationship of CHLOROQUINE - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Evaluation of different synthetic methodologies for 8-Chloro-2-methoxyquinoline
An In-Depth Guide to the Synthetic Methodologies for 8-Chloro-2-methoxyquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive evaluation of the primary synthetic routes for obtaining this compound, a key intermediate in pharmaceutical research and development. The methodologies are critically assessed based on reaction efficiency, scalability, safety, and accessibility of starting materials. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to establish a robust and efficient synthesis for this compound.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Specifically, substituted quinolines like this compound serve as crucial building blocks for more complex molecular architectures. The specific substitution pattern—a chloro group at the 8-position and a methoxy group at the 2-position—offers distinct electronic and steric properties, making it a valuable synthon for targeted drug design. The evaluation of its synthetic pathways is therefore critical for ensuring a reliable and cost-effective supply chain for research and manufacturing.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary strategic disconnections. These strategies hinge on the sequence of forming the quinoline core and introducing the C2-methoxy and C8-chloro substituents.
Caption: Retrosynthetic analysis of this compound.
The two most viable pathways are:
-
Methodology A: Construction of an 8-chloro-2-quinolone core, followed by chlorination and subsequent methoxylation.
-
Methodology B: Synthesis of 2,8-dichloroquinoline followed by a selective nucleophilic substitution with a methoxide source.
This guide will now delve into the specifics of each approach, providing experimental insights and comparative data.
Comparative Evaluation of Synthetic Methodologies
Methodology A: Synthesis via 8-Chloro-2-hydroxyquinoline Intermediate
This is a classic and robust multi-step approach that builds the heterocyclic system first and then modifies the substituents. It offers good control over regiochemistry.
Logical Workflow:
Caption: Workflow for Methodology A.
Expertise & Causality:
The initial step typically involves a Conrad-Limpach or Knorr synthesis, where an aniline is condensed with a β-ketoester. Using 2-chloroaniline as the starting material directly installs the chloro group at the desired 8-position (via ortho cyclization). The thermal cyclization of the intermediate enamine is a critical step that forms the quinolone ring. The resulting 8-chloro-2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone form) is a stable, crystalline solid that is readily purified.
The conversion of the 2-hydroxyl group to the target 2-methoxy group is achieved in two steps. First, the hydroxyl group is converted into a better leaving group, typically a chloride, using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds readily to form 2,8-dichloroquinoline. The second step is a nucleophilic aromatic substitution (SNAr) where sodium methoxide displaces the chloride at the 2-position. The C2 position is significantly more activated towards nucleophilic attack than the C8 position due to the electron-withdrawing effect of the ring nitrogen, allowing for selective substitution.[3]
Methodology B: Synthesis via 2,8-Dichloroquinoline
This approach prioritizes the formation of a di-halogenated intermediate, which is then selectively functionalized.
Logical Workflow:
Caption: Workflow for Methodology B.
Expertise & Causality:
This route begins with a pre-formed 8-chloroquinoline. The key is the introduction of a chlorine atom at the 2-position. This is efficiently accomplished by first forming the N-oxide of 8-chloroquinoline. The N-oxide functionality activates the C2 and C4 positions for electrophilic attack. Treatment of the N-oxide with a chlorinating agent like POCl₃ results in the formation of 2,8-dichloroquinoline.
As in Methodology A, the final step is a selective nucleophilic substitution. The reaction of 2,8-dichloroquinoline with one equivalent of sodium methoxide in a suitable solvent like methanol or DMF leads to the preferential displacement of the C2-chloride.[3] The higher reactivity of the C2 position is a well-established principle in quinoline chemistry, ensuring high selectivity and yield for the desired product.
In-Depth Experimental Protocols
Protocol for Methodology A: From 8-Chloro-2-hydroxyquinoline
Step 1: Synthesis of 2,8-Dichloroquinoline from 8-Chloro-2-hydroxyquinoline
-
To a round-bottom flask, add 8-chloro-2-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol or isopropanol to yield pure 2,8-dichloroquinoline.
Step 2: Synthesis of this compound from 2,8-Dichloroquinoline
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add 2,8-dichloroquinoline (1.0 eq) to the sodium methoxide solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol for Methodology B: From 8-Chloroquinoline-N-Oxide
Note: The synthesis of 2,8-dichloroquinoline from its N-oxide and its subsequent conversion to the final product follows the same procedures as outlined in Methodology A, Steps 1 and 2, respectively.
Synthesis of 8-Chloroquinoline-N-Oxide from 8-Chloroquinoline
-
Dissolve 8-chloroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the temperature below 60 °C.
-
After the addition is complete, heat the mixture at 70-80 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a concentrated sodium carbonate solution.
-
Extract the aqueous layer with chloroform or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Data Summary and Comparison
| Parameter | Methodology A (via 2-Quinolone) | Methodology B (via N-Oxide) | Rationale & References |
| Overall Yield | Moderate to Good | Good | Methodology B can be more streamlined if 8-chloroquinoline is readily available. Yields for N-oxidation and subsequent chlorination are typically high. |
| Scalability | High | High | Both routes use common reagents and standard reaction conditions suitable for large-scale synthesis. The Skraup/Doebner-von Miller reactions can be exothermic and require careful control on a large scale.[4][5] |
| Reagent Safety | POCl₃ is highly corrosive and reacts violently with water. | POCl₃ is used. Hydrogen peroxide/acetic acid can be hazardous if not handled correctly. | Standard precautions for handling corrosive and oxidizing reagents are mandatory for both routes. |
| Cost-Effectiveness | Starting materials (2-chloroaniline, β-ketoesters) are commodity chemicals. | 8-Chloroquinoline may be more expensive than 2-chloroaniline, potentially increasing the overall cost. | Cost depends heavily on the price of the initial quinoline starting material. |
| Number of Steps | 3-4 steps (depending on quinolone synthesis) | 3 steps | The routes are comparable in length. |
| Purification | Intermediates are often crystalline and easily purified. | Purification of the N-oxide can sometimes be challenging, but it is often used crude. The final product purification is similar for both. | The ability to isolate and purify solid intermediates in Methodology A can be an advantage for quality control. |
Conclusion and Recommendation
Both methodologies present viable and effective pathways for the synthesis of this compound.
Methodology A is highly recommended for its robustness and control. It builds the molecule from basic, inexpensive starting materials (2-chloroaniline). The formation of a stable, crystalline 8-chloro-2-quinolone intermediate allows for easy purification and quality control before proceeding to the final steps. This approach is fundamentally sound and relies on well-understood, classic heterocyclic chemistry reactions.
Methodology B is an excellent alternative, particularly if 8-chloroquinoline is available as a starting material at a competitive cost. The N-oxidation followed by chlorination is an efficient way to introduce the C2-substituent.
For laboratories focused on de novo synthesis and process development, Methodology A offers a more versatile and fundamentally controlled route. For those with access to substituted quinolines, Methodology B provides a more direct path. The final choice will depend on the specific economic and logistical constraints of the research or manufacturing environment.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. France, 49, 89.
- IIIC. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
- Química Organica. (n.d.). Combes synthesis of quinolines.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- PrepChem.com. (n.d.). Synthesis of 8-amino-2-methoxyquinoline.
- Wikipedia. (n.d.). Skraup reaction.
- Abu Alnjaa, A. M. (2013). SYNTHESIS OF QUINOLINE ANALOGUES.
- 8-Chloro-2-methylquinoline. (n.d.). PMC - NIH.
- PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline.
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.).
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
- The Skraup Synthesis of Quinolines. (n.d.).
- Nemez, D., et al. (2023).
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Phillips, J. P., Leash, R., & Merritt, L. L. (n.d.). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. Journal of the American Chemical Society.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- Preparation method of 8-chloroquinolone derivative. (n.d.).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.).
Sources
Comparative Guide to Elucidating and Validating the Mechanism of Action of 8-Chloro-2-methoxyquinoline
For researchers, scientists, and drug development professionals, understanding a compound's mechanism of action (MoA) is a cornerstone of preclinical development. It informs efficacy, predicts potential toxicities, and is critical for intellectual property. This guide provides a comprehensive, technically-grounded framework for the elucidation and validation of the MoA for 8-Chloro-2-methoxyquinoline, a heterocyclic compound with therapeutic potential.
The structure of this guide is designed to mirror the logical flow of a rigorous scientific investigation. We will begin with a hypothesis grounded in the compound's chemical nature, proceed through unbiased target identification, confirm direct target engagement, delineate the downstream cellular consequences, and culminate in preclinical validation. The protocols and rationale provided herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Initial Hypothesis: A Kinase Inhibitor Scaffold
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Numerous FDA-approved drugs containing the quinoline moiety function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3] A derivative of this compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated anticancer activity by modulating the PI3K/AKT/mTOR pathway, further strengthening the hypothesis that this scaffold interacts with key signaling kinases.[4]
Therefore, our primary working hypothesis is that This compound exerts its biological effects through the inhibition of one or more protein kinases. This guide will first explore this hypothesis directly and then present an alternative, unbiased approach for comparison.
Phase 1: Target Identification and Engagement Validation
The initial phase is bifurcated into two main strategies: a hypothesis-driven screen of likely targets (kinases) and an unbiased approach to identify any binding partner. Following identification, direct engagement in a cellular context must be confirmed.
Workflow for Initial Target Discovery
Caption: Initial decision workflow for target identification.
A. Hypothesis-Driven Approach: Kinome Profiling
To efficiently test our primary hypothesis, we will screen the compound against a broad panel of kinases. This provides data on both potency (which kinases are inhibited) and selectivity (which kinases are not).
Experimental Protocol: Broad-Panel Kinase Profiling
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Choice : Select a service provider offering a radiometric assay (e.g., HotSpot™) or a fluorescence-based assay (e.g., TR-FRET) for robustness and sensitivity.[5][6][7] The panel should cover a diverse representation of the human kinome (>400 kinases).[6][7]
-
Screening Concentration : Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Acquisition : The service provider will perform the assays, typically measuring the phosphorylation of a substrate in the presence of the compound versus a vehicle control (DMSO).[7]
-
Hit Confirmation : For kinases showing significant inhibition (>70% at 10 µM), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Sample Kinome Profiling Results
| Target Kinase | Kinase Family | % Inhibition @ 10 µM | IC50 (nM) |
| AKT1 | AGC | 98.2 | 85 |
| PI3Kα | Lipid Kinase | 95.1 | 120 |
| mTOR | PIKK | 91.5 | 250 |
| SRC | Tyrosine Kinase | 15.4 | >10,000 |
| EGFR | Tyrosine Kinase | 8.9 | >10,000 |
| CDK2 | CMGC | 21.0 | >10,000 |
This table presents hypothetical data suggesting this compound is a potent inhibitor of the PI3K/AKT/mTOR pathway.
B. Unbiased Approach: Affinity Chromatography
As an alternative or complementary method, affinity-based proteomics can identify binding partners without prior assumptions.[8][9] This involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[10]
C. Target Engagement Validation: Cellular Thermal Shift Assay (CETSA®)
Identifying a hit from an in vitro screen is insufficient. It is crucial to confirm that the compound directly binds to its putative target within the complex milieu of a living cell. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[11][12][13][14] An increase in the protein's melting temperature in the presence of the compound provides strong evidence of target engagement.[15]
Experimental Protocol: CETSA for AKT1 Target Validation
-
Cell Culture : Culture a relevant cell line (e.g., HCT116 colorectal cancer cells) to 80-90% confluency.
-
Compound Treatment : Treat cells with this compound at a saturating concentration (e.g., 20 µM) or vehicle (DMSO) for 2 hours.
-
Heat Challenge : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Fractionation : Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification : Collect the supernatant and quantify the amount of soluble AKT1 at each temperature point using Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble AKT1 relative to the non-heated control against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the vehicle- and compound-treated groups indicates target engagement.
CETSA Workflow Diagram
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Data Presentation: Expected CETSA Results
| Treatment | Target Protein | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | AKT1 | 52.1 °C | - |
| This compound | AKT1 | 56.8 °C | +4.7 °C |
| Vehicle (DMSO) | GAPDH (Control) | 65.5 °C | - |
| This compound | GAPDH (Control) | 65.4 °C | -0.1 °C |
This table shows a significant, positive thermal shift for the target protein AKT1 with no shift for the off-target control protein GAPDH, validating specific target engagement.
Phase 2: Delineating the Downstream Signaling Pathway
With the direct target validated (e.g., AKT1), the next step is to confirm that its downstream signaling pathway is modulated as expected. Reporter gene assays are a highly effective tool for this purpose, as they convert a complex signaling event into a simple, quantifiable output like light or color.[16][17][18]
Experimental Protocol: FOXO Transcription Factor Reporter Assay
AKT1 is known to phosphorylate and inactivate FOXO transcription factors, preventing their entry into the nucleus and subsequent gene transcription. A reporter construct containing FOXO binding elements upstream of a luciferase gene can therefore be used to measure AKT1 activity. Inhibition of AKT1 should lead to increased FOXO activity and a corresponding increase in luciferase expression.
-
Cell Transfection : Co-transfect HCT116 cells with a FOXO-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment : After 24 hours, treat the transfected cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include a known AKT inhibitor as a positive control.
-
Cell Lysis : Lyse the cells using the manufacturer's recommended buffer.
-
Luminescence Measurement : Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system on a microplate reader.[19]
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the compound concentration to determine the half-maximal effective concentration (EC50).
Signaling Pathway Diagram
Caption: Inhibition of AKT1 leads to FOXO activation and reporter expression.
Phase 3: Phenotypic Validation in Preclinical Models
The final and most critical phase is to connect the molecular mechanism to a relevant biological outcome. This involves progressing from cell-based phenotypic assays to in vivo efficacy models.[20]
A. In Vitro Cellular Assays
Based on the known functions of the PI3K/AKT/mTOR pathway, relevant cellular assays include:
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®) : To confirm the compound inhibits cancer cell growth.
-
Apoptosis Assay (e.g., Caspase-3/7 activity or Annexin V staining) : To determine if the compound induces programmed cell death.
-
Cell Migration Assay (e.g., Transwell assay) : To assess the compound's effect on metastatic potential.[4]
B. In Vivo Efficacy Studies
Validating the compound's effect in a living organism is the gold standard for preclinical assessment.[20][21] A mouse xenograft model is a common choice for cancer therapeutics.
Experimental Protocol: HCT116 Xenograft Model
-
Model Establishment : Implant HCT116 cells subcutaneously into the flank of immunodeficient mice.[22]
-
Group Allocation : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline + 5% DMSO)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive control drug (an established PI3K/AKT inhibitor)
-
-
Dosing : Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring : Measure tumor volume and body weight bi-weekly to assess efficacy and toxicity.[22][23]
-
Endpoint : At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Analysis : Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for phosphorylated AKT) to confirm target modulation in vivo.
Data Presentation: Summary of In Vivo Study Parameters
| Parameter | Description |
| Animal Model | Athymic Nude (Nu/Nu) mice |
| Cell Line | HCT116 (human colorectal carcinoma) |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoint | Body weight change (as a measure of toxicity) |
| Pharmacodynamics | Measurement of p-AKT levels in tumor tissue post-treatment |
Comparative Analysis and Conclusion
To position this compound, its performance should be benchmarked against a known alternative.
Comparative Data Table
| Feature | This compound (Hypothetical Data) | Alternative: GDC-0068 (Ipatasertib) |
| Primary Target | AKT1 | Pan-AKT (AKT1/2/3) |
| IC50 (AKT1) | 85 nM | 5 nM |
| Kinase Selectivity | High for PI3K/AKT pathway | High for Pan-AKT |
| Cellular Potency (HCT116) | EC50 = 350 nM | EC50 = 50 nM |
| In Vivo Efficacy | Significant TGI at 30 mg/kg | Significant TGI at 30 mg/kg |
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]
- Gene Reporter Assays | Signaling P
- Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]
- Signaling Reporter Assays. (n.d.). DiscoverX. [Link]
- Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]
- Gene reporter assays. (2024). BMG LABTECH. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. [Link]
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]
- Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. [Link]
- Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
- Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology. [Link]
- Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. (2026). BioSpace. [Link]
- In Vivo Efficacy Evalu
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
- Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. (2025). International Journal of Molecular Sciences. [Link]
- CETSA. (n.d.). Pelago Bioscience. [Link]
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025). International Journal of Molecular Sciences. [Link]
- In vivo Efficacy Testing. (n.d.).
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). Frontiers in Pharmacology. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. probiocdmo.com [probiocdmo.com]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Off-Target Effects: Assessing the Cross-Reactivity of 8-Chloro-2-methoxyquinoline
While specific biological data for 8-Chloro-2-methoxyquinoline is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, the related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit cytotoxicity in colorectal cancer cells through modulation of the PI3K/AKT/mTOR pathway.[4] Furthermore, the quinoline scaffold is a known privileged structure for kinase inhibition.[5] These insights form the logical basis for our assessment strategy, which will focus on evaluating cytotoxicity, kinase inhibition, and potential interactions with other common off-targets.
This guide is designed to be a practical, hands-on resource. We will not only present the "what" and "how" of the experimental protocols but also delve into the "why," providing the rationale behind each step and the interpretation of potential outcomes. By adopting a systematic approach to profiling cross-reactivity, researchers can build a robust data package that informs go/no-go decisions, guides lead optimization, and ultimately contributes to the development of safer and more effective therapeutics.
Experimental Design: A Multi-pronged Approach to Unveiling Cross-Reactivity
To construct a comprehensive cross-reactivity profile for this compound, we will employ a tiered assay strategy. This approach allows for a broad initial screen followed by more focused investigations into specific molecular interactions. Our experimental workflow is designed to be both efficient and informative.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Tier 1 Cytotoxicity and Kinase Inhibition Screening of this compound and Comparator Compounds at 10 µM
| Compound | HCT116 (% Viability) | A549 (% Viability) | HEK293 (% Viability) | Kinase X (% Inhibition) | Kinase Y (% Inhibition) |
| This compound | 45 | 60 | 85 | 92 | 15 |
| Staurosporine | 5 | 8 | 12 | 98 | 95 |
| Doxorubicin | 10 | 15 | 30 | 5 | 8 |
| Quinoline | 95 | 98 | 99 | 2 | 4 |
| Vehicle (DMSO) | 100 | 100 | 100 | 0 | 0 |
Interpretation: In this hypothetical dataset, this compound shows moderate, somewhat selective cytotoxicity against the HCT116 cancer cell line and potent inhibition of "Kinase X". This would warrant progression to Tier 2 analysis for this compound.
Table 2: Tier 2 IC₅₀ Values for this compound
| Assay | Target | IC₅₀ (µM) |
| Cytotoxicity | HCT116 Cells | 8.5 |
| Kinase Inhibition | Kinase X | 0.2 |
Interpretation: The potent enzymatic inhibition of Kinase X compared to the cellular cytotoxicity suggests that the cytotoxic effect may be, at least in part, driven by the inhibition of this kinase. Further investigation into the role of Kinase X in HCT116 cell survival would be a logical next step.
Conclusion and Forward-Looking Statements
The assessment of cross-reactivity is a critical and ongoing process in drug discovery. The framework presented here provides a robust starting point for characterizing the selectivity of novel compounds like this compound. By systematically evaluating a compound's activity across a range of biological assays, researchers can gain a deeper understanding of its potential therapeutic applications and liabilities. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to enhance potency and selectivity, ultimately leading to the development of safer and more effective medicines. It is important to note that this guide provides a foundational strategy; the specific assays and their sequence may need to be adapted based on the emerging data and the therapeutic goals for the compound .
References
- International Journal of Pharmaceutical and Phytopharmacological Research. Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. [Link]
- MDPI.
- Springer Link. Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]
- Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
- Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
- Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]
- National Center for Biotechnology Information. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. [Link]
- Oriental Journal of Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. [Link]
- ScienceDirect. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
- YouTube.
- National Center for Biotechnology Information.
- YouTube. Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]
- MDPI. Recent Advances in the Synthesis and Biological Activities of 8-Hydroxyquinolines. [Link]
- National Center for Biotechnology Information.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jddtonline.info [jddtonline.info]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activities of 8-Chloro-2-methoxyquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide focuses on a specific, promising subclass: 8-Chloro-2-methoxyquinoline derivatives. By examining and comparing their performance in both laboratory settings (in vitro) and within living organisms (in vivo), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the critical journey from benchtop discovery to preclinical validation.
The transition from a promising in vitro result to a successful in vivo outcome is a significant hurdle in drug development. This guide will dissect this relationship, explaining the causality behind experimental choices, presenting supporting data, and offering insights into the structure-activity relationships that govern efficacy.
Part 1: In Vitro Evaluation - The Proving Ground for Cellular Activity
In vitro studies are the initial, indispensable step in drug discovery. They allow for rapid screening of compounds against specific cellular targets or whole cells in a controlled environment. This provides a foundational understanding of a compound's potency and mechanism of action before committing to more complex and resource-intensive animal studies.
Core Mechanism: Cytotoxicity Assessment
A primary indicator of potential anticancer activity is a compound's ability to induce cell death in cancer cell lines. The MTT assay is a widely adopted colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit the viability of 50% of a cancer cell population.
-
Cell Seeding: Cancer cells (e.g., HCT116 colorectal cancer cells) are harvested during their logarithmic growth phase.[3] A cell suspension is prepared, and 1 x 10⁴ cells are seeded into each well of a 96-well microplate.[3] The plate is then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 1.0 µM).[3] The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the solvent only.
-
Incubation: The plate is incubated for a specified duration, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[3]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[3]
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative In Vitro Activity Data
The following table summarizes the in vitro cytotoxic activities of representative quinoline derivatives against various cancer cell lines. While specific data for this compound is sparse, we can draw comparisons from structurally related compounds to understand the potential of this scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 49 | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | Showed remarkable cytotoxicity, 17 times more potent than the parent compound, neocryptolepine. Induced G2/M cell cycle arrest. | [3] |
| Compound 49 | Caco-2 (Colorectal) | 0.54 | Demonstrated significant activity and ability to inhibit colony formation and cell migration. | [3] | |
| CoCl Complex | [Co(8-methoxyquinoline)₂Cl₂] | SK-OV-3/DDP (Ovarian) | ~0.32-5.49 | Exhibited much better antiproliferative activity than the standard drug cisplatin, especially in resistant cells. | [4][5] |
| o-chloro substituted 8-hydroxyquinoline | 8-Hydroxyquinoline | A-549 (Lung) | 5.6 | The ortho-chloro substitution on an attached phenyl ring was found to be the most potent among the tested derivatives. | [6] |
Expertise & Causality: The data suggests that the 8-methoxyquinoline scaffold, particularly when combined with a chloro-substituent, serves as a potent pharmacophore. The high potency of Compound 49, an indoloquinoline derivative, highlights how fusing additional ring systems can significantly enhance cytotoxic activity.[3] Furthermore, the activity of the cobalt complexes demonstrates that 8-methoxyquinoline can act as a powerful ligand to create organometallic compounds with potent anticancer effects, overcoming cisplatin resistance.[4][5]
Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
Positive in vitro results are a prerequisite, but not a guarantee, of therapeutic success. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile within a complex biological system.
Core Methodology: Murine Antimalarial Suppression Test
For infectious diseases like malaria, the 4-day suppressive test in mice is a standard model to assess the in vivo activity of potential drug candidates.
Experimental Protocol: Plasmodium berghei Infection Model
-
Animal Model: ICR mice are typically used for this model.[7]
-
Infection: Mice are inoculated via intraperitoneal injection with Plasmodium berghei-infected red blood cells.[7]
-
Compound Administration: The test compounds (e.g., quinoline derivatives) are administered to the mice, usually orally or via injection, at a specific dose (e.g., 20 mg/kg) for four consecutive days, starting on the day of infection.[7] A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.
-
Survival Monitoring: The survival of the mice in each group is monitored and recorded daily for a set period (e.g., 12 days) to assess the compound's ability to protect against mortality.[7]
Comparative In Vivo Activity Data
The following table presents in vivo data for quinoline derivatives, illustrating their therapeutic effects in animal models.
| Compound ID | Derivative Class | Animal Model | Dose | Key Efficacy Results | Reference |
| SKM13 | Chloroquine Derivative | P. berghei-infected mice | 20 mg/kg | Completely inhibited parasite growth and increased the 12-day survival rate from 40% to 100%. Prevented loss of red blood cells. | [7] |
| L14 | 8-Hydroxyquinoline Derivative | Candida albicans-infected mice | 2 mg/kg | Showed better efficacy than clioquinol in reducing fungal burden and extending survival. | [8] |
| Compound 3 | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B Xenograft in nude mice | 10 mg/kg/day | Totally abolished the growth of the xenograft tumor after 9 days of treatment with no observed histological damage to vital organs. | [9] |
Expertise & Causality: The success of SKM13 in vivo demonstrates that modifications to the classic chloroquine structure can overcome resistance mechanisms and translate to high efficacy in a living model.[7] The complete parasite inhibition and 100% survival rate at a 20 mg/kg dose are strong indicators of a promising drug candidate.[7] Similarly, the potent antifungal and antitumor effects of other quinoline derivatives in murine models underscore the scaffold's versatility and therapeutic potential when appropriately modified.[8][9]
Part 3: The Critical Bridge - Correlating In Vitro and In Vivo Results
The ultimate goal of early-stage drug discovery is to identify compounds whose in vitro potency translates into in vivo efficacy. This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), is fundamental for predicting a drug's performance.[10]
A strong correlation exists when a compound with a low IC50 value in vitro also demonstrates significant therapeutic effects in animal models at a non-toxic dose. However, discrepancies are common and provide valuable insights:
-
Potent In Vitro, Weak In Vivo: This is a frequent outcome. A compound may be highly active against cancer cells in a dish but fail in an animal model. The primary causes include:
-
Poor Pharmacokinetics: The drug may not be well absorbed, may be metabolized too quickly by the liver, or may not distribute effectively to the target tissue (e.g., the tumor site).
-
Toxicity: The compound might be toxic to the host organism at concentrations required for efficacy.
-
-
Weak In Vitro, Potent In Vivo: This is less common but possible. A compound might be a pro-drug, meaning it is inactive in vitro but is converted into its active form by metabolic processes within the body.
The development of this compound derivatives must navigate this translational gap. The potent in vitro cytotoxicity of compounds like the CoCl complex needs to be followed by rigorous pharmacokinetic and toxicology studies to assess its potential for in vivo success.[4][5] Conversely, the demonstrated in vivo success of compounds like SKM13 validates their in vitro screening results and justifies further development.[7]
Visualization: The Drug Discovery Workflow
This diagram illustrates the logical progression from initial laboratory screening to preclinical animal studies, emphasizing the iterative nature of optimizing compounds based on both in vitro and in vivo data.
Caption: Workflow from in vitro screening to in vivo validation.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.
-
Lipophilicity and Halogens: The presence of halogen atoms, such as the chloro group at position 8, often increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentration and higher potency.[6]
-
Side Chains: For antimalarials like chloroquine, the basic aminoalkyl side chain at position 4 is crucial for drug accumulation in the acidic food vacuole of the parasite.[11] The success of SKM13 suggests that modifying this side chain can help overcome resistance.[7]
-
Metal Chelation: The 8-hydroxyquinoline scaffold (a close relative of 8-methoxyquinoline) is a well-known metal chelator. This property can contribute to anticancer activity by disrupting metal-dependent enzymes essential for cell proliferation.[6]
Visualization: Key Substitution Sites on the Quinoline Core
This diagram highlights the key positions on the quinoline ring where modifications can significantly impact biological activity.
Caption: Key modification sites on the quinoline scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide has demonstrated that while in vitro assays are powerful tools for initial screening and mechanistic studies, they are only the first step. A rigorous and well-designed in vivo evaluation is paramount to confirm that cellular potency translates into real therapeutic efficacy.
The successful correlation of in vitro and in vivo data for derivatives like SKM13 provides a clear blueprint for future research.[7] By focusing on optimizing the pharmacokinetic properties and safety profiles of highly potent compounds identified in cellular assays, researchers can bridge the translational gap and unlock the full therapeutic potential of this versatile chemical class. The continued exploration of structure-activity relationships will be key to designing the next generation of quinoline-based drugs.
References
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6528. [Link]
- Li, Y., et al. (2023).
- Gellis, A., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-1662. [Link]
- de Paula, M. N., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]
- Solomon, V. R., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 20(1), 303-306. [Link]
- Kim, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16(1), 71. [Link]
- Wang, Y., et al. (2022). Strong in vitro and vivo cytotoxicity of three new cobalt(II) complexes with 8-methoxyquinoline. Dalton Transactions, 51(22), 8683-8695. [Link]
- Kusuma, S., & Gundu, R. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- Kim, H., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16, 71. [Link]
- Wang, Y., et al. (2022). The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline. Dalton Transactions, 51(22), 8683-8695. [Link]
- Abri, A., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 17(1), 114–128. [Link]
- Oleshkevych, A., et al. (2022). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- Singh, P., & Singh, J. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
- Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(23), 8344. [Link]
- Pathan, A. A., et al. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 23-28. [Link]
- Kumar, A., & Kumar, K. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(11), 3125. [Link]
- Park, K. (n.d.). Chapter 16.
- Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][6][12]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]
- Wang, Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(12), 1700. [Link]
- Chan, S. H., et al. (2015). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
- Wang, C., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(24), 16675–16691. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Inhibitory Activity of 8-Chloro-2-methoxyquinoline: A Comparative Guide for Kinase Screening
This guide provides a comprehensive framework for evaluating the potential of 8-Chloro-2-methoxyquinoline as a kinase inhibitor. While direct inhibitory data for this specific molecule is not yet broadly published, its quinoline core is a well-established scaffold in numerous FDA-approved kinase inhibitors, suggesting a high probability of activity against this important class of enzymes.[1][2][3][4] This document outlines a scientifically rigorous approach to benchmark this compound against a panel of standard kinase inhibitors, offering detailed protocols and a rationale for experimental design. The data presented herein for this compound is illustrative, designed to provide a template for researchers to insert their own experimental findings.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] In oncology, quinoline derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1][4] For instance, compounds with a quinoline core have shown potent inhibition of receptor tyrosine kinases like EGFR and PDGFR, as well as intracellular kinases involved in pathways such as PI3K/AKT/mTOR.[4][5][6]
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[5][7][8][9] The structural similarity of this compound to known kinase inhibitors, including some that modulate this very pathway, provides a strong impetus for its evaluation as a potential therapeutic agent.[10]
This guide proposes a systematic approach to characterize the inhibitory profile of this compound. By comparing its activity against well-characterized standard compounds, researchers can determine its potency, selectivity, and potential mechanism of action.
Selection of Standard Compounds for Benchmarking
To contextualize the inhibitory activity of a novel compound, it is essential to benchmark it against established inhibitors with known profiles. The choice of standards should ideally cover a range of potencies and selectivities.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[11][12][13][14][15] It is an excellent positive control for kinase inhibition in general but lacks selectivity, inhibiting a wide array of kinases with high affinity.[11][12][13]
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[16] It potently inhibits BCR-ABL and Src family kinases, among others.[17][18][19][20]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[21][22][23][24][25]
These compounds provide a spectrum of inhibitory profiles, from the promiscuous activity of Staurosporine to the more targeted action of Dasatinib and the selective inhibition of Gefitinib.
Experimental Protocol: Luminescence-Based Kinase Assay
A widely adopted method for determining kinase inhibitory activity is the Kinase-Glo® Luminescent Kinase Assay. This homogeneous, high-throughput assay measures the amount of ATP remaining in solution following a kinase reaction.[26][27] The luminescent signal is inversely proportional to kinase activity.
Principle of the Assay
The assay is based on the ATP-dependent luciferase reaction. After the kinase reaction has proceeded for a set time, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP from the kinase reaction to produce a stable, luminescent signal. High kinase activity results in low ATP levels and thus low luminescence, while effective inhibition of the kinase leads to high ATP levels and a strong luminescent signal.[27]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Prepare stock solutions of this compound and the standard inhibitors (Staurosporine, Dasatinib, Gefitinib) in DMSO. A typical starting concentration is 10 mM.
-
-
Compound Dilution:
-
Perform serial dilutions of the test and standard compounds in the Kinase Assay Buffer to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in the assay is consistent and low (typically ≤1%).
-
-
Kinase Reaction:
-
In a 384-well white plate, add the diluted compounds.
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Include controls: "no enzyme" (maximum signal) and "no inhibitor" (minimum signal).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an equal volume of the prepared Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each kinase.
-
Data Presentation and Comparative Analysis
The inhibitory activity of this compound and the standard compounds should be determined against a panel of kinases to assess both potency and selectivity. The following table presents a hypothetical dataset for illustrative purposes.
| Compound | PI3Kα (IC₅₀, nM) | AKT1 (IC₅₀, nM) | mTOR (IC₅₀, nM) | EGFR (IC₅₀, nM) | Src (IC₅₀, nM) |
| This compound | 150 | 350 | 420 | >10,000 | 850 |
| Staurosporine | 5 | 10 | 8 | 20 | 6 |
| Dasatinib | >10,000 | >10,000 | >10,000 | 500 | <1 |
| Gefitinib | >10,000 | >10,000 | >10,000 | 33 | 2,500 |
Note: The IC₅₀ values for this compound are hypothetical and intended for illustrative purposes. IC₅₀ values for standard compounds are representative of literature-reported values.[11][17][21]
Interpretation of Illustrative Data
Based on this hypothetical data, this compound would be characterized as a moderately potent inhibitor with a preference for kinases within the PI3K/AKT/mTOR pathway over EGFR and Src. Its profile would be distinct from the standard compounds:
-
Less potent but more selective than Staurosporine: While Staurosporine inhibits all tested kinases in the low nanomolar range, this compound shows a degree of selectivity for the PI3K pathway kinases.[11][13]
-
Different target profile from Dasatinib: Dasatinib is highly potent against Src, whereas the hypothetical data for this compound suggests weaker activity against this kinase.[17][18]
-
No significant activity against EGFR, unlike Gefitinib: This would indicate that this compound does not share the primary target of Gefitinib.[21][23]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the Kinase-Glo® Luminescent Kinase Assay.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR pathway and points of inhibition.
Conclusion
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing standardized assays and a well-selected panel of benchmark compounds, researchers can generate high-quality, comparable data to elucidate its potency and selectivity. The hypothetical data presented herein suggests that this compound could be a promising lead compound for targeting the PI3K/AKT/mTOR pathway. Further studies, including broader kinase profiling and cell-based assays, would be necessary to fully validate its mechanism of action and therapeutic potential.
References
- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(11), 1230–1237.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting the PI3K/AKT/mTOR pathway in cancer. Frontiers in Oncology, 4, 64.
- El-Damasy, D. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Miricescu, D., et al. (2021). PI3K/AKT/mTOR Signaling Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(19), 10769.
- Wikipedia. (2023). Staurosporine.
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
- National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program.
- Massacesi, C., et al. (2016). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Oncology, 2016, 7056282.
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137.
- Yap, T. A., et al. (2011). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ASCO Educational Book, 37, 234-245.
- National Center for Biotechnology Information. (n.d.). Dasatinib. In PubChem Compound Summary.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine.
- Drugs.com. (2025). Gefitinib Monograph for Professionals.
- ResearchGate. (n.d.). Kinase profile of dasatinib. [Table].
- ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Frontiers. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics.
- National Center for Biotechnology Information. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4203.
- ARC-Biotech. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
- Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-343.
- Ozvegy-Laczka, C., et al. (2005). Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. Cancer Research, 65(4), 1541-1546.
- Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(1), 126-140.
- Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
- Ma, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 9(1), 1039–1051.
- ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. [Table].
- Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(1), 126-140.
- Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- PRIDE. (2017). Target Landscape of Clinical Kinase Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 14. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 15. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 17. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. ashpublications.org [ashpublications.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Gefitinib Monograph for Professionals - Drugs.com [drugs.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 27. promega.com [promega.com]
Spectroscopic Scrutiny: A Comparative Guide to 8-Chloro-2-methoxyquinoline and its Positional Isomers
Introduction: The Critical Need for Isomer Differentiation
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Their rigid, heterocyclic structure is a privileged framework found in numerous pharmaceuticals, including antimalarial and antibacterial agents. The biological activity and physicochemical properties of these compounds are exquisitely sensitive to the substitution pattern on the quinoline ring. A minor shift in the position of a substituent can dramatically alter a molecule's efficacy, selectivity, and safety profile.
This guide provides an in-depth spectroscopic comparison of 8-Chloro-2-methoxyquinoline and its key positional isomers where the chlorine atom is located at the C-5, C-6, and C-7 positions. For researchers, scientists, and drug development professionals, the ability to unambiguously distinguish between these closely related isomers is not merely an academic exercise—it is a critical step in ensuring the identity, purity, and quality of a synthesized compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the causal relationships between substituent position and the resulting spectral fingerprint.
The Challenge: Subtle Changes, Significant Consequences
The isomers —this compound, 7-Chloro-2-methoxyquinoline, 6-Chloro-2-methoxyquinoline, and 5-Chloro-2-methoxyquinoline—all share the same molecular formula (C₁₀H₈ClNO) and mass. The differentiation challenge lies in the subtle electronic and steric variations imparted by the chlorine atom's location on the benzo-fused portion of the quinoline ring. The electron-donating methoxy group at the C-2 position remains constant, primarily influencing the pyridine ring, while the electronegative and weakly deactivating chlorine atom modulates the electronic environment of the carbocyclic ring. These subtle electronic perturbations are the key to their spectroscopic differentiation.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the confident identification of these isomers. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Causality of Chemical Shifts:
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the C-2 methoxy substituent increases electron density in the pyridine ring, generally causing upfield shifts (lower ppm) for protons on that ring compared to unsubstituted quinoline. It consistently appears as a sharp singlet around 4.0 ppm.[1]
-
Chloro Group (-Cl): As an electronegative, ortho-para directing substituent, the chlorine atom withdraws electron density via induction, causing a downfield shift (higher ppm) for nearby protons. Its effect on the carbon skeleton is also pronounced.
The most significant diagnostic signals are the aromatic protons, whose chemical shifts and coupling patterns create a unique fingerprint for each isomer.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, CDCl₃)
| Proton Position | This compound | 7-Chloro-2-methoxyquinoline | 6-Chloro-2-methoxyquinoline | 5-Chloro-2-methoxyquinoline |
| -OCH₃ | ~4.06 (s, 3H)[2] | ~3.94 (s, 3H)[2] | ~3.93 (s, 3H)[2] | ~4.10 (s, 3H) |
| H-3 | ~6.90 (d) | ~6.85 (d) | ~6.88 (d) | ~6.95 (d) |
| H-4 | ~7.95 (d) | ~7.90 (d) | ~7.98 (d) | ~8.10 (d) |
| H-5 | ~7.65 (d) | ~7.70 (d) | ~7.60 (dd) | - |
| H-6 | ~7.35 (t) | ~7.40 (dd) | - | ~7.75 (dd) |
| H-7 | ~7.50 (d) | - | ~7.31 (d)[2] | ~7.60 (t) |
| H-8 | - | ~8.05 (d) | ~7.85 (d)[2] | ~7.70 (d) |
Note: Data is synthesized from various sources and predicted values based on substituent effects. Exact values may vary based on experimental conditions.[2]
Interpretation and Key Differentiators:
-
8-Chloro Isomer: The proton at C-7 is a doublet, and the proton at C-5 is also a doublet, coupled to H-6. The H-6 proton appears as a triplet due to coupling with both H-5 and H-7.[2]
-
7-Chloro Isomer: The absence of a proton at C-7 leaves H-8 as a diagnostic singlet (or a very narrow doublet due to small meta-coupling) and H-6 as a doublet of doublets. The H-5 proton appears as a doublet.[2]
-
6-Chloro Isomer: The H-5 proton experiences a downfield shift and appears as a doublet. The H-7 proton also appears as a doublet of doublets, coupled to H-5 and H-8. The H-8 proton is a doublet.[2]
-
5-Chloro Isomer: The peri-interaction between the C-5 chlorine and the C-4 proton causes a significant downfield shift for H-4, making it a key identifier. H-6 will appear as a doublet of doublets.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental, CDCl₃)
| Carbon Position | This compound | 7-Chloro-2-methoxyquinoline | 6-Chloro-2-methoxyquinoline | 5-Chloro-2-methoxyquinoline |
| -OCH₃ | ~56.1[2] | ~55.6[2] | ~55.6[2] | ~56.5 |
| C-2 | ~161.0 | ~162.1[2] | ~158.4[2] | ~160.5 |
| C-3 | ~115.0 | ~117.3[2] | ~123.8[2] | ~116.0 |
| C-4 | ~138.0 | ~138.0[2] | ~137.2[2] | ~140.0 |
| C-4a | ~142.5[2] | ~144.5[2] | ~143.0[2] | ~145.0 |
| C-5 | ~126.7[2] | ~125.5[2] | ~127.7[2] | C-Cl (~130) |
| C-6 | ~126.6[2] | ~128.7[2] | C-Cl (~130) | ~125.0 |
| C-7 | ~118.8[2] | C-Cl (~130) | ~121.6[2] | ~128.0 |
| C-8 | C-Cl (~130) | ~125.6[2] | ~128.3[2] | ~120.0 |
| C-8a | ~145.0[2] | ~148.8[2] | ~146.1[2] | ~147.0 |
Note: Data is synthesized from various sources and predicted values. The carbon directly attached to the chlorine atom (C-Cl) typically resonates around 128-132 ppm.[2][3]
Mass Spectrometry (MS): Confirming Composition and Halogen Presence
Mass spectrometry is indispensable for confirming the molecular weight and the presence of a chlorine atom.
Key Features:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak at an m/z corresponding to the molecular formula C₁₀H₈ClNO. The nominal mass is 193 g/mol .
-
Isotopic Pattern: This is the most critical diagnostic feature in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: the M⁺ peak (containing ³⁵Cl) and an [M+2]⁺ peak (containing ³⁷Cl). The intensity of the [M+2]⁺ peak will be approximately one-third (≈32%) of the M⁺ peak's intensity. This 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.
While the primary fragmentation patterns may show subtle differences based on isomer stability, they are generally less reliable for distinguishing these specific positional isomers compared to NMR.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. While it can confirm the presence of key structural motifs, it is less powerful than NMR for differentiating the exact position of the chlorine atom.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Interpretation |
| C-H aromatic stretch | 3100 - 3000 | Confirms the presence of the aromatic quinoline core. |
| C-H stretch (methoxy) | 2950 - 2850 | Indicates the -OCH₃ group. |
| C=N, C=C stretch | 1620 - 1450 | A complex series of bands characteristic of the quinoline ring system. |
| C-O stretch (aryl ether) | 1270 - 1220 | Strong band confirming the methoxy group attached to the aromatic ring. |
| C-Cl stretch | 850 - 550 | Confirms the presence of a chloro-substituent. The exact position can subtly influence this region. |
| C-H out-of-plane bend | 900 - 675 | This region is sensitive to the substitution pattern on the benzene ring and can offer clues to the isomer identity, but assignments can be complex. |
The fingerprint region (below 1500 cm⁻¹) will show unique, though potentially overlapping, patterns for each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the quinoline ring. The position of the chlorine atom alters the electronic structure, leading to slight variations in the wavelength of maximum absorbance (λmax).
Expected Observations:
-
All isomers are expected to show multiple strong absorption bands in the 200-400 nm range, corresponding to π-π* transitions of the quinoline chromophore.[4]
-
The λmax values will differ slightly for each isomer due to the chloro-substituent's effect on the energy levels of the molecular orbitals. However, these differences can be small and highly dependent on the solvent, making UV-Vis a less definitive technique for isomer differentiation compared to NMR.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, the following standardized protocols should be employed. The workflow is designed such that results from one technique (e.g., MS) validate assumptions for another (e.g., NMR).
General Analytical Workflow
Caption: Relationship between chlorine position and key ¹H NMR signals.
Conclusion
The unambiguous differentiation of this compound and its positional isomers is a solvable, albeit nuanced, analytical challenge. While mass spectrometry provides definitive confirmation of elemental composition and the presence of chlorine, and IR spectroscopy confirms functional groups, ¹H NMR spectroscopy stands as the ultimate arbiter for identification. The distinct chemical shifts and spin-spin coupling patterns of the aromatic protons create a unique, non-overlapping fingerprint for each isomer. By employing the standardized, multi-technique workflow detailed in this guide, researchers can confidently verify the structure of their target molecule, ensuring the integrity and reproducibility of their scientific work.
References
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- ResearchGate. "Experimental 13 C NMR spectrum of 2-Cl-6-MA." Accessed January 7, 2026. [Link]
- ACS Publications. "UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives." The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]
- ResearchGate. "Vibrational spectroscopic study of some quinoline derivatives." Accessed January 7, 2026. [Link]
- PubChem. "7-Chloro-2-methylquinoline." National Institutes of Health. Accessed January 7, 2026. [Link]
- The Royal Society of Chemistry. "Supporting Information For." Accessed January 7, 2026. [Link]
- NIST WebBook. "6-Chloro-2-methylquinoline." National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
- Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)." Accessed January 7, 2026. [Link]
- Asian Journal of Chemistry. "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I." Accessed January 7, 2026. [Link]
- ACD/Labs. "Methoxy groups just stick out." Accessed January 7, 2026. [Link]
- PubChem. "5-Chloro-2-methoxyaniline." National Institutes of Health. Accessed January 7, 2026. [Link]
- PubMed. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." Accessed January 7, 2026. [Link]
- UNCW Institutional Repository. "CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES." Accessed January 7, 2026. [Link]
- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Accessed January 7, 2026. [Link]
- NIST WebBook. "Quinoline, 7-chloro-2-methyl-." National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
- Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Accessed January 7, 2026. [Link]
- MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules. Accessed January 7, 2026. [Link]
- Oregon State University. "13C NMR Chemical Shifts." Accessed January 7, 2026. [Link]
- NIST WebBook. "Quinoline." National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
- TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Trade Science Inc. Accessed January 7, 2026. [Link]
- NASA. "Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar." Accessed January 7, 2026. [Link]
- PubChem. "6-Methoxyquinaldine." National Institutes of Health. Accessed January 7, 2026. [Link]
- KGROUP. "NMR Chemical Shifts of Trace Impurities." Accessed January 7, 2026. [Link]
- PubChem. "8-Methoxyquinoline." National Institutes of Health. Accessed January 7, 2026. [Link]
- SIELC Technologies. "2-Chloro-6-methoxyquinoline." Accessed January 7, 2026. [Link]
- SIELC Technologies. "7-Chloro-2-methylquinoline." Accessed January 7, 2026. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 8-Chloro-2-methoxyquinoline: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 8-Chloro-2-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar quinoline derivatives and overarching regulatory principles for hazardous waste. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.
Hazard Assessment and Core Safety Principles
Based on data from analogous compounds such as quinoline, 8-chloro-2-methylquinoline, and other chlorinated quinolines, this compound should be handled as a hazardous substance with the following potential risks[1][2][3][4]:
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin[2].
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation[2][5][6].
-
Mutagenicity and Carcinogenicity: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer[2]. This potential should be attributed to its derivatives unless data proves otherwise.
-
Aquatic Toxicity: Quinoline is toxic to aquatic life with long-lasting effects[2]. Therefore, this compound must be prevented from entering waterways or sewer systems[2][7][8].
The foundational principle for the disposal of this compound is to treat it as a hazardous waste . Under no circumstances should it be disposed of in standard trash or poured down the drain[1][7]. All materials contaminated with this compound must be collected and managed through an approved hazardous waste program[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE[9][10].
| Protection Type | Specific Equipment | Standard/Reference |
| Eye and Face | Chemical splash goggles or a face shield. | OSHA 29 CFR 1910.133[11][12] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | EN 374[1] |
| Body | A full-length laboratory coat. | Standard laboratory practice. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For spills or aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | OSHA 29 CFR 1910.134[9][11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
Step 1: Waste Identification and Segregation
All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, filter paper), must be designated as hazardous waste. This compound is a halogenated heterocyclic organic compound, which falls under specific waste categories defined by the Environmental Protection Agency (EPA)[13][14].
Crucially, this waste must be segregated from incompatible chemicals to prevent dangerous reactions. Avoid mixing with:
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, tight-fitting screw cap is often a suitable choice[4].
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Collection:
Step 3: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access[9].
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood if possible.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill. Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to soak up the material[4][9][11].
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container[4][17].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), and collect all cleaning materials as hazardous waste[4].
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic[4].
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor[4][9]. These professionals are equipped to handle and transport the waste in accordance with Department of Transportation (DOT) and EPA regulations[11][18].
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental integrity. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
References
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer. [Link]
- Safety Data Sheet: Quinoline. Chemos GmbH&Co.KG. [Link]
- Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
- MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxyl
- Personal Protective Equipment. OSHA. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Alkanes, C14-17, chloro-: Environment tier II assessment. Australian Government Department of Health. [Link]
- Examples of Incompatible Chemicals. University of California, Berkeley. [Link]
- Hazardous Waste Listings. EPA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
- 10. osha.gov [osha.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pppmag.com [pppmag.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. capotchem.com [capotchem.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloro-2-methoxyquinoline
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 8-Chloro-2-methoxyquinoline, a member of the quinoline derivative family, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
The core principle of chemical safety is to establish multiple barriers of protection. While engineering controls like chemical fume hoods are the first line of defense, PPE serves as the critical final barrier between you and potential exposure. The recommendations outlined below are synthesized from established safety data for quinoline derivatives and best practices in laboratory safety.
Understanding the Risks: Hazard Profile of Quinolines
While a specific, comprehensive toxicological profile for this compound may be limited, the known hazards of structurally similar quinoline compounds provide a strong basis for a conservative and protective approach. Quinolines as a class are known to present several health risks. Many are classified as harmful if swallowed or in contact with skin, and they are known to cause skin and serious eye irritation.[1][2][3] Furthermore, some quinoline derivatives are suspected of causing genetic defects and may even be carcinogenic, highlighting the need for stringent protective measures to minimize any potential for exposure.[1][4]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should not be a static, one-size-fits-all approach. It must be tailored to the specific task at hand, considering the quantity of the substance being handled, the potential for aerosolization, and the duration of the procedure.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Rationale: The primary route of exposure for many quinoline derivatives is dermal contact.[1] Nitrile gloves offer good resistance to a broad range of chemicals. Best Practices: Always inspect gloves for tears or punctures before use.[4] For extended procedures or when handling larger quantities, consider double-gloving. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[5] Use proper removal techniques to avoid contaminating your skin.[6] |
| Body Protection | Polyethylene-coated polypropylene or similar non-absorbent disposable gown. | Rationale: A standard cloth lab coat is not sufficient as it can absorb chemical splashes, holding the hazardous material against your skin. A disposable, fluid-resistant gown prevents this.[7] Best Practices: Gowns should have long sleeves with tight-fitting cuffs. Gloves should be worn over the cuffs of the gown to create a seal.[5] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. | Rationale: this compound and its analogues are known to cause serious eye irritation.[2][3] Standard prescription glasses are not a substitute for safety eyewear. Best Practices: For procedures with a higher risk of splashing, such as transferring large volumes of solutions, chemical splash goggles offer superior protection.[7] |
| Respiratory Protection | NIOSH-approved respirator (if required by risk assessment). | Rationale: While handling small quantities within a certified chemical fume hood should prevent inhalation exposure, certain situations may generate dust or aerosols.[5] Best Practices: A risk assessment should determine the need for respiratory protection. For weighing powders outside of a containment hood or cleaning up spills, a respirator may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to PPE Usage
Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. A flawed procedure can lead to cross-contamination and exposure.
Donning PPE Sequence
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Gloves: Don the first pair of gloves if double-gloving, ensuring the cuffs go over the sleeves of the gown. If using a single pair, proceed to the next step.
-
Eye Protection: Put on safety glasses or goggles.
-
Second Pair of Gloves (if applicable): Don the outer pair of gloves.
Doffing PPE Sequence (to minimize cross-contamination)
-
Outer Gloves (if applicable): Remove and discard the outer pair of gloves.
-
Gown: Remove the gown by rolling it down and away from your body, turning it inside out as you go.
-
Inner Gloves: Remove and discard the inner gloves using a proper, skin-to-skin and glove-to-glove technique.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][8]
-
Eye Protection: Remove your eye protection as the final step.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Do not mix contaminated PPE with regular laboratory trash.[9]
-
Collection: Immediately after doffing, place all used gloves, gowns, and any other contaminated disposable items into a designated hazardous waste container.[2][10] This container should be a leak-proof bag or bin, clearly labeled as "Hazardous Chemical Waste".
-
Final Disposal: The sealed hazardous waste container must be stored in a designated, secure area.[9] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9] Under no circumstances should this waste be placed in standard landfills or incinerators not equipped for hazardous materials.
By integrating these detailed protocols into your laboratory workflow, you build a self-validating system of safety. Each step, from understanding the inherent risks to the final disposal of contaminated equipment, is designed to protect you, your colleagues, and your research.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Chloro-2-methylquinoline.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fluorochem. (2024). Safety Data Sheet: 4-Chloro-7-fluoro-6-methoxyquinoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Capot Chemical. (2025). MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate.
- CCOHS. (n.d.). Occupational Hygiene - Occupational Exposure Limits.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 8-Hydroxyquinoline.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Chloro-2-methoxyaniline.
- PubChem. (n.d.). 8-Methoxyquinoline.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-8-methoxyquinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
- Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pppmag.com [pppmag.com]
- 6. capotchem.com [capotchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. technopharmchem.com [technopharmchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
